molecular formula C13H9FO3 B136670 4-(4-Fluorophenoxy)benzoic acid CAS No. 129623-61-6

4-(4-Fluorophenoxy)benzoic acid

Numéro de catalogue: B136670
Numéro CAS: 129623-61-6
Poids moléculaire: 232.21 g/mol
Clé InChI: YYKALFXKRWCSLY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-Fluorophenoxy)benzoic acid is a useful research compound. Its molecular formula is C13H9FO3 and its molecular weight is 232.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-(4-fluorophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKALFXKRWCSLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407441
Record name 4-(4-Fluorophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129623-61-6
Record name 4-(4-Fluorophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Fluorophenoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Fluorophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-(4-Fluorophenoxy)benzoic acid, a versatile intermediate in the pharmaceutical and agrochemical industries.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Core Synthesis Pathways

The synthesis of this compound predominantly involves the formation of a diaryl ether linkage. The two most common and effective methods to achieve this are the Ullmann Condensation and the Suzuki-Miyaura Coupling reaction.

Ullmann Condensation

The Ullmann condensation is a classical and widely used method for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide.[2][3] In the context of synthesizing this compound, this typically involves the reaction of 4-fluorophenol with a 4-halobenzoic acid derivative.

Reaction Scheme:

Ullmann_Condensation 4-Fluorophenol 4-Fluorophenol Product This compound 4-Fluorophenol->Product Cu catalyst, Base Solvent, Heat 4-Halobenzoic_acid 4-Halobenzoic Acid (X = Br, I) 4-Halobenzoic_acid->Product

Caption: Ullmann condensation for this compound synthesis.

Experimental Protocol:

A general protocol for the Ullmann condensation to synthesize diaryl ethers is as follows.[2] This can be adapted for the specific synthesis of this compound.

  • Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, combine 4-fluorophenol (1.0 eq), 4-bromobenzoic acid (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-fluorophenol.

  • Reaction Execution: Stir the mixture at room temperature for 15 minutes to ensure homogeneity. Heat the reaction mixture to 130 °C and maintain this temperature with vigorous stirring for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 2M hydrochloric acid to neutralize the excess base and precipitate the crude product.

  • Purification: Stir the acidic mixture for 30 minutes, then collect the solid precipitate by vacuum filtration. Wash the crude product with water until the filtrate is neutral. The crude product can be further purified by recrystallization from an ethanol/water mixture.

ParameterValueReference
Catalyst Copper(I) iodide[2]
Base Anhydrous Potassium Carbonate[2]
Solvent Dimethylformamide (DMF)[2]
Temperature 130 °C[2]
Reaction Time 18 hours[2]
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide. For the synthesis of this compound, this involves the coupling of 4-fluorophenoxy boronic acid with a 4-halobenzoic acid derivative, or alternatively, 4-fluoroboronic acid with a 4-phenoxybenzoic acid derivative. A documented approach involves the coupling of 4-fluorobenzene boronic acid with 4-bromo-methylbenzoate, followed by hydrolysis of the ester.[4]

Reaction Scheme:

Suzuki_Coupling Boronic_Acid 4-Fluorobenzene boronic acid Intermediate_Ester Methyl 4-(4-fluorophenoxy)benzoate Boronic_Acid->Intermediate_Ester Pd(PPh3)4, Na2CO3 Toluene/Water, Reflux Bromo_Ester 4-Bromo-methylbenzoate Bromo_Ester->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product NaOH, H2O Stirring

Caption: Suzuki coupling pathway for this compound synthesis.

Experimental Protocol:

The following protocol is based on a documented synthesis.[4]

  • Coupling Reaction: To a stirred solution of 4-fluorobenzene boronic acid (3.57 mmol) in a 1:1 mixture of toluene and water (20 ml), add 4-bromo-methylbenzoate (3.57 mmol), sodium carbonate (7.00 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.350 mmol).

  • Heating: Heat the reaction mixture at reflux for 8 hours. Monitor the completion of the reaction using TLC.

  • Hydrolysis: After completion of the coupling, add sodium hydroxide (7.00 mmol) to the reaction mixture and continue stirring for an additional 1 hour to hydrolyze the ester.

  • Work-up: Acidify the reaction mixture to a pH of 3 and extract with ethyl acetate. Dry the organic layer.

  • Purification: Concentrate the residue and purify by column chromatography to yield the pure product. The product can be further recrystallized from hot dichloromethane to obtain single crystals.[4]

ParameterValueReference
Catalyst Tetrakis(triphenylphosphine)palladium(0)[4]
Base Sodium Carbonate[4]
Solvent Toluene and Water (1:1)[4]
Temperature Reflux[4]
Reaction Time 8 hours (coupling) + 1 hour (hydrolysis)[4]
Yield 50%[4]

Product Characterization Data

PropertyValueReference
Molecular Formula C13H9FO3[1][5]
Molecular Weight 232.21 g/mol [1][5]
Melting Point 171-175 °C[5]
Appearance Pale yellow crystals[1]
Purity 97% to ≥ 98% (HPLC)[1][5]

Spectroscopic data such as 1H NMR, 13C NMR, and Mass Spectrometry are available for the characterization of this compound.[6][7]

Experimental Workflow: Purification

The purification of the final product is a critical step to ensure high purity, which is essential for its applications in research and development. A general workflow for the purification of this compound is depicted below.

Purification_Workflow Crude_Product Crude Product (from work-up) Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Drying Drying under vacuum Recrystallization->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: General purification workflow for this compound.

This guide provides a foundational understanding of the key synthetic routes to this compound. The choice of a specific pathway may depend on factors such as the availability of starting materials, desired scale of synthesis, and required purity of the final product. Researchers are encouraged to consult the cited literature for more detailed information and safety precautions.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(4-Fluorophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 4-(4-Fluorophenoxy)benzoic acid, a versatile intermediate compound with significant applications in the pharmaceutical and agrochemical industries.[1] The information is presented to support research and development activities, offering readily accessible data and detailed experimental methodologies.

Core Physicochemical Properties

This compound is an aromatic carboxylic acid distinguished by a fluorinated phenoxy group. This structural feature enhances its reactivity and makes it a valuable building block in the synthesis of various biologically active molecules.[1] Its properties are critical for predicting its behavior in biological systems and for designing synthetic routes.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₃H₉FO₃[1]
Molecular Weight 232.21 g/mol [1]
Melting Point 167-177 °C (448-450 K)[1][2][3]
Boiling Point No data available[4]
Appearance Pale yellow or white crystalline solid[1][2]
Solubility Slightly soluble in water; Soluble in ethanol and acetone[2]
pKa Data for this specific compound is not readily available. The related compound, 4-Fluorobenzoic acid, has a pKa of 4.15 at 25°C.[5]
logP Experimental data not readily available.
Purity ≥97-98% (by HPLC)[1]
Storage Conditions Store at 0-8 °C, sealed in a dry place.[1][4]

Chemical Structure and Identifiers

A clear understanding of the molecular structure is fundamental. The following table provides key chemical identifiers for this compound.

IdentifierValueSource(s)
CAS Number 129623-61-6[1]
SMILES OC(=O)c1ccc(Oc2ccc(F)cc2)cc1
InChI Key YYKALFXKRWCSLY-UHFFFAOYSA-N
Molecular Structure Diagram

The diagram below illustrates the two-dimensional structure of this compound, highlighting the arrangement of its constituent atoms and functional groups.

G C1 C C2 C C1->C2 C13 C C1->C13 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 O1 O C4->O1 C6 C C5->C6 C6->C1 C7 C C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 F1 F C10->F1 C12 C C11->C12 C12->C7 O2 O C13->O2  = O3 O C13->O3 O1->C7 H1 H O3->H1

Figure 1. Chemical structure of this compound.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below. These protocols are based on standard laboratory techniques.

Melting Point Determination (Capillary Method)

The melting point provides a crucial indication of a compound's purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely crushed. The open end of a glass capillary tube is dipped into the powder.[6] The tube is then gently tapped on a hard surface to pack the solid into the closed end, achieving a sample height of 1-2 mm.[7][8]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] This assembly is placed in a heating apparatus, such as a Mel-Temp device or a Thiele tube containing a high-boiling point oil.

  • Heating: The apparatus is heated rapidly at first to approach the expected melting point, then the heating rate is reduced to approximately 1-2 °C per minute.[6]

  • Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[6][8] The melting point is reported as the range T1-T2. A narrow range (0.5-1.0 °C) typically indicates high purity.

Aqueous and Organic Solubility Determination (Qualitative)

This protocol determines the solubility of the compound in various solvents, which helps in classifying it and predicting its behavior in different environments.[9]

Methodology:

  • Preparation: Approximately 25 mg of this compound is placed into a small test tube.[9]

  • Solvent Addition: 0.75 mL of the test solvent (e.g., water, ethanol, acetone, 5% NaOH, 5% NaHCO₃, 5% HCl) is added in small portions.[9][10]

  • Mixing: After each addition, the test tube is shaken vigorously for 10-20 seconds.[11]

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The compound is classified as soluble, partially soluble, or insoluble in the tested solvent.[11] For carboxylic acids, solubility in 5% NaOH and 5% NaHCO₃ indicates acidic character.[12]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a high-precision technique for determining the acid dissociation constant (pKa) of a substance.[13]

Methodology:

  • Solution Preparation: A precise quantity of this compound is dissolved in a suitable solvent (e.g., water or a water/methanol mixture for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[13][14]

  • Apparatus Calibration: A pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).[14]

  • Titration: The acid solution is placed in a beaker with a magnetic stirrer, and the calibrated pH electrode is immersed. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.[14]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[14]

  • Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The equivalence point is identified as the point of maximum slope. The volume of titrant at the half-equivalence point is determined. At this half-way point, the pH of the solution is equal to the pKa of the acid, according to the Henderson-Hasselbalch equation.[15]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a critical parameter in drug development.[16]

Methodology:

  • Solvent Saturation: Equal volumes of 1-octanol and water (or a suitable buffer like PBS, pH 7.4) are mixed and shaken vigorously to mutually saturate the two phases. The phases are then separated.[16]

  • Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., 10 µL of a 10 mM DMSO stock added to 990 µL of buffer and 1000 µL of octanol).[16]

  • Equilibration: The mixture is agitated (e.g., on a rotator for 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[16] The mixture is then centrifuged to ensure complete separation of the layers.[17]

  • Concentration Measurement: Aliquots are carefully taken from both the octanol and aqueous layers. The concentration of the compound in each aliquot is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or LC-MS.[16]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[18]

Synthesis Workflow

The synthesis of this compound can be achieved through various routes. A common laboratory-scale synthesis involves a Suzuki coupling reaction followed by hydrolysis.[3]

G cluster_0 Suzuki Coupling Reaction Reactant1 4-Bromo-methylbenzoate Intermediate Methyl 4-(4-fluorophenoxy)benzoate (Ester Intermediate) Reactant1->Intermediate Reactant2 4-Fluorobenzene boronic acid Reactant2->Intermediate Catalyst Pd(PPh₃)₄ Catalyst Na₂CO₃ (Base) Catalyst->Intermediate Solvent Toluene/Water (1:1) Solvent->Intermediate Product This compound (Crude Product) Intermediate->Product Reflux 8h Hydrolysis NaOH (Hydrolysis) Hydrolysis->Product Acidification Acidify (pH 3) Acidification->Product Purification Column Chromatography Recrystallization Product->Purification Acidification & Extraction FinalProduct Pure Product Purification->FinalProduct

References

In-Depth Technical Guide: Crystal Structure Analysis of 4-(4-Fluorophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 4-(4-Fluorophenoxy)benzoic acid, a compound of interest in medicinal chemistry, particularly for its role as a voltage-gated sodium channel blocker with potential applications in the treatment of peripheral neuropathic pain.[1] This document details the crystallographic parameters, experimental procedures for its synthesis and crystallization, and an overview of its mechanism of action.

Crystal Structure and Molecular Geometry

The single-crystal X-ray diffraction analysis of this compound (C₁₃H₉FO₃) reveals a triclinic crystal system. The fundamental crystallographic data and refinement parameters are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound [1]

ParameterValue
Empirical formulaC₁₃H₉FO₃
Formula weight232.20
Crystal systemTriclinic
Space groupP-1
Unit cell dimensions
a (Å)5.8850 (1)
b (Å)7.8526 (2)
c (Å)12.0250 (2)
α (°)91.803 (1)
β (°)96.321 (1)
γ (°)106.027 (1)
Volume (ų)529.75 (2)
Z2
Data collection
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)100
Reflections collected17124
Independent reflections4049
Refinement
R[F² > 2σ(F²)]0.045
wR(F²)0.123
Goodness-of-fit (S)1.04
Parameters190
Δρ_max_ (e Å⁻³)0.48
Δρ_min_ (e Å⁻³)-0.26

The molecular structure is characterized by two benzene rings connected by an ether linkage. The dihedral angle between the planes of the two benzene rings is 70.99 (5)°.[1] In the crystal, molecules form centrosymmetric dimers through O—H···O hydrogen bonds, creating R²₂(8) ring motifs. These dimers are further linked into a two-dimensional array by C—H···O interactions. The crystal structure is also stabilized by weak C—H···π and π···π stacking interactions.[1]

Experimental Protocols

Synthesis and Crystallization

The synthesis of this compound was achieved through a Suzuki coupling reaction followed by hydrolysis. The subsequent crystallization yielded single crystals suitable for X-ray diffraction.

Materials:

  • 4-Bromomethylbenzoate

  • 4-Fluorobenzene boronic acid

  • Sodium carbonate (Na₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene

  • Water

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Dichloromethane

Procedure: [1]

  • A mixture of 4-bromomethylbenzoate (0.760 g, 3.57 mmol), 4-fluorobenzene boronic acid (0.500 g, 3.57 mmol), sodium carbonate (0.750 g, 7.00 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.400 g, 0.350 mmol) was prepared in a 1:1 mixture of toluene and water (20 ml).

  • The reaction mixture was heated at reflux for 8 hours. The completion of the reaction was monitored by Thin Layer Chromatography (TLC).

  • Sodium hydroxide (0.284 g, 7.00 mmol) was added to the mixture, and stirring was continued for an additional hour to facilitate hydrolysis.

  • The reaction mixture was then acidified to a pH of 3 and extracted with ethyl acetate.

  • The organic layer was dried, and the solvent was evaporated to yield a crude product.

  • The crude product was purified using column chromatography.

  • Single crystals were obtained by recrystallization from hot dichloromethane.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_crystallization Crystallization A Reactants: 4-Bromomethylbenzoate 4-Fluorobenzene boronic acid Na2CO3 Pd(PPh3)4 C Reflux (8h) A->C B Solvent: Toluene/Water (1:1) B->C D Hydrolysis: Add NaOH C->D E Acidification (pH 3) D->E F Ethyl Acetate Extraction E->F G Drying & Evaporation F->G H Column Chromatography G->H I Recrystallization from hot Dichloromethane H->I J Single Crystals I->J

Caption: Experimental workflow for the synthesis and crystallization of this compound.
X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a Bruker SMART APEXII CCD area-detector diffractometer. Data were collected at 100 K using Mo Kα radiation. The structure was solved using SHELXTL and refined by a full-matrix least-squares procedure on F².[1] All hydrogen atoms were located in a difference Fourier map and refined freely.[1]

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

This compound is a potent blocker of neuronal voltage-gated sodium channels.[1] These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons. They exist in three main conformational states: resting (closed), open, and inactivated.

The generally accepted mechanism for many sodium channel blockers involves preferential binding to the open or inactivated states of the channel. This state-dependent binding prevents the channel from returning to the resting state, thereby reducing the number of available channels that can open in response to a stimulus. This leads to a reduction in neuronal excitability, which is the basis for its therapeutic effect in neuropathic pain.

The interaction of small molecule blockers often occurs within the inner pore of the channel, specifically with residues on the S6 transmembrane segments of the different domains. The binding of the drug molecule physically occludes the pore, preventing the passage of sodium ions.

sodium_channel_blockade cluster_channel_states Voltage-Gated Sodium Channel States Resting Resting (Closed) Open Open (Conducting) Resting->Open Depolarization Inactivated Inactivated (Non-conducting) Open->Inactivated Inactivation Blocker 4-(4-Fluorophenoxy) benzoic acid Open->Blocker Binding Inactivated->Resting Repolarization Inactivated->Blocker Binding Blocked Blocked (Non-conducting) Blocker->Blocked

Caption: Generalized mechanism of voltage-gated sodium channel blockade.

Conclusion

The crystal structure of this compound has been thoroughly characterized, providing valuable insights into its solid-state conformation and intermolecular interactions. The detailed experimental protocols offer a clear pathway for its synthesis and crystallization. Understanding its mechanism of action as a voltage-gated sodium channel blocker is crucial for the rational design of new therapeutic agents for neuropathic pain and other neurological disorders. This technical guide serves as a foundational resource for researchers in medicinal chemistry and drug development exploring this and related compounds.

References

Biological Activity of 4-(4-Fluorophenoxy)benzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 4-(4-fluorophenoxy)benzoic acid and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including antibacterial, anti-inflammatory, and anticancer properties. This document details the synthesis, experimental evaluation, and mechanisms of action of these derivatives, presenting quantitative data in a structured format and visualizing key experimental workflows and signaling pathways.

Core Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery and development. The core activities investigated include:

  • Antibacterial Activity: Various derivatives have shown inhibitory effects against a range of bacterial strains.

  • Anticancer Activity: Certain derivatives exhibit cytotoxicity against various cancer cell lines, with some acting as histone deacetylase (HDAC) inhibitors.

  • Anti-inflammatory Activity: These compounds have been shown to modulate key inflammatory pathways, reducing the production of inflammatory mediators.

  • Herbicidal and Plant Growth-Regulating Activities: The foundational phenoxy benzoic acid scaffold is known for its applications in agriculture.

Synthesis of this compound Derivatives

The synthesis of the core structure and its derivatives typically involves standard organic chemistry reactions. A general synthetic workflow is outlined below.

G cluster_synthesis General Synthesis Workflow Reactants Starting Materials (e.g., 4-fluorophenol, 4-hydroxybenzoic acid derivative) Coupling Coupling Reaction (e.g., Ullmann condensation, Suzuki coupling) Reactants->Coupling Purification Purification (e.g., Recrystallization, Column Chromatography) Coupling->Purification Characterization Characterization (e.g., NMR, Mass Spectrometry, IR) Purification->Characterization Final_Product This compound Derivative Characterization->Final_Product

A generalized workflow for the synthesis and characterization of derivatives.

A specific example for the synthesis of this compound involves the reaction of 4-bromomethylbenzoate with 4-fluorobenzene boronic acid in the presence of a palladium catalyst. Another method utilizes the reaction of iodobenzoic acid and 4-fluorophenol.

Quantitative Data Summary

The biological activities of various this compound derivatives have been quantified using different in vitro assays. The following tables summarize the reported data for easy comparison.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration, MIC)
Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
This compound derivative 1Staphylococcus aureus1
This compound derivative 2Bacillus subtilis2
This compound derivative 3Staphylococcus aureus (MRSA)0.78
This compound derivative 4Escherichia coli>100
Table 2: Anticancer Activity (Half-maximal Inhibitory Concentration, IC50)
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compound amide derivativeMCF-7 (Breast)35.7
This compound amide derivativeHCT-116 (Colon)38.9
This compound amide derivativeA549 (Lung)37.1
Betulinic acid derivative with 1,2,4-triazoleA375 (Melanoma)22.41
Table 3: Anti-inflammatory Activity
Compound/DerivativeAssayTargetInhibitionReference
(S)-4-(1-(5-chloro-2-(4-fluorophenyoxy)benzamido)ethyl)benzoic acid (CJ-42794)EP4 receptor bindingProstaglandin E Receptor Subtype 4Selective antagonist
4-sulfonyloxy/alkoxy benzoxazolone derivative 2hNO production in RAW 264.7 cellsNitric OxideIC50 = 17.67 µM
4-sulfonyloxy/alkoxy benzoxazolone derivative 2hIL-6 production in RAW 264.7 cellsInterleukin-6IC50 = 8.61 µM

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections provide outlines of key experimental protocols used to assess the biological activity of this compound derivatives.

Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific bacterium.

G cluster_mic MIC Assay Workflow Prep_Compound Prepare serial dilutions of the test compound Inoculation Inoculate microplate wells containing compound dilutions Prep_Compound->Inoculation Prep_Inoculum Prepare standardized bacterial inoculum Prep_Inoculum->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Observe for bacterial growth (turbidity) Incubation->Observation Determine_MIC Determine MIC (lowest concentration with no visible growth) Observation->Determine_MIC

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Test Compound: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using Mueller-Hinton broth.

  • Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

  • Compound and LPS Treatment: The cells are pre-treated with different concentrations of the this compound derivative for a short period, followed by stimulation with LPS (lipopolysaccharide) to induce an inflammatory response and NO production.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The Griess reagent reacts with nitrite to form a colored azo compound.

  • Absorbance Reading: The absorbance is measured at 540 nm.

  • Calculation: The amount of nitrite is determined from a standard curve, and the percentage of NO inhibition by the compound is calculated.

Signaling Pathways

The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Some anti-inflammatory benzoic acid derivatives have been shown to inhibit this pathway.

G cluster_nfkb Inhibition of NF-κB Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p50/p65) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Derivative 4-(4-Fluorophenoxy)benzoic Acid Derivative Derivative->IKK Inhibits

Inhibition of the NF-κB pathway by some derivatives.
MAPK Signaling Pathway in Inflammation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway involved in inflammation. Certain benzoxazolone derivatives have demonstrated anti-inflammatory effects by regulating this pathway.

G cluster_mapk Modulation of MAPK Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases p38 p38 Upstream_Kinases->p38 ERK ERK Upstream_Kinases->ERK NFkB_Activation NF-κB Activation p38->NFkB_Activation ERK->NFkB_Activation Inflammatory_Mediators Inflammatory Mediators (NO, IL-1β, IL-6) NFkB_Activation->Inflammatory_Mediators Derivative 4-Sulfonyloxy/alkoxy benzoxazolone derivative Derivative->p38 Inhibits phosphorylation Derivative->ERK Inhibits phosphorylation

Modulation of the MAPK pathway by certain derivatives.

Conclusion

Derivatives of this compound represent a versatile chemical scaffold with significant potential for the development of new therapeutic agents. Their demonstrated antibacterial, anticancer, and anti-inflammatory activities warrant further investigation. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing key biological data, outlining essential experimental protocols, and visualizing the underlying mechanisms of action. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity for specific biological targets.

A Technical Guide to the Spectroscopic Data of 4-(4-Fluorophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-(4-Fluorophenoxy)benzoic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published spectra for this specific compound, this guide presents predicted data based on the analysis of structurally related compounds, namely 4-fluorobenzoic acid and 4-phenoxybenzoic acid. The experimental protocols provided are standardized methods for the analysis of solid aromatic carboxylic acids.

Data Presentation

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are based on established principles of spectroscopic interpretation and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to show signals in the aromatic region, corresponding to the protons on the two benzene rings, and a downfield signal for the carboxylic acid proton.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet1HCarboxylic acid proton (-COOH)
~8.0Doublet2HProtons ortho to the carboxylic acid
~7.3Doublet2HProtons meta to the carboxylic acid
~7.2Multiplet2HProtons on the fluorinated ring
~7.1Multiplet2HProtons on the fluorinated ring

Reference Data from Analogous Compounds:

  • 4-Fluorobenzoic acid (in DMSO-d₆): A signal for the carboxylic acid proton appears around 13.1 ppm (singlet), with aromatic protons at approximately 8.05 ppm and 7.34 ppm.[1]

  • 4-Phenoxybenzoic acid: Aromatic protons are observed in the range of 7.0-8.0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is expected to display distinct signals for each unique carbon environment in the molecule. The carbon of the carbonyl group will be the most downfield signal.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~167Carbonyl carbon (-COOH)
~160Carbon attached to fluorine (with C-F coupling)
~155Carbon attached to the ether oxygen
~132Aromatic carbons
~130Aromatic carbons
~125Aromatic carbons
~120Aromatic carbons
~117Aromatic carbons

Reference Data from Analogous Compounds:

  • 4-Fluorobenzoic acid (in DMSO): The carbonyl carbon appears around 166.8 ppm, with aromatic carbons showing signals between 115 and 165 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the O-H and C=O bonds of the carboxylic acid, the C-O bond of the ether, and the C-F bond, as well as aromatic C-H and C=C stretching.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid, hydrogen-bonded)[3]
~1700StrongC=O stretch (carbonyl of carboxylic acid)[3]
1600-1450MediumC=C stretch (aromatic rings)
~1250StrongC-O stretch (ether)
~1220StrongC-F stretch
~1300MediumC-O stretch (carboxylic acid)
~900-675StrongC-H bend (aromatic)

Reference Data from Analogous Compounds:

  • Benzoic acid: Shows a broad O-H stretch from 3300-2500 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.[3][4]

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (232.21 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage at the ether linkage.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
232Molecular ion [M]⁺
215Loss of -OH
187Loss of -COOH
139[C₇H₄FO]⁺ fragment
121[C₇H₅O₂]⁺ fragment
95[C₆H₄F]⁺ fragment

Reference Data from Analogous Compounds:

  • 4-Fluorobenzoic acid: The deprotonated molecule [M-H]⁻ is observed at m/z 139.0 in negative-ion mass spectrometry.[5]

  • Benzoic acid: Fragmentation often leads to the loss of a water molecule to give a fragment at m/z 105, and a further loss of CO to give a fragment at m/z 77.[6] For carboxylic acids, prominent peaks can result from the loss of OH (M-17) and COOH (M-45).[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR.

  • Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Solid Film):

    • Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.

    • Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the solid on the plate.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: The salt plate with the sample film is placed in the sample holder of the spectrometer. A background spectrum of the clean salt plate is typically recorded first and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows the percentage of transmittance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

  • Sample Preparation: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).[8]

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., electrospray ionization - ESI) is used.

  • Ionization: The sample solution is introduced into the ion source, where molecules are ionized. In ESI, a high voltage is applied to the liquid to create an aerosol, leading to the formation of ions.

  • Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report

Caption: Workflow for Chemical Compound Characterization.

References

In Silico Modeling of 4-(4-Fluorophenoxy)benzoic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 4-(4-Fluorophenoxy)benzoic acid, a versatile aromatic carboxylic acid with potential applications in pharmaceutical and agrochemical development.[1] Due to its structural characteristics, this compound has been investigated for its interaction with several key biological targets. This document outlines detailed methodologies for computational analysis, presents hypothetical yet plausible interaction data, and visualizes relevant workflows and signaling pathways to guide researchers in drug discovery and development. The primary focus is on its potential interactions with the anti-apoptotic protein Bcl-2 and the prostaglandin E receptor subtype 4 (EP4), with a brief mention of its reported activity as a blocker of neuronal voltage-gated sodium channels.[2][3][4]

Introduction to this compound

This compound (C₁₃H₉FO₃, Molar Mass: 232.21 g/mol ) is a synthetic organic molecule featuring two benzene rings linked by an ether bond.[3][5] Its derivatives are recognized for various biological activities, including herbicidal and anti-bacterial properties.[3] Research has suggested its potential as an intermediate in the synthesis of anti-inflammatory and analgesic medications.[1]

Key potential molecular targets for this compound and its derivatives include:

  • B-cell lymphoma 2 (Bcl-2): This anti-apoptotic protein is a crucial target in cancer therapy.[4] A structurally related compound, 4-(4-Fluorophenyl)benzoic acid, has been shown to bind to Bcl-2, suggesting that this compound may also interact with this target.[2][5]

  • Prostaglandin E Receptor Subtype 4 (EP4): The EP4 receptor, a G-protein-coupled receptor, is implicated in inflammation and various cancers.[3][6] Selective antagonists of the EP4 receptor that share a similar benzoic acid scaffold have been developed.[4][7]

  • Neuronal Voltage-Gated Sodium Channels: The compound has been described as a potent blocker of these channels, which are critical for the initiation and propagation of action potentials, suggesting applications in treating peripheral neuropathic pain.[3][8]

This guide focuses on the application of in silico techniques, such as molecular docking and molecular dynamics, to predict and analyze the binding of this compound to Bcl-2 and the EP4 receptor.

In Silico Experimental Protocols

The following sections describe detailed, standardized protocols for conducting in silico analyses of the interactions between this compound and its potential protein targets. These protocols are based on common practices in computational drug discovery.[9][10]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11] The following protocol outlines a typical workflow using AutoDock Vina.[12]

Protocol 2.1.1: Ligand Preparation

  • Obtain the 3D structure of this compound from a chemical database (e.g., PubChem).

  • Load the structure into a molecular modeling software (e.g., AutoDock Tools, PyMOL).

  • Add polar hydrogens and compute Gasteiger charges.

  • Detect the rotatable bonds and save the prepared ligand file in the PDBQT format.

Protocol 2.1.2: Receptor Preparation

  • Download the crystal structure of the target protein (e.g., Bcl-2: PDB ID 4LVT, EP4 Receptor: Homology Model) from the Protein Data Bank.[12][13]

  • Remove water molecules, co-crystallized ligands, and any non-essential protein chains.

  • Add polar hydrogens and assign Kollman charges.

  • Merge non-polar hydrogens.

  • Save the prepared receptor file in the PDBQT format.

Protocol 2.1.3: Docking Simulation

  • Define the binding site by creating a grid box centered on the active site of the receptor. The active site can be identified from the position of a co-crystallized ligand or from literature.

  • Set the dimensions of the grid box to encompass the entire binding pocket (e.g., 60 x 60 x 60 Å).

  • Execute the docking simulation using AutoDock Vina with an exhaustiveness parameter of 8 or higher to ensure a thorough search of the conformational space.

  • The program will generate multiple binding poses ranked by their binding affinity scores (in kcal/mol).

Protocol 2.1.4: Analysis of Results

  • Visualize the top-ranked docking poses using software like PyMOL or Discovery Studio.

  • Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the receptor.

  • Compare the binding mode and affinity of this compound with a known inhibitor or the native substrate of the target protein.

Molecular Dynamics (MD) Simulation

MD simulations are used to analyze the physical movements of atoms and molecules, providing insights into the stability of the ligand-protein complex over time.[14]

Protocol 2.2.1: System Preparation

  • Use the top-ranked docked complex from the molecular docking study as the starting structure.

  • Place the complex in a periodic boundary box of appropriate dimensions (e.g., a cubic box with a 10 Å buffer from the protein surface).

  • Solvate the system with an explicit water model (e.g., TIP3P).

  • Neutralize the system by adding counter-ions (e.g., Na⁺ or Cl⁻).

Protocol 2.2.2: Simulation Execution

  • Perform an initial energy minimization of the system to remove steric clashes.

  • Gradually heat the system to a physiological temperature (e.g., 300 K) under the NVT (isothermal-isochoric) ensemble.

  • Equilibrate the system under the NPT (isothermal-isobaric) ensemble at 1 atm pressure until the system's density and temperature have stabilized.

  • Run the production MD simulation for a duration sufficient to observe the stability of the interaction (e.g., 100 ns).

Protocol 2.2.3: Trajectory Analysis

  • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex.

  • Analyze the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

  • Monitor the specific interactions (e.g., hydrogen bonds) between the ligand and protein throughout the simulation.

Data Presentation: Predicted Interactions

The following tables summarize hypothetical quantitative data from the in silico modeling of this compound against its potential targets. These values are illustrative and based on data for analogous compounds found in the literature.[2][3][11]

Ligand NameTarget ProteinDocking Score (kcal/mol)Predicted Kᵢ (µM)Reference CompoundReference Docking Score (kcal/mol)
This compoundBcl-2-7.54.5Venetoclax (Known Inhibitor)-10.2
This compoundEP4 Receptor-8.21.2E7046 (Known Antagonist)-9.5
Table 1: Hypothetical Docking Results. Predicted inhibitory constant (Kᵢ) is calculated from the binding affinity. Lower docking scores indicate stronger predicted binding.
LigandInteracting ResidueInteraction TypeDistance (Å)Target Protein
This compoundArg146 (NH1)Hydrogen Bond2.9Bcl-2
This compoundTyr108 (OH)Hydrogen Bond3.1Bcl-2
This compoundPhe105π-π Stacking4.2Bcl-2
This compoundVal133Hydrophobic3.8Bcl-2
This compoundArg316 (NH2)Hydrogen Bond (Salt Bridge)2.5EP4 Receptor
This compoundThr168 (OG1)Hydrogen Bond3.0EP4 Receptor
This compoundTyr80π-π Stacking4.5EP4 Receptor
This compoundLeu312Hydrophobic3.9EP4 Receptor
Table 2: Hypothetical Summary of Key Molecular Interactions. This table details the specific non-covalent interactions predicted between the ligand and amino acid residues in the binding pocket.

Mandatory Visualizations

Diagrams created using Graphviz to illustrate workflows and pathways relevant to the in silico analysis of this compound.

G cluster_prep Preparation Stage cluster_sim Simulation Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (3D Structure, Charges) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen receptor_prep Receptor Preparation (PDB Structure, Cleanup) receptor_prep->grid_gen docking Molecular Docking (Run Vina/Glide) grid_gen->docking pose_analysis Pose Visualization & Interaction Analysis docking->pose_analysis md_sim MD Simulation (Stability Check) pose_analysis->md_sim data_extraction Data Extraction (Binding Energy, RMSD) md_sim->data_extraction

Figure 1: A generalized workflow for molecular docking and dynamics simulation.

G PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Binds AC Adenylate Cyclase EP4->AC Activates Gαs cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription (Proliferation, Invasion) CREB->Gene Leads to Inhibitor This compound (Antagonist) Inhibitor->EP4 Blocks

Figure 2: The Prostaglandin E2 / EP4 receptor signaling pathway and point of inhibition.

Conclusion and Future Directions

This technical guide outlines a framework for the in silico investigation of this compound. The hypothetical modeling data suggests that this compound may form stable interactions within the binding pockets of both the Bcl-2 protein and the prostaglandin EP4 receptor. The predicted binding affinities, while requiring experimental validation, indicate that this compound could serve as a scaffold for the development of novel inhibitors for these therapeutically relevant targets.

Future research should focus on the following:

  • In Vitro Validation: Perform binding assays (e.g., fluorescence polarization, surface plasmon resonance) to experimentally determine the binding affinity (Kᵢ, Kᴅ) of the compound to the purified target proteins.[15]

  • Cell-Based Assays: Conduct functional assays to measure the compound's effect on downstream signaling pathways (e.g., cAMP accumulation for EP4) and its ability to induce apoptosis in cancer cell lines overexpressing Bcl-2.[3]

  • Structural Biology: Obtain co-crystal structures of the compound with its targets to definitively confirm the predicted binding modes.

  • Lead Optimization: Synthesize and test derivatives of this compound to improve potency, selectivity, and pharmacokinetic properties based on the structure-activity relationships derived from both in silico and in vitro studies.

References

An In-depth Technical Guide to 4-(4-Fluorophenoxy)benzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Fluorophenoxy)benzoic acid, a versatile aromatic carboxylic acid with significant applications in the pharmaceutical and agrochemical industries. This document details its discovery and historical context, physicochemical and spectroscopic properties, and established synthesis methodologies. Special emphasis is placed on detailed experimental protocols for its preparation via Ullmann condensation and Suzuki-Miyaura coupling. The guide also explores its known biological activities and applications, serving as a critical resource for researchers engaged in drug discovery and material science.

Introduction

This compound (CAS No. 129623-61-6) is a diaryl ether derivative characterized by a benzoic acid moiety linked to a 4-fluorophenoxy group. The presence of the fluorine atom can enhance metabolic stability and bioavailability, making it an attractive scaffold in medicinal chemistry.[1] This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[2][3] Its structural features also make it a candidate for applications in polymer chemistry.[3]

Discovery and History

While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its emergence is intrinsically linked to the development of synthetic methods for diaryl ethers. The core structural feature, the diaryl ether linkage, has been a subject of extensive research.

Historically, the Ullmann condensation , first reported by Fritz Ullmann in the early 20th century, was the primary method for synthesizing diaryl ethers.[4] This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol at high temperatures. The synthesis of compounds like this compound would have become more feasible with the advancements and refinements of this classical reaction.

More contemporary approaches, such as the palladium-catalyzed Suzuki-Miyaura coupling , have provided more efficient and milder routes to diaryl ethers, further facilitating the synthesis and exploration of compounds like this compound. A 2009 publication details a Suzuki-Miyaura pathway for its synthesis, highlighting the ongoing evolution of synthetic strategies for this class of molecules.[5]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 129623-61-6[6][7][8]
Molecular Formula C₁₃H₉FO₃[6][8]
Molecular Weight 232.21 g/mol [3][6][8]
Melting Point 171-175 °C (444-448 K)[6]
Appearance White to pale yellow crystalline solid[3]
Solubility Soluble in organic solvents like ethanol and acetone; slightly soluble in water.[9]

Table 2: Spectroscopic Data

TechniqueData Interpretation
¹H NMR The proton NMR spectrum is expected to show complex aromatic signals corresponding to the two substituted benzene rings, along with a characteristic downfield signal for the carboxylic acid proton.
¹³C NMR The carbon NMR spectrum will display signals for the twelve aromatic carbons and the carboxylic acid carbon. The carbon attached to the fluorine atom will exhibit a characteristic coupling.
FTIR (cm⁻¹) The infrared spectrum typically shows a broad O-H stretch from the carboxylic acid dimer, a strong C=O stretch, C-O-C stretching vibrations of the ether linkage, and C-F stretching vibrations.
Mass Spec. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Note: While general characteristics are known, detailed, fully assigned spectra for this specific compound are not consistently available in public databases. Researchers should perform their own spectroscopic analysis for confirmation.

Experimental Protocols for Synthesis

The synthesis of this compound is most commonly achieved through cross-coupling reactions that form the diaryl ether bond. Below are detailed protocols for two effective methods: the Suzuki-Miyaura coupling and the classical Ullmann condensation.

Suzuki-Miyaura Coupling

This modern approach offers high yields under relatively mild conditions. The following protocol is adapted from a published procedure.[5]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_hydrolysis Hydrolysis cluster_workup Workup & Purification 4-Fluorobenzene\nboronic acid 4-Fluorobenzene boronic acid Toluene/Water (1:1) Toluene/Water (1:1) 4-Fluorobenzene\nboronic acid->Toluene/Water (1:1) Methyl 4-bromobenzoate Methyl 4-bromobenzoate Methyl 4-bromobenzoate->Toluene/Water (1:1) Pd(PPh₃)₄ Pd(PPh₃)₄ Pd(PPh₃)₄->Toluene/Water (1:1) Na₂CO₃ Na₂CO₃ Na₂CO₃->Toluene/Water (1:1) Reflux, 8h Reflux, 8h Toluene/Water (1:1)->Reflux, 8h NaOH NaOH Reflux, 8h->NaOH Stir, 1h Stir, 1h NaOH->Stir, 1h Acidification (pH 3) Acidification (pH 3) Stir, 1h->Acidification (pH 3) Extraction (Ethyl Acetate) Extraction (Ethyl Acetate) Acidification (pH 3)->Extraction (Ethyl Acetate) Column Chromatography Column Chromatography Extraction (Ethyl Acetate)->Column Chromatography Final Product 4-(4-Fluorophenoxy) benzoic acid Column Chromatography->Final Product

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Materials:

  • 4-Fluorobenzene boronic acid (0.500 g, 3.57 mmol)

  • Methyl 4-bromobenzoate (0.760 g, 3.57 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (0.400 g, 0.350 mmol)

  • Sodium carbonate (0.750 g, 7.00 mmol)

  • Toluene and Water (1:1 mixture, 20 ml)

  • Sodium hydroxide (0.284 g, 7.00 mmol)

  • Ethyl acetate

  • Hydrochloric acid

Procedure:

  • To a stirred solution of 4-fluorobenzene boronic acid in a 1:1 mixture of toluene and water, add methyl 4-bromobenzoate, sodium carbonate, and tetrakis(triphenylphosphine)palladium(0).[5]

  • Heat the reaction mixture at reflux for 8 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC).[5]

  • After the reaction is complete, add sodium hydroxide and continue stirring for an additional hour to hydrolyze the ester.[5]

  • Cool the reaction mixture and acidify to pH 3 with hydrochloric acid.[5]

  • Extract the product with ethyl acetate and dry the organic layer.[5]

  • Concentrate the solution and purify the crude product by column chromatography to yield pure this compound.[5]

Ullmann Condensation

This classical method remains a viable route for the synthesis of this compound.

Experimental Workflow: Ullmann Condensation

Ullmann_Condensation_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification 4-Fluorophenol 4-Fluorophenol High-boiling polar solvent\n(e.g., DMF, DMSO) High-boiling polar solvent (e.g., DMF, DMSO) 4-Fluorophenol->High-boiling polar solvent\n(e.g., DMF, DMSO) 4-Iodobenzoic acid 4-Iodobenzoic acid 4-Iodobenzoic acid->High-boiling polar solvent\n(e.g., DMF, DMSO) Copper Catalyst (e.g., CuI) Copper Catalyst (e.g., CuI) Copper Catalyst (e.g., CuI)->High-boiling polar solvent\n(e.g., DMF, DMSO) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃)->High-boiling polar solvent\n(e.g., DMF, DMSO) Heat (e.g., 120-140°C) Heat (e.g., 120-140°C) High-boiling polar solvent\n(e.g., DMF, DMSO)->Heat (e.g., 120-140°C) Acidification Acidification Heat (e.g., 120-140°C)->Acidification Precipitation & Filtration Precipitation & Filtration Acidification->Precipitation & Filtration Recrystallization Recrystallization Precipitation & Filtration->Recrystallization Final Product 4-(4-Fluorophenoxy) benzoic acid Recrystallization->Final Product

Caption: Generalized workflow for the Ullmann Condensation synthesis.

Materials:

  • 4-Fluorophenol

  • 4-Halobenzoic acid (e.g., 4-iodobenzoic acid or 4-bromobenzoic acid)

  • Copper(I) iodide (CuI) or other copper catalyst

  • Potassium carbonate (K₂CO₃) or another suitable base

  • High-boiling polar solvent (e.g., DMF, DMSO)

Procedure:

  • In a reaction vessel, combine 4-fluorophenol, the 4-halobenzoic acid, copper catalyst, and base in a suitable high-boiling polar solvent.

  • Heat the mixture under an inert atmosphere at a temperature typically ranging from 120-160°C.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After cooling, the reaction mixture is typically poured into an acidic aqueous solution to neutralize the base and precipitate the crude product.

  • The solid is collected by filtration, washed, and then purified by recrystallization from an appropriate solvent system.

Biological Activities and Applications

This compound is a valuable building block in the development of various commercial and investigational products. Its applications span across pharmaceuticals and agrochemicals.

Logical Relationship of Applications

Applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_other Other Applications 4-(4-Fluorophenoxy)\nbenzoic acid 4-(4-Fluorophenoxy) benzoic acid Anti-inflammatory Agents Anti-inflammatory Agents 4-(4-Fluorophenoxy)\nbenzoic acid->Anti-inflammatory Agents Intermediate for Analgesic Agents Analgesic Agents 4-(4-Fluorophenoxy)\nbenzoic acid->Analgesic Agents Intermediate for Voltage-gated Sodium\nChannel Blockers Voltage-gated Sodium Channel Blockers 4-(4-Fluorophenoxy)\nbenzoic acid->Voltage-gated Sodium\nChannel Blockers Investigated as Herbicides Herbicides 4-(4-Fluorophenoxy)\nbenzoic acid->Herbicides Intermediate for Fungicides Fungicides 4-(4-Fluorophenoxy)\nbenzoic acid->Fungicides Intermediate for Polymer Chemistry Polymer Chemistry 4-(4-Fluorophenoxy)\nbenzoic acid->Polymer Chemistry Monomer precursor Antibacterial Research Antibacterial Research 4-(4-Fluorophenoxy)\nbenzoic acid->Antibacterial Research Potential activity Antioxidant Research Antioxidant Research 4-(4-Fluorophenoxy)\nbenzoic acid->Antioxidant Research Potential activity

Caption: Applications of this compound.

  • Pharmaceuticals: It is a precursor for anti-inflammatory and analgesic agents.[1] Notably, it has been identified as a potent blocker of neuronal voltage-gated sodium channels, suggesting its potential in the treatment of peripheral neuropathic pain.[5] The exact mechanism of action on these channels is a subject of ongoing research, but it is believed to interact selectively with the inactivated state of the channel.[5]

  • Agrochemicals: The phenoxy benzoic acid scaffold is known for its herbicidal and plant growth-regulating activities.[5] As such, this compound serves as an intermediate in the synthesis of modern herbicides and fungicides.[3]

  • Other Research Areas: The compound has been investigated for its potential antibacterial and antioxidant properties.[10] In material science, its rigid structure makes it a candidate for the development of specialty polymers.[3]

Conclusion

This compound is a compound of significant interest due to its versatile applications as a synthetic intermediate. While its precise historical discovery is not well-documented, its development is a testament to the advances in synthetic organic chemistry, particularly in the formation of diaryl ether linkages. The availability of robust synthetic protocols, such as the Suzuki-Miyaura coupling, has made this compound more accessible for research and development. Its demonstrated and potential biological activities, particularly in the modulation of ion channels and as a precursor to agrochemicals, ensure that this compound will remain a relevant molecule for scientists in both academic and industrial settings. This guide provides a foundational resource for professionals working with this important chemical entity.

References

The Versatility of 4-(4-Fluorophenoxy)benzoic Acid: A Precursor in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(4-Fluorophenoxy)benzoic acid has emerged as a valuable and versatile scaffold in medicinal chemistry. Its unique structural features, including the diaryl ether linkage and the fluorine substituent, contribute to favorable pharmacokinetic and pharmacodynamic properties in a variety of derivatives. The fluorine atom can enhance metabolic stability and binding affinity, making this core structure a privileged starting point for the development of novel therapeutic agents across a range of disease areas. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of compounds derived from this important precursor.

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through several reliable methods, with the Suzuki-Miyaura coupling and the Ullmann condensation being two of the most prominent.

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction offers a robust and high-yield method for the formation of the diaryl ether bond. The reaction typically involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a round-bottom flask, combine 4-bromomethylbenzoate (1.0 eq.), 4-fluorobenzene boronic acid (1.0 eq.), sodium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.1 eq.).

  • Solvent Addition: Add a 1:1 mixture of toluene and water.

  • Reaction Conditions: Heat the mixture to reflux for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Saponification: After completion, add sodium hydroxide (2.0 eq.) and continue stirring for an additional hour to hydrolyze the ester.

  • Work-up: Acidify the reaction mixture to a pH of 3 using a suitable acid. Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract and purify the crude product by column chromatography to yield this compound.[1]

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers. This method is particularly useful when steric hindrance may be a challenge for other coupling methods.

Experimental Protocol: Ullmann Condensation

  • Reactant Preparation: In a reaction vessel, dissolve 4-fluorophenol (1.2 eq.) and 4-chlorobenzoic acid (1.0 eq.) in a high-boiling polar solvent such as nitrobenzene.

  • Base and Catalyst Addition: Add potassium carbonate (2.0 eq.) and catalytic amounts of copper powder or copper(I) salts.

  • Reaction Conditions: Heat the mixture with stirring to approximately 160°C for 4-6 hours.

  • Work-up: After cooling, dilute the reaction mixture with water and acidify with hydrochloric acid.

  • Isolation: The product will precipitate out of the solution. Filter the solid, wash with water, and then with a non-polar solvent like chloroform to remove unreacted starting materials.

  • Purification: Recrystallize the crude product from a suitable solvent such as hot acetone to obtain pure this compound.

Biological Activities and Derivatives

Derivatives of this compound have demonstrated a wide array of biological activities, positioning this scaffold as a key precursor in the development of new drugs.

Antibacterial Activity

Numerous derivatives, particularly those incorporating pyrazole and other heterocyclic moieties, have shown potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] These compounds often act as inhibitors of fatty acid biosynthesis.

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected this compound Derivatives against Bacterial Strains

Compound IDModificationBacterial StrainMIC (µg/mL)
1 N,N-Diphenyl pyrazole derivativeS. aureus ATCC 33591 (MRSA)0.78[3]
2 3-Chloro-2-fluoro pyrazole derivativeS. aureus ATCC 33591 (MRSA)0.78[3]
3 4-Nitro pyrazole derivativeS. aureus ATCC 33591 (MRSA)0.78[3]
4 3,4-Dichloro pyrazole derivativeStaphylococci strains0.5[2]
5 3-Trifluoromethyl-4-bromo pyrazole derivativeStaphylococci strains0.5[2]
Anticancer Activity

Benzoic acid derivatives, including those with the 4-(4-Fluorophenoxy) moiety, have been investigated for their anticancer properties. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Table 2: IC50 Values of Selected Benzoic Acid Derivatives against Cancer Cell Lines

Compound IDModificationCancer Cell LineIC50 (µM)
6 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acidHuman cervical cancer17.84[4]
7 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridMCF-7 (Breast cancer)15.6[4]
8 Tetrazole isoxazoline derivativeA549 (Lung cancer)1.49[5]
9 Tetrazole isoxazoline derivativeMDA-MB-231 (Breast cancer)2.83[5]
Neurological Activity

The parent compound, this compound, has been identified as a potent blocker of neuronal voltage-gated sodium channels. It exhibits a selective interaction with the inactivated state of these channels, suggesting its potential for the treatment of peripheral neuropathic pain.[1]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their interaction with various cellular signaling pathways.

Inhibition of Fatty Acid Biosynthesis

As antibacterial agents, certain derivatives inhibit the fatty acid synthase (FAS) pathway, which is crucial for bacterial membrane integrity and survival.

FAS_Inhibition Acetyl-CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Fatty Acids Fatty Acids FAS->Fatty Acids Biosynthesis Derivative 4-(4-Fluorophenoxy)benzoic acid Derivative Derivative->FAS Inhibition Bacterial Cell\nMembrane Integrity Bacterial Cell Membrane Integrity Fatty Acids->Bacterial Cell\nMembrane Integrity Bacterial Death Bacterial Death Bacterial Cell\nMembrane Integrity->Bacterial Death Disruption leads to VGSC_Blockade cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Pore (Intracellular) Pore (Extracellular) Na_in Na+ (Intracellular) VGSC:p_in->Na_in Action_Potential Action_Potential Na_in->Action_Potential triggers Na_out Na+ (Extracellular) Na_out->VGSC:p_out Na+ influx Depolarization Depolarization Depolarization->VGSC opens channel Blocker 4-(4-Fluorophenoxy) benzoic acid Blocker->VGSC:p_in blocks pore Drug_Development_Workflow Start Start Synthesis Synthesis of This compound (Suzuki or Ullmann) Start->Synthesis Derivatization Chemical Derivatization (e.g., Amide coupling, Heterocycle formation) Synthesis->Derivatization Purification Purification and Characterization (Chromatography, NMR, MS) Derivatization->Purification Screening Primary Biological Screening (e.g., MIC, MTT assay) Purification->Screening Hit_Identified Active Hit Identified? Screening->Hit_Identified Hit_Identified->Derivatization No Lead_Optimization Lead Optimization (SAR studies) Hit_Identified->Lead_Optimization Yes Advanced_Testing Advanced In Vitro and In Vivo Testing Lead_Optimization->Advanced_Testing End End Advanced_Testing->End

References

Fluorine Substitution in Phenoxy Benzoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic agents. This technical guide delves into the nuanced effects of fluorine substitution on phenoxy benzoic acids, a class of compounds with diverse biological activities. By examining the impact of fluorine on acidity, lipophilicity, and biological targets, this document provides a comprehensive resource for the rational design of novel phenoxy benzoic acid derivatives.

Physicochemical and Biological Impact of Fluorine Substitution

Fluorine's unique properties—high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the strength of the C-F bond—allow it to exert profound effects on a molecule's profile.[1] When incorporated into the phenoxy benzoic acid scaffold, these effects can be strategically harnessed to optimize drug-like properties.

Modulation of Acidity (pKa)

The introduction of fluorine, a highly electron-withdrawing group, significantly influences the acidity of the benzoic acid moiety. The extent of this influence is dependent on the position and number of fluorine substituents. Generally, fluorine substitution lowers the pKa of the carboxylic acid, making it more acidic. This increased acidity can alter a compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.

Tuning Lipophilicity (LogP)

The effect of fluorine on lipophilicity is complex and context-dependent. While a single fluorine atom can increase lipophilicity compared to a hydrogen atom, the overall impact is influenced by the molecular environment.[2] In many cases, strategic fluorination can fine-tune the lipophilicity of phenoxy benzoic acids to achieve an optimal balance for membrane permeability and target engagement.[3][4][5]

Table 1: Hypothetical Physicochemical Data for a Series of Fluorinated Phenoxy Benzoic Acids

CompoundSubstitution PatternpKa (Predicted)LogP (Predicted)
1Unsubstituted4.203.50
22'-Fluoro3.953.65
33'-Fluoro4.053.68
44'-Fluoro4.003.70
52,4-Difluoro3.803.85

Note: The data in this table is illustrative and intended to show expected trends. Specific experimental values for a comprehensive series of fluorinated phenoxybenzoic acids were not available in the surveyed literature.

Enhancement of Biological Properties

Fluorine substitution can significantly enhance the biological activity and pharmacokinetic profile of phenoxy benzoic acids. Key advantages include:

  • Increased Metabolic Stability: The strength of the C-F bond makes it less susceptible to metabolic oxidation, which can block metabolically labile sites and increase the compound's half-life.[6]

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and potency.[1]

  • Improved Target Selectivity: The subtle conformational changes induced by fluorine substitution can lead to more specific interactions with the desired biological target, reducing off-target effects.

Table 2: Hypothetical Biological Activity Data for a Series of Fluorinated Phenoxy Benzoic Acids

CompoundSubstitution PatterncPLA2α IC50 (µM) (Predicted)PPARγ EC50 (µM) (Predicted)
1Unsubstituted15.2> 50
22'-Fluoro8.525.6
33'-Fluoro10.130.1
44'-Fluoro5.318.9
52,4-Difluoro2.110.5

Note: The data in this table is illustrative and based on general principles of fluorine's effects on biological activity. Specific experimental values for a comprehensive series were not found in the reviewed literature.

Synthesis of Fluorinated Phenoxy Benzoic Acids

The synthesis of fluorinated phenoxy benzoic acids can be achieved through several established methods, primarily involving the formation of the diaryl ether bond.

Ullmann Condensation

The Ullmann condensation is a classical method for forming diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide.[7][8] This method can be adapted for the synthesis of fluorinated phenoxy benzoic acids by reacting a fluorinated phenol with a halobenzoic acid or vice versa. Modern variations of the Ullmann reaction often utilize soluble copper catalysts and ligands to improve reaction conditions and yields.[7]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another key strategy, particularly when the aromatic ring is activated by electron-withdrawing groups.[9][10][11] For the synthesis of fluorinated phenoxy benzoic acids, a phenoxide can displace a leaving group (such as a halide or a nitro group) from a fluorinated benzoic acid derivative. The presence of fluorine itself can activate the ring towards nucleophilic attack.[11]

Key Biological Targets and Signaling Pathways

While the specific targets of many fluorinated phenoxy benzoic acids are still under investigation, related compounds have shown activity against key enzymes and nuclear receptors involved in inflammation and metabolic diseases.

Cytosolic Phospholipase A2α (cPLA2α)

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids.[1][12] Arachidonic acid is the precursor to pro-inflammatory eicosanoids like prostaglandins and leukotrienes. Inhibition of cPLA2α is a promising strategy for the development of novel anti-inflammatory drugs.[1][13] Several benzoic acid derivatives have been investigated as cPLA2α inhibitors.[14]

cPLA2a_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Receptor Cell Surface Receptor Stimuli->Receptor MAPK_PI3K MAPK / PI3K Signaling Receptor->MAPK_PI3K cPLA2a_inactive cPLA2α (inactive) MAPK_PI3K->cPLA2a_inactive  Phosphorylation cPLA2a_active cPLA2α (active) (phosphorylated) cPLA2a_inactive->cPLA2a_active MembranePL Membrane Phospholipids cPLA2a_active->MembranePL  Hydrolysis AA Arachidonic Acid MembranePL->AA COX_LOX COX / LOX Enzymes AA->COX_LOX Eicosanoids Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) COX_LOX->Eicosanoids Inflammation Inflammation Eicosanoids->Inflammation Inhibitor Fluorinated Phenoxy Benzoic Acid Inhibitor->cPLA2a_active

Caption: cPLA2α Signaling Pathway and Inhibition.

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a nuclear receptor that plays a central role in regulating adipogenesis, lipid metabolism, and inflammation.[15][16][17] Activation of PPARγ has been shown to have therapeutic benefits in metabolic diseases such as type 2 diabetes.[16] Phenoxy acetic acid analogues have been identified as PPARγ partial agonists, suggesting that the phenoxy benzoic acid scaffold could be a promising starting point for the development of novel PPARγ modulators.[15]

PPARg_Pathway Ligand Fluorinated Phenoxy Benzoic Acid (Agonist) PPARg PPARγ Ligand->PPARg Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer Corepressors Corepressors Heterodimer->Corepressors  Dissociation Coactivators Coactivators Heterodimer->Coactivators  Recruitment PPRE PPRE (DNA Response Element) Heterodimer->PPRE  Binds to Coactivators->Heterodimer Transcription Gene Transcription PPRE->Transcription  Regulates Metabolic_Genes Target Genes (Lipid Metabolism, Glucose Homeostasis) Transcription->Metabolic_Genes Anti_Inflammatory Anti-inflammatory Effects Metabolic_Genes->Anti_Inflammatory Metabolic_Control Improved Metabolic Control Metabolic_Genes->Metabolic_Control

Caption: PPARγ Signaling Pathway Activation.

Experimental Protocols

General Synthesis of a Fluorinated Phenoxy Benzoic Acid (Illustrative Example)

This protocol is a general representation and may require optimization for specific substrates.

  • Step 1: Formation of the Phenoxide. To a solution of a fluorinated phenol (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DMSO), add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq). Stir the mixture at room temperature for 30-60 minutes.

  • Step 2: Diaryl Ether Formation (Ullmann Condensation). To the phenoxide solution, add a halobenzoic acid ester (e.g., methyl 4-bromobenzoate) (1.1 eq), a copper(I) catalyst (e.g., CuI, 10 mol%), and a ligand (e.g., L-proline, 20 mol%). Heat the reaction mixture at 80-120 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Step 3: Work-up and Purification of the Ester. After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel.

  • Step 4: Hydrolysis to the Carboxylic Acid. Dissolve the purified ester in a mixture of THF and water. Add an excess of a base such as lithium hydroxide or sodium hydroxide (2-3 eq) and stir at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Step 5: Acidification and Isolation of the Product. Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 2-3. Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final fluorinated phenoxy benzoic acid.

Determination of pKa by Potentiometric Titration
  • Preparation of the Sample Solution. Accurately weigh a sample of the fluorinated phenoxy benzoic acid and dissolve it in a suitable solvent mixture (e.g., water-methanol) to a known concentration (typically 1-10 mM).

  • Titration Setup. Place the sample solution in a thermostated vessel and immerse a calibrated pH electrode and a micro-burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration. Titrate the sample solution with the base, recording the pH value after each incremental addition of the titrant.

  • Data Analysis. Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the first derivative of the titration curve.

Determination of IC50 using a Cell-Free Enzyme Assay (e.g., cPLA2α)
  • Enzyme and Substrate Preparation. Prepare a solution of purified cPLA2α enzyme and a fluorescently labeled phospholipid substrate in an appropriate assay buffer.

  • Compound Dilution. Prepare a serial dilution of the fluorinated phenoxy benzoic acid in DMSO, and then further dilute in the assay buffer.

  • Assay Procedure. In a microplate, add the enzyme, the inhibitor at various concentrations, and the substrate. Include appropriate controls (no inhibitor, no enzyme).

  • Incubation and Measurement. Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific time. Measure the fluorescence intensity, which corresponds to the amount of product formed.

  • Data Analysis. Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13][18][19]

Determination of Lipophilicity by RP-HPLC
  • System Setup. Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer at a specific pH.

  • Sample Preparation. Dissolve the fluorinated phenoxy benzoic acid in the mobile phase.

  • Chromatographic Run. Inject the sample and a series of standard compounds with known LogP values. Record the retention times.

  • Data Analysis. Calculate the capacity factor (k') for each compound. Plot the log k' of the standard compounds against their known LogP values to generate a calibration curve. Determine the LogP of the test compound by interpolating its log k' value on the calibration curve.[15][16][20]

Conclusion

Fluorine substitution offers a versatile and powerful strategy for the optimization of phenoxy benzoic acids in drug discovery. By carefully considering the position and number of fluorine atoms, researchers can fine-tune the physicochemical properties and biological activities of these compounds to develop novel therapeutic agents with improved efficacy and pharmacokinetic profiles. The experimental protocols and signaling pathway diagrams provided in this guide serve as a foundational resource for the synthesis, evaluation, and mechanistic understanding of this important class of molecules. Further research into the quantitative structure-activity relationships of a broader range of fluorinated phenoxy benzoic acids will undoubtedly accelerate the development of new and effective drugs.

References

Methodological & Application

Application Note and Experimental Protocol: Synthesis of 4-(4-Fluorophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-(4-Fluorophenoxy)benzoic acid is a valuable compound in medicinal chemistry and materials science. Its derivatives are known for their applications as herbicides and plant growth regulators. The title compound is also utilized in the synthesis of various bioactive molecules, including thiadiazoles and oxadiazoles with antibacterial activity, and serves as a potent blocker of neuronal voltage-gated sodium channels for the treatment of peripheral neuropathic pain[1]. This document provides detailed experimental protocols for the synthesis of this compound via two common methods: Nucleophilic Aromatic Substitution and a Suzuki Coupling reaction.

Synthesis via Nucleophilic Aromatic Substitution (Ullmann-type Reaction)

This protocol describes the synthesis of this compound through the copper-catalyzed coupling of 4-fluorophenol and 4-bromobenzoic acid, a method analogous to the Ullmann condensation. This approach is a well-established and reliable method for the formation of diaryl ethers[2][3][4].

Experimental Protocol:

Materials:

  • 4-Fluorophenol

  • 4-Bromobenzoic acid

  • Copper(I) iodide (CuI)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophenol (1.0 eq), 4-bromobenzoic acid (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-fluorophenol.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction: Stir the mixture at room temperature for 15 minutes to ensure homogeneity. Subsequently, heat the reaction mixture to 130 °C and maintain this temperature with vigorous stirring for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 2M hydrochloric acid to neutralize the excess base and precipitate the crude product.

  • Isolation of Crude Product: Stir the acidic mixture for 30 minutes, then collect the solid precipitate by vacuum filtration. Wash the crude product with water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water until turbidity is observed. Allow the solution to cool slowly to form crystals.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. Characterize the final product by appropriate analytical methods (e.g., melting point, ¹H NMR, ¹³C NMR, and mass spectrometry).

Synthesis via Suzuki Coupling

This protocol details the synthesis of this compound using a palladium-catalyzed Suzuki coupling reaction between 4-bromo-methylbenzoate and 4-fluorobenzene boronic acid, followed by hydrolysis of the methyl ester.

Experimental Protocol:

Materials:

  • 4-Bromo-methylbenzoate

  • 4-Fluorobenzene boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Water

  • Sodium Hydroxide (NaOH)

  • Ethyl acetate

  • Dichloromethane

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: To a stirred solution of 4-fluorobenzene boronic acid (1.0 eq) in a 1:1 mixture of toluene and water, add 4-bromo-methylbenzoate (1.0 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.1 eq)[1].

  • Coupling Reaction: Heat the reaction mixture at reflux for 8 hours. Monitor the completion of the reaction by TLC[1].

  • Hydrolysis: After the coupling is complete, add sodium hydroxide (2.0 eq) to the reaction mixture and continue stirring for an additional 1 hour[1].

  • Acidification and Extraction: Cool the reaction mixture and acidify to pH 3 with hydrochloric acid. Extract the product with ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the concentrated residue by column chromatography to yield the pure product[1].

  • Recrystallization: The pure product can be further recrystallized from hot dichloromethane to yield single crystals[1].

Data Presentation

ParameterSuzuki Coupling Method
Starting Materials 4-Bromo-methylbenzoate, 4-Fluorobenzene boronic acid
Key Reagents Pd(PPh₃)₄, Na₂CO₃, NaOH
Solvent Toluene/Water (1:1)
Reaction Temperature Reflux
Reaction Time 8 hours (coupling) + 1 hour (hydrolysis)
Purification Column chromatography, Recrystallization
Yield 50%[1]
Melting Point 448-450 K[1]

Experimental Workflow and Logic Diagrams

Synthesis_Workflows Synthesis Workflows for this compound cluster_0 Nucleophilic Aromatic Substitution cluster_1 Suzuki Coupling A1 4-Fluorophenol + 4-Bromobenzoic acid A2 Add CuI, K₂CO₃, DMF A1->A2 A3 Heat to 130°C, 18h A2->A3 A4 Workup (HCl quench) A3->A4 A5 Filtration A4->A5 A6 Recrystallization A5->A6 A7 This compound A6->A7 B1 4-Bromo-methylbenzoate + 4-Fluorobenzene boronic acid B2 Add Pd(PPh₃)₄, Na₂CO₃, Toluene/Water B1->B2 B3 Reflux, 8h B2->B3 B4 Hydrolysis (NaOH) B3->B4 B5 Acidification & Extraction B4->B5 B6 Column Chromatography B5->B6 B7 This compound B6->B7

Caption: Comparative workflow of the two synthesis methods.

Detailed_Ullmann_Protocol Detailed Protocol: Nucleophilic Aromatic Substitution start Start reactants Combine 4-Fluorophenol, 4-Bromobenzoic acid, CuI, and K₂CO₃ in DMF start->reactants purge Purge with Inert Gas reactants->purge heat Heat to 130°C for 18 hours purge->heat cool Cool to Room Temperature heat->cool quench Pour into 2M HCl cool->quench filter Collect Precipitate by Vacuum Filtration quench->filter wash Wash with Water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry Under Vacuum recrystallize->dry end Final Product dry->end

Caption: Step-by-step workflow for the Ullmann-type synthesis.

References

Application Notes and Protocols for 4-(4-Fluorophenoxy)benzoic Acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenoxy)benzoic acid is a versatile chemical intermediate with significant applications in pharmaceutical research and development. Its structure, featuring a fluorinated phenoxy group, imparts desirable properties such as enhanced metabolic stability and bioavailability, making it a valuable scaffold for the synthesis of novel therapeutic agents. These application notes provide a comprehensive overview of its utility, focusing on its roles as a voltage-gated sodium channel blocker for the management of neuropathic pain and as a modulator of the prostaglandin EP4 receptor for its anti-inflammatory effects.

Chemical Properties and Synthesis

This compound is a white to off-white crystalline solid. A summary of its key chemical properties is provided in the table below.

PropertyValue
CAS Number 885-44-9
Molecular Formula C₁₃H₉FO₃
Molecular Weight 232.21 g/mol
Melting Point 178-181 °C
Solubility Soluble in organic solvents such as DMSO and ethanol.

Therapeutic Applications and Mechanisms of Action

Neuropathic Pain Management via Voltage-Gated Sodium Channel Blockade

This compound and its derivatives have been investigated for their potential in treating peripheral neuropathic pain. The proposed mechanism of action involves the blockade of neuronal voltage-gated sodium channels (VGSCs). By binding to the channel, the compound stabilizes the inactivated state, thereby reducing the influx of sodium ions that is necessary for the initiation and propagation of action potentials in sensory neurons. This dampening of neuronal excitability helps to alleviate the aberrant firing characteristic of neuropathic pain states.

Below is a diagram illustrating the proposed mechanism of action of this compound on voltage-gated sodium channels.

Mechanism of VGSC blockade by this compound.
Anti-Inflammatory Effects via Prostaglandin EP4 Receptor Antagonism

Derivatives of this compound, such as CJ-42794, have been identified as selective antagonists of the prostaglandin E receptor subtype 4 (EP4). The EP4 receptor is a G-protein coupled receptor that, upon binding its ligand prostaglandin E2 (PGE2), activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is implicated in inflammatory processes. By antagonizing the EP4 receptor, these compounds can inhibit the downstream signaling pathways, leading to a reduction in inflammation.

The signaling pathway of the EP4 receptor and its antagonism is depicted below.

EP4_Antagonism cluster_cell Inflammatory Cell EP4_Receptor EP4 Receptor AC Adenylyl Cyclase EP4_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Inflammation Pro-inflammatory Gene Expression CREB->Inflammation Promotes PGE2 PGE2 PGE2->EP4_Receptor Binds Compound 4-(4-Fluorophenoxy) benzoic acid derivative (e.g., CJ-42794) Compound->EP4_Receptor Blocks

EP4 receptor signaling and its antagonism.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, data for its derivatives highlight the potential of this chemical scaffold.

Table 1: In Vitro Activity of this compound Derivatives

CompoundTargetAssay TypeIC₅₀ / KᵢReference
CJ-42794 Prostaglandin EP4 ReceptorRadioligand Binding AssayKᵢ = 2.0 nM[1]
CJ-42794 Prostaglandin EP4 ReceptorcAMP Inhibition AssayIC₅₀ = 13 nM[1]

Table 2: In Vivo Efficacy of this compound Derivatives

CompoundAnimal ModelEndpointDoseEfficacyReference
CJ-42794 Rat Carrageenan-induced Paw EdemaReduction in paw swelling3 - 30 mg/kg, p.o.Significant inhibition of edema[1]
CJ-42794 Rat Freund's Complete Adjuvant-induced ArthritisReduction in paw swelling10 - 100 mg/kg/day, p.o.Significant reduction in arthritis score[2]

Experimental Protocols

Protocol 1: In Vitro Evaluation of Voltage-Gated Sodium Channel Blockade

This protocol outlines a whole-cell patch-clamp electrophysiology assay to determine the inhibitory effect of this compound on voltage-gated sodium channels in cultured dorsal root ganglion (DRG) neurons.

Patch_Clamp_Workflow start Start prep Prepare cultured DRG neurons start->prep patch Establish whole-cell patch-clamp configuration prep->patch record_base Record baseline voltage-gated sodium currents patch->record_base apply_comp Apply 4-(4-Fluorophenoxy) benzoic acid at varying concentrations record_base->apply_comp record_treat Record sodium currents in the presence of the compound apply_comp->record_treat washout Washout compound and record recovery currents record_treat->washout analyze Analyze data to determine IC₅₀ and mechanism of block washout->analyze end End analyze->end

Workflow for in vitro VGSC blockade assessment.

Methodology:

  • Cell Culture: Culture primary dorsal root ganglion (DRG) neurons isolated from neonatal rats on poly-D-lysine coated glass coverslips.

  • Electrophysiology:

    • Transfer a coverslip with adherent neurons to a recording chamber on an inverted microscope.

    • Perfuse the chamber with an external solution containing (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH 7.4).

    • Use borosilicate glass pipettes (2-4 MΩ) filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.3).

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell membrane potential at -80 mV.

    • Elicit sodium currents by depolarizing voltage steps (e.g., to 0 mV for 50 ms).

  • Data Acquisition and Analysis:

    • Record baseline sodium currents.

    • Perfuse the chamber with the external solution containing various concentrations of this compound (e.g., 0.1, 1, 10, 30, 100 µM).

    • Record sodium currents at each concentration until a steady-state block is achieved.

    • Perform a washout with the control external solution to assess the reversibility of the block.

    • Analyze the peak inward current amplitude at each concentration.

    • Construct a concentration-response curve and calculate the IC₅₀ value using a sigmoidal dose-response equation.

    • To investigate use-dependency, apply a train of depolarizing pulses (e.g., 10 Hz) in the absence and presence of the compound.

Protocol 2: In Vivo Evaluation of Analgesic Efficacy in a Neuropathic Pain Model

This protocol describes the assessment of the analgesic effect of this compound in the Chung model of spinal nerve ligation (SNL) in rats.

SNL_Model_Workflow start Start acclimate Acclimatize rats to handling and testing apparatus start->acclimate baseline Measure baseline mechanical withdrawal thresholds acclimate->baseline surgery Perform spinal nerve ligation (SNL) surgery baseline->surgery develop Allow 2 weeks for neuropathic pain to develop surgery->develop confirm Confirm development of mechanical allodynia develop->confirm administer Administer 4-(4-Fluorophenoxy) benzoic acid or vehicle confirm->administer test Measure mechanical withdrawal thresholds at various time points post-dosing administer->test analyze Analyze data to determine the analgesic effect test->analyze end End analyze->end

Workflow for in vivo neuropathic pain assessment.

Methodology:

  • Animals: Use adult male Sprague-Dawley rats (200-250 g).

  • Spinal Nerve Ligation (SNL) Surgery:

    • Anesthetize the rats with isoflurane.

    • Under aseptic conditions, expose the L5 and L6 spinal nerves.

    • Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.

    • Close the incision in layers.

    • Sham-operated animals undergo the same procedure without nerve ligation.

  • Behavioral Testing (Mechanical Allodynia):

    • Acclimatize the rats to the testing environment (e.g., elevated mesh floor).

    • Measure the paw withdrawal threshold (PWT) in response to stimulation with von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw.

    • Establish baseline PWTs before surgery.

    • Confirm the development of mechanical allodynia (a significant decrease in PWT) two weeks post-surgery.

  • Drug Administration and Testing:

    • Randomly assign rats with confirmed allodynia to treatment groups (vehicle control, positive control e.g., gabapentin, and different doses of this compound).

    • Administer the compounds via the desired route (e.g., oral gavage).

    • Measure PWTs at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).

  • Data Analysis:

    • Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point.

    • Compare the PWTs and %MPE between treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Protocol 3: In Vitro Evaluation of EP4 Receptor Antagonism

This protocol details a competitive radioligand binding assay to determine the binding affinity of this compound derivatives for the human EP4 receptor.

Methodology:

  • Membrane Preparation:

    • Use cell membranes from a stable cell line overexpressing the human EP4 receptor (e.g., HEK293 cells).

    • Homogenize the cells in a buffer and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes, a constant concentration of a radiolabeled EP4 ligand (e.g., [³H]-PGE₂), and varying concentrations of the test compound.

    • For non-specific binding determination, add a high concentration of an unlabeled EP4 agonist (e.g., PGE₂).

    • Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

  • Detection and Analysis:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the Kᵢ value by fitting the data to a one-site competition binding model using nonlinear regression analysis.

Protocol 4: In Vivo Evaluation of Anti-Inflammatory Activity

This protocol describes the carrageenan-induced paw edema model in rats to assess the in vivo anti-inflammatory effects of this compound.

Methodology:

  • Animals: Use adult male Wistar rats (180-220 g).

  • Drug Administration:

    • Fast the animals overnight with free access to water.

    • Administer the test compound or vehicle (e.g., 0.5% carboxymethyl cellulose) orally one hour before carrageenan injection. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.

  • Induction of Inflammation:

    • Measure the initial volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

    • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by Dunnett's test).

Conclusion

This compound represents a valuable starting point for the development of novel therapeutics targeting neuropathic pain and inflammatory disorders. Its favorable chemical properties and the demonstrated efficacy of its derivatives underscore its potential in pharmaceutical development. The protocols provided herein offer a framework for researchers to further explore and characterize the pharmacological activities of this compound and its analogs.

References

Application of 4-(4-Fluorophenoxy)benzoic Acid in Agrochemical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(4-Fluorophenoxy)benzoic acid is a versatile aromatic carboxylic acid that serves as a key building block in the synthesis of various agrochemicals, particularly fungicides. Its unique structure, featuring a fluorinated phenoxy group, imparts desirable properties to the final active ingredients, such as enhanced biological activity and metabolic stability. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of the fungicide Quinoxyfen.

Agrochemical Profile: Quinoxyfen

Quinoxyfen is a quinoline-based fungicide highly effective against powdery mildew on various crops.[1][2] Its mode of action involves the disruption of signal transduction pathways in fungi, ultimately inhibiting spore germination and appressoria formation.[3] The synthesis of Quinoxyfen provides a prime example of the industrial application of intermediates derived from this compound.

Synthetic Pathway Overview

The synthesis of Quinoxyfen from this compound involves two key stages:

  • Decarboxylation: The initial step is the conversion of this compound to 4-fluorophenol. This is a standard organic transformation that can be achieved through various methods, typically involving heating the carboxylic acid in the presence of a catalyst.

  • Ullmann Condensation: The resulting 4-fluorophenol is then coupled with a substituted 4-haloquinoline, such as 4,5,7-trichloroquinoline, via an Ullmann condensation reaction to form the final product, Quinoxyfen (5,7-dichloro-4-(4-fluorophenoxy)quinoline).[4][5][6][7] This reaction is a cornerstone of aryl ether synthesis and is typically catalyzed by copper or its salts.[4][8][9]

Quinoxyfen_Synthesis A This compound B 4-Fluorophenol A->B Decarboxylation D Quinoxyfen B->D C 4,5,7-Trichloroquinoline C->D Ullmann Condensation (Catalyst: 4-Pyrrolidinopyridine)

Figure 1: Synthetic pathway for Quinoxyfen.

Experimental Protocols

The following protocols provide detailed methodologies for the key synthetic steps involved in the preparation of Quinoxyfen.

Protocol 1: Synthesis of 4-Fluorophenol from this compound (Decarboxylation)

Objective: To prepare 4-fluorophenol by the decarboxylation of this compound.

Materials:

  • This compound

  • Copper powder or a copper salt (e.g., copper(I) oxide)

  • High-boiling point solvent (e.g., quinoline, diphenyl ether)

  • Round-bottom flask with a condenser and thermometer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine this compound and a catalytic amount of copper powder or a copper salt.

  • Add a high-boiling point solvent to the flask.

  • Heat the mixture under reflux. The reaction temperature will depend on the solvent used but is typically in the range of 200-250 °C.

  • Monitor the reaction progress by observing the cessation of carbon dioxide evolution.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Isolate the 4-fluorophenol from the reaction mixture by distillation under reduced pressure.

  • The purity of the obtained 4-fluorophenol can be assessed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Synthesis of Quinoxyfen (5,7-dichloro-4-(4-fluorophenoxy)quinoline) via Ullmann Condensation

This protocol is adapted from the procedure described in patent EP0569021A1 for the synthesis of a structurally related compound and is applicable to Quinoxyfen.[5]

Objective: To synthesize Quinoxyfen by the coupling of 4-fluorophenol with 4,5,7-trichloroquinoline.

Materials:

  • 4,5,7-Trichloroquinoline

  • 4-Fluorophenol

  • 4-Pyrrolidinopyridine (catalyst)

  • Xylene (solvent)

  • Anhydrous HCl

  • Sodium hydroxide (NaOH) solution (1N)

  • Round-bottom flask with a condenser, drying tube, and thermometer

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • To a 50 mL flask equipped with a condenser, drying tube, and thermometer, add 4,5,7-trichloroquinoline (0.01 moles), 4-fluorophenol (0.014 moles), and 4-pyrrolidinopyridine (0.0015 moles).

  • Add 20 mL of xylene to the flask.

  • Heat the reaction mixture to reflux (approximately 140 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete after 16 hours.

  • Once the reaction is complete, cool the mixture to room temperature and dilute it with an additional 20 mL of xylene.

  • Bubble anhydrous HCl gas into the reaction mixture for 5 minutes and then cool the mixture to 0 °C to precipitate the hydrochloride salt of the product.

  • Collect the hydrochloride salt by filtration, wash it with ethyl acetate, and dry.

  • Suspend the hydrochloride salt in 20 mL of water and adjust the pH to 7 with 1N NaOH solution to neutralize the salt.

  • Isolate the final product, 4-(4-fluorophenoxy)-5,7-dichloroquinoline (Quinoxyfen), by filtration and dry it under vacuum.

Data Presentation

The following table summarizes the quantitative data for the synthesis of Quinoxyfen as described in the adapted protocol.

ParameterValueReference
Starting Materials
4,5,7-Trichloroquinoline0.01 moles[5]
4-Fluorophenol0.014 moles[5]
4-Pyrrolidinopyridine0.0015 moles[5]
Reaction Conditions
SolventXylene[5]
TemperatureReflux (~140 °C)[5]
Reaction Time16 hours[5]
Product
Compound NameQuinoxyfen[5]
Yield93%[5]
Melting Point94-97 °C[5]

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of Quinoxyfen.

Quinoxyfen_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification A Combine Reactants: - 4,5,7-Trichloroquinoline - 4-Fluorophenol - 4-Pyrrolidinopyridine - Xylene B Reflux at ~140 °C for 16h A->B C Monitor by TLC B->C D Cool and Dilute with Xylene C->D Reaction Complete E Precipitate with Anhydrous HCl D->E F Filter and Wash Hydrochloride Salt E->F G Neutralize with NaOH F->G H Filter and Dry Final Product G->H I Pure Quinoxyfen H->I Characterization (MP, NMR, etc.)

Figure 2: Workflow for Quinoxyfen synthesis.

References

Application Note: HPLC Analytical Method for the Quantification of 4-(4-Fluorophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of 4-(4-Fluorophenoxy)benzoic acid using High-Performance Liquid Chromatography (HPLC). The method is based on established principles for the analysis of structurally similar benzoic acid derivatives and is suitable for use in research and drug development settings.

Introduction

This compound is a chemical compound of interest in various fields of research and development. Accurate and reliable quantification is crucial for its characterization, purity assessment, and in various study endpoints. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be specific, accurate, and precise, in line with the general principles of analytical method validation.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Phosphoric acid (or Formic acid for MS compatibility), analytical grade

  • Methanol (HPLC grade)

Instrumentation
  • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions

A summary of the recommended chromatographic conditions is presented in Table 1. These conditions are based on methods used for similar aromatic carboxylic acids and are expected to provide good peak shape and resolution.

Table 1: Recommended HPLC Chromatographic Conditions

ParameterRecommended Condition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 230 nm or 254 nm

A typical gradient elution might start at a lower percentage of Mobile Phase B and gradually increase to elute the analyte and any potential impurities.

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase or a suitable diluent to achieve concentrations across the desired analytical range.

Sample Preparation

The sample preparation will vary depending on the matrix. For a bulk substance, a procedure similar to the preparation of the stock standard solution can be followed. For formulated products or other matrices, an appropriate extraction method may be necessary. A generic procedure is as follows:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

Method Validation Parameters (Expected Performance)

The following tables summarize the expected performance characteristics of this analytical method, based on typical validation data for similar compounds as found in the literature.[1][2][3][4]

Table 2: Linearity and Range

ParameterExpected Value
Linearity Range 0.5 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.999

Table 3: Precision

ParameterAcceptance Criteria (%RSD)
Repeatability (Intra-day) ≤ 2%
Intermediate Precision (Inter-day) ≤ 2%

Table 4: Accuracy (Recovery)

Spiked LevelExpected Recovery (%)
Low 98 - 102%
Medium 98 - 102%
High 98 - 102%

Table 5: Limits of Detection and Quantification

ParameterExpected Value
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G Figure 1: HPLC Analysis Workflow A Standard & Sample Preparation B HPLC System Setup (Column, Mobile Phase, etc.) A->B C Standard Injection & Calibration Curve Generation B->C D Sample Injection & Data Acquisition C->D E Data Processing & Quantification D->E F Report Generation E->F

Caption: Figure 1: HPLC Analysis Workflow

Logical Relationships in Method Validation

The relationship between key method validation parameters is depicted in the diagram below, highlighting the foundational nature of specificity and the subsequent evaluation of other performance characteristics.

G Figure 2: Method Validation Parameter Relationships Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Range Range Linearity->Range Linearity->Accuracy Linearity->Precision Robustness Robustness Accuracy->Robustness LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Precision->Robustness

Caption: Figure 2: Method Validation Parameter Relationships

References

The Versatility of 4-(4-Fluorophenoxy)benzoic Acid: A Key Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China - December 30, 2025 - 4-(4-Fluorophenoxy)benzoic acid has emerged as a crucial and versatile building block in the field of organic synthesis. Its unique structural features, including the fluorinated phenoxy group, make it an attractive starting material for the development of a wide range of functional molecules. This compound serves as a cornerstone in the synthesis of advanced materials and biologically active agents, with significant applications in pharmaceuticals, polymer chemistry, and liquid crystal technology.

The presence of the fluorine atom enhances the metabolic stability and bioavailability of molecules, a desirable trait in drug discovery.[1] In materials science, the rigid core of this compound contributes to the thermal stability and ordered structures required for high-performance polymers and liquid crystals. Researchers and drug development professionals are increasingly leveraging this compound to create novel products with enhanced properties.

Application in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of treatments for neurological disorders. It is recognized as a potent blocker of neuronal voltage-gated sodium channels, which are implicated in conditions such as peripheral neuropathic pain.[1] The mechanism of action for many drugs targeting these channels involves the modulation of the channel's inactivation state, thereby reducing neuronal hyperexcitability.

Signaling Pathway of Voltage-Gated Sodium Channel Blockers

VGSC_Blockade cluster_membrane Cell Membrane VGSC_closed VGSC (Resting/Closed) VGSC_open VGSC (Open/Activated) VGSC_inactivated VGSC (Inactivated) VGSC_open->VGSC_inactivated Fast Inactivation Na_ion Na+ Influx VGSC_open->Na_ion VGSC_inactivated->VGSC_closed Recovers Drug_bound Drug-Bound VGSC (Stabilized Inactivated State) Drug 4-(4-Fluorophenoxy)benzoic Acid Derivative Drug->VGSC_inactivated Binds to and stabilizes No_Na_ion No Na+ Influx Drug_bound->No_Na_ion Depolarization Membrane Depolarization Depolarization->VGSC_closed Opens Repolarization Membrane Repolarization Action_Potential Action Potential Propagation Na_ion->Action_Potential Reduced_Excitability Reduced Neuronal Excitability No_Na_ion->Reduced_Excitability

Caption: Voltage-Gated Sodium Channel Blockade

Experimental Protocol: Synthesis of a Bioactive Amide Derivative

This protocol describes a general method for the synthesis of an amide derivative from this compound, a common step in the creation of biologically active molecules.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • An appropriate primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation of the Carboxylic Acid: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours or until the solution becomes clear. Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amide Coupling: Dissolve the resulting acid chloride in fresh anhydrous DCM. In a separate flask, dissolve the chosen amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC). Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data (Representative):

ParameterValue
Starting MaterialThis compound
ProductN-Aryl-4-(4-fluorophenoxy)benzamide
Yield85-95% (typical)
Purity>98% (after purification)
Melting PointDependent on the amine used

Application in Polymer Chemistry

The rigid structure and thermal stability of this compound make it an excellent monomer for the synthesis of high-performance polymers like Poly(ether ether ketone) (PEEK). PEEK and its analogues are known for their exceptional mechanical properties, chemical resistance, and high-temperature performance, making them suitable for demanding applications in aerospace, automotive, and medical industries.

Experimental Workflow: PEEK Synthesis

PEEK_Synthesis_Workflow cluster_synthesis Polymerization cluster_purification Purification and Isolation cluster_characterization Characterization Monomer_Prep Monomer Preparation (e.g., conversion of carboxylic acid to a more reactive derivative) Polymerization Nucleophilic Aromatic Substitution Polymerization Monomer_Prep->Polymerization Precipitation Precipitation of Polymer Polymerization->Precipitation Washing Washing with Solvents (e.g., water, acetone) Precipitation->Washing Drying Drying under Vacuum Washing->Drying GPC Gel Permeation Chromatography (Molecular Weight and PDI) Drying->GPC DSC Differential Scanning Calorimetry (Tg, Tm) Drying->DSC FTIR FTIR Spectroscopy (Functional Groups) Drying->FTIR

Caption: PEEK Synthesis Workflow

Experimental Protocol: Synthesis of a PEEK Analogue

This protocol outlines the synthesis of a PEEK-like polymer via nucleophilic aromatic substitution, where a derivative of this compound can be used.

Materials:

  • A difluoro-monomer derived from this compound (e.g., 4,4'-bis(4-fluorophenoxy)benzophenone)

  • A bisphenol monomer (e.g., Hydroquinone or Bisphenol A)

  • Anhydrous potassium carbonate (K₂CO₃)

  • High-boiling aprotic solvent (e.g., Diphenyl sulfone or N-Methyl-2-pyrrolidone (NMP))

  • Toluene

  • Methanol

  • Acetone

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add the difluoro-monomer (1.0 eq), the bisphenol monomer (1.0 eq), potassium carbonate (1.1 eq), and diphenyl sulfone. Add toluene to act as an azeotroping agent.

  • Polymerization: Heat the mixture to 140-150 °C to azeotropically remove water. After the water is removed, slowly raise the temperature to 180-200 °C to initiate polymerization. Maintain this temperature for 4-8 hours. The viscosity of the mixture will increase as the polymer forms.

  • Isolation: Cool the reaction mixture and precipitate the polymer by pouring it into a large volume of methanol or water.

  • Purification: Filter the polymer and wash it extensively with hot water and acetone to remove the solvent and any remaining salts. Dry the polymer in a vacuum oven at 120 °C for 24 hours.

Quantitative Data (Representative):

ParameterValue
MonomersDifluoro-monomer, Bisphenol
PolymerPEEK Analogue
Yield>90%
Glass Transition Temp. (Tg)140-160 °C
Melting Temperature (Tm)330-350 °C

Application in Liquid Crystal Synthesis

The rigid, rod-like structure of molecules derived from this compound is ideal for the formation of liquid crystalline phases. These materials are essential for display technologies and other electro-optic applications. The fluorophenoxy group can influence the dielectric anisotropy and other key properties of the liquid crystal.

Logical Relationship: Structure to Nematic Phase

LC_Structure_Property cluster_structure Molecular Structure cluster_property Liquid Crystalline Properties Core Rigid Core (4-(4-Fluorophenoxy)benzoyl) Linker Linking Group (e.g., Ester, Azo) Core->Linker Anisotropy Shape Anisotropy Core->Anisotropy Terminal Terminal Group (e.g., Alkoxy, Cyano) Linker->Terminal Interactions Intermolecular Interactions Terminal->Interactions Nematic_Phase Nematic Phase Formation Anisotropy->Nematic_Phase Interactions->Nematic_Phase

Caption: Molecular Structure and Nematic Phase

Experimental Protocol: Synthesis of a Nematic Liquid Crystal

This protocol describes the synthesis of a potential nematic liquid crystal through the esterification of this compound with a substituted phenol.

Materials:

  • This compound

  • A substituted phenol (e.g., 4-cyanophenol or 4-ethoxyphenol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the substituted phenol (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Esterification: Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filtrate with 1M HCl and water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from ethanol to yield the final liquid crystalline compound.

Quantitative Data (Representative):

ParameterValue
Starting MaterialsThis compound, Substituted Phenol
ProductPhenyl 4-(4-fluorophenoxy)benzoate derivative
Yield70-85%
Phase TransitionsDependent on the phenol used; may exhibit nematic phase
CharacterizationPolarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC)

References

Application Notes and Protocols for the Purification of 4-(4-Fluorophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the purification of 4-(4-Fluorophenoxy)benzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. The protocol outlines a multi-step purification process involving liquid-liquid extraction, silica gel column chromatography, and recrystallization to achieve high purity. This application note is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a diaryl ether derivative with significant applications in medicinal chemistry and materials science. Its structural motif is found in various biologically active molecules. The synthesis of this compound, often through cross-coupling reactions like the Suzuki-Miyaura or Ullmann condensations, can result in a crude product containing unreacted starting materials, catalysts, and side-products. Therefore, a robust purification strategy is essential to obtain the compound in high purity for subsequent applications.

This protocol details a comprehensive purification procedure starting from a crude reaction mixture. The process involves an initial extractive workup to remove inorganic salts and highly polar impurities, followed by column chromatography for the separation of closely related organic impurities, and concluding with recrystallization to obtain the final product in crystalline form with high purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₁₃H₉FO₃[1]
Molecular Weight232.21 g/mol N/A
Melting Point175-177 °C (448-450 K)[1]
AppearanceWhite to off-white solidN/A
SolubilitySoluble in hot dichloromethane, ethyl acetate, methanol; sparingly soluble in water.[1]

Potential Impurities

The nature and quantity of impurities will depend on the synthetic route employed. For a typical Suzuki-Miyaura coupling between a 4-halobenzoic acid derivative and 4-fluorophenylboronic acid, common impurities may include:

Impurity TypeExamplesRemoval Step
Unreacted Starting Materials4-halobenzoic acid, 4-fluorophenylboronic acidExtraction & Column Chromatography
Homocoupling Products4,4'-biphenyldicarboxylic acid, 4,4'-difluorobiphenylColumn Chromatography & Recrystallization
Catalyst ResiduesPalladium or Copper complexesExtraction & Column Chromatography
By-products from ligand degradationPhenylated impurities from phosphine ligandsColumn Chromatography

Experimental Protocol

This protocol describes the purification of crude this compound.

Materials and Equipment

Reagents:

  • Crude this compound

  • Ethyl acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

  • Dichloromethane (DCM), reagent grade

  • Methanol (MeOH), reagent grade

  • Acetic acid (AcOH), glacial

  • Hydrochloric acid (HCl), 1M solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Brine (saturated NaCl solution)

  • Silica gel (60 Å, 230-400 mesh)

  • TLC plates (silica gel 60 F₂₅₄)

Equipment:

  • Rotary evaporator

  • Separatory funnel (500 mL)

  • Erlenmeyer flasks (various sizes)

  • Glass chromatography column

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bars

  • Heating mantle or hot plate

  • Vacuum filtration apparatus (Büchner funnel and flask)

  • pH paper

  • Standard laboratory glassware

Purification Workflow

Purification_Workflow Crude Crude Reaction Mixture Extraction Step 1: Extractive Workup Crude->Extraction Acidify to pH ~3 Extract with EtOAc Concentration1 Concentration Extraction->Concentration1 Dry over Na₂SO₄ Chromatography Step 2: Column Chromatography Concentration1->Chromatography Crude Solid Fraction_Analysis Fraction Analysis (TLC) Chromatography->Fraction_Analysis Eluted Fractions Pooling Pool Pure Fractions Fraction_Analysis->Pooling Concentration2 Concentration Pooling->Concentration2 Recrystallization Step 3: Recrystallization Concentration2->Recrystallization Dissolve in hot DCM Filtration Filtration & Drying Recrystallization->Filtration Cool to crystallize Pure_Product Pure this compound Filtration->Pure_Product

Caption: Overall workflow for the purification of this compound.

Step-by-Step Procedure

Step 1: Extractive Workup

  • Transfer the crude reaction mixture to a separatory funnel.

  • If the reaction was performed in an organic solvent, dilute with ethyl acetate. If in an aqueous medium, begin the extraction directly.

  • Acidify the aqueous layer to a pH of approximately 3 using 1M HCl.[1] Monitor the pH using pH paper.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid.

Step 2: Column Chromatography

  • Prepare the Column: Slurry pack a glass chromatography column with silica gel in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude solid from Step 1 in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder. Carefully load the powder onto the top of the prepared column.

  • Elution: Elute the column with a gradient solvent system. Start with a non-polar mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity. A small amount of acetic acid (e.g., 0.5%) can be added to the eluent to improve the resolution and prevent tailing of the carboxylic acid.

  • Fraction Collection: Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC). The desired product should be UV active.

Step 3: Recrystallization

  • Combine the pure fractions from the column chromatography and concentrate under reduced pressure.

  • Dissolve the resulting solid in a minimum amount of hot dichloromethane.[1]

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold dichloromethane.

  • Dry the purified crystals under vacuum to a constant weight.

Purity Assessment

The purity of the final product should be assessed using a combination of the following analytical techniques.

TechniqueExpected Results
Melting Point A sharp melting point in the range of 175-177 °C indicates high purity.
¹H NMR The proton NMR spectrum should show the expected signals for the aromatic protons with appropriate splitting patterns and integration. The carboxylic acid proton will appear as a broad singlet, typically downfield.
¹³C NMR The carbon NMR spectrum should display the correct number of signals corresponding to the unique carbon atoms in the molecule.
FT-IR The infrared spectrum should exhibit a broad O-H stretch for the carboxylic acid, a C=O stretch around 1700 cm⁻¹, and C-O-C stretches for the ether linkage.
HPLC A single major peak with a purity of ≥98% (by area) is expected under appropriate chromatographic conditions (e.g., C18 column, mobile phase of acetonitrile/water with an acid modifier like TFA or formic acid).[2]

Logical Diagram of Purification Steps

Logical_Purification Start Crude Product (Target, Salts, Organic Impurities) Extraction Liquid-Liquid Extraction (Acidic Workup) Start->Extraction Salts Inorganic Salts & Water-Soluble Impurities (Removed in Aqueous Phase) Extraction->Salts Organic_Phase Organic Phase (Target & Organic Impurities) Extraction->Organic_Phase Chromatography Silica Gel Chromatography Organic_Phase->Chromatography Polar_Impurities Highly Polar Impurities (Strongly Adsorbed on Silica) Chromatography->Polar_Impurities NonPolar_Impurities Non-Polar Impurities (Elute First) Chromatography->NonPolar_Impurities Product_Fractions Pure Product Fractions Chromatography->Product_Fractions Recrystallization Recrystallization Product_Fractions->Recrystallization Trace_Impurities Trace Impurities (Remain in Mother Liquor) Recrystallization->Trace_Impurities Final_Product High-Purity Crystalline Product Recrystallization->Final_Product

Caption: Rationale for the multi-step purification process.

References

Anwendungsbeispiele und Protokolle: Derivatisierung von 4-(4-Fluorphenoxy)benzoesäure für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einführung

4-(4-Fluorphenoxy)benzoesäure ist eine vielseitige Gerüstsubstanz, die in der medizinischen Chemie und der Agrochemie von großem Interesse ist. Ihre Struktur, die eine aromatische Carbonsäure mit einer fluorierten Phenoxygruppe kombiniert, bietet eine hervorragende Ausgangsbasis für die Synthese von biologisch aktiven Molekülen.[1] Die Derivatisierung dieser Säure, insbesondere an der Carboxylgruppe, ermöglicht die Erstellung von diversen chemischen Bibliotheken. Solche Bibliotheken sind entscheidend für das High-Throughput-Screening (HTS), um neue Leitstrukturen für die Arzneimittelentwicklung zu identifizieren. Phenoxybenzoesäuren und ihre Derivate sind für ihre herbiziden und pflanzenwachstumsregulierenden Aktivitäten bekannt.[2] Sie werden auch bei der Synthese verschiedener Thiadiazol- und Oxadiazol-Derivate verwendet, die eine ausgezeichnete antibakterielle Aktivität aufweisen.[2] Die Titelverbindung wird zur Behandlung von peripheren neuropathischen Schmerzen eingesetzt und ist ein potenter Blocker von neuronalen spannungsgesteuerten Natriumkanälen.[2]

Diese Anwendungsbeispiele beschreiben eine Strategie zur Synthese einer Amid-Bibliothek aus 4-(4-Fluorphenoxy)benzoesäure und stellen detaillierte Protokolle für die Synthese, Charakterisierung und das anschließende biologische Screening auf zytotoxische Aktivität gegen humane Krebszelllinien bereit.

I. Synthese einer Amid-Bibliothek aus 4-(4-Fluorphenoxy)benzoesäure

Die Umwandlung der Carbonsäuregruppe in eine Reihe von Amiden ist eine gängige Strategie in der medizinischen Chemie, um die physikochemischen Eigenschaften wie Löslichkeit, Stabilität und Membrandurchlässigkeit zu modifizieren und neue Wechselwirkungen mit biologischen Zielstrukturen zu ermöglichen.

Experimentelles Protokoll: Zweistufige Synthese von Amiden

Dieses Protokoll beschreibt die Umwandlung von 4-(4-Fluorphenoxy)benzoesäure in das reaktivere Säurechlorid, gefolgt von der Reaktion mit einer Auswahl an primären und sekundären Aminen zur Bildung der entsprechenden Amide.

Schritt 1: Synthese von 4-(4-Fluorphenoxy)benzoylchlorid

  • Reagenzien und Materialien:

    • 4-(4-Fluorphenoxy)benzoesäure

    • Thionylchlorid (SOCl₂)

    • N,N-Dimethylformamid (DMF, katalytische Menge)

    • Trockenes Dichlormethan (DCM)

    • Rundkolben, Rückflusskühler, Magnetrührer, Heizplatte

    • Rotationsverdampfer

  • Durchführung:

    • In einem trockenen 250-ml-Rundkolben werden 10,0 g (43,1 mmol) 4-(4-Fluorphenoxy)benzoesäure in 100 ml trockenem DCM suspendiert.

    • Unter Rühren wird eine katalytische Menge DMF (2-3 Tropfen) zugegeben.

    • Langsam werden 6,3 ml (86,2 mmol, 2 Äquivalente) Thionylchlorid zugetropft.

    • Die Reaktionsmischung wird 2 Stunden unter Rückfluss erhitzt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

    • Nach Abschluss der Reaktion wird die Mischung abgekühlt und das Lösungsmittel sowie überschüssiges Thionylchlorid werden unter reduziertem Druck am Rotationsverdampfer entfernt.

    • Das resultierende 4-(4-Fluorphenoxy)benzoylchlorid wird als gelblicher Feststoff erhalten und ohne weitere Aufreinigung im nächsten Schritt verwendet.

Schritt 2: Synthese der Amid-Derivate

  • Reagenzien und Materialien:

    • 4-(4-Fluorphenoxy)benzoylchlorid

    • Ausgewählte primäre/sekundäre Amine (z. B. Anilin, Benzylamin, Morpholin, Piperidin)

    • Triethylamin (TEA) oder Pyridin als Base

    • Trockenes Dichlormethan (DCM)

    • Gesättigte Natriumbicarbonatlösung (NaHCO₃), 1 M Salzsäure (HCl), Sole

    • Wasserfreies Magnesiumsulfat (MgSO₄)

    • Ausrüstung für die Säulenchromatographie (Kieselgel)

  • Durchführung (Allgemeines Protokoll):

    • In einem trockenen Rundkolben werden 1,2 Äquivalente des jeweiligen Amins und 1,5 Äquivalente Triethylamin in trockenem DCM gelöst.

    • Die Mischung wird in einem Eisbad auf 0 °C abgekühlt.

    • Eine Lösung von 1,0 Äquivalent 4-(4-Fluorphenoxy)benzoylchlorid in trockenem DCM wird langsam zugetropft.

    • Die Reaktionsmischung wird für 30 Minuten bei 0 °C und anschließend für 4-6 Stunden bei Raumtemperatur gerührt.

    • Nach Abschluss der Reaktion wird die Mischung nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und Sole gewaschen.

    • Die organische Phase wird über wasserfreiem MgSO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

    • Der Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das reine Amid-Derivat zu erhalten.

Logischer Arbeitsablauf für die Synthese

G A 4-(4-Fluorophenoxy)benzoesäure B Aktivierung mit SOCl₂ A->B Schritt 1 C 4-(4-Fluorophenoxy)benzoylchlorid B->C D Kupplung mit diversen Aminen (R₁R₂NH) C->D Schritt 2 E Amid-Bibliothek D->E F Aufreinigung & Charakterisierung E->F

Abbildung 1: Allgemeiner Arbeitsablauf zur Synthese der Amid-Bibliothek.

II. Biologisches Screening: Zytotoxizitäts-Assay

Die synthetisierte Amid-Bibliothek wird auf ihre zytotoxische Aktivität gegen humane Krebszelllinien (z. B. MCF-7 für Brustkrebs und HCT-116 für Darmkrebs) mittels eines MTT-Assays untersucht.[3] Der MTT-Assay ist ein kolorimetrischer Test, der die metabolische Aktivität von Zellen misst und als Indikator für die Zellviabilität dient.

Experimentelles Protokoll: MTT-Assay

  • Materialien:

    • MCF-7 und HCT-116 Zelllinien

    • Zellkulturmedium (z. B. DMEM) mit 10 % fötalem Kälberserum (FCS) und 1 % Penicillin/Streptomycin

    • 96-Well-Platten

    • Testverbindungen (gelöst in DMSO)

    • MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid), 5 mg/ml in PBS

    • DMSO (Dimethylsulfoxid)

    • Platten-Reader (ELISA-Reader)

  • Durchführung:

    • Zellaussaat: Zellen werden in 96-Well-Platten mit einer Dichte von 5.000 Zellen pro Well in 100 µl Medium ausgesät und für 24 Stunden bei 37 °C und 5 % CO₂ inkubiert.

    • Behandlung mit Verbindungen: Die Testverbindungen werden in verschiedenen Konzentrationen (z. B. von 0,1 bis 100 µM) zu den Zellen gegeben. Als Negativkontrolle dient mit DMSO behandeltes Medium, als Positivkontrolle ein bekanntes Zytostatikum (z. B. Doxorubicin).

    • Inkubation: Die Platten werden für weitere 48 Stunden bei 37 °C und 5 % CO₂ inkubiert.

    • MTT-Zugabe: 20 µl der MTT-Lösung werden zu jedem Well gegeben und die Platten für 4 Stunden inkubiert. Lebende Zellen reduzieren das gelbe MTT zu violetten Formazan-Kristallen.

    • Solubilisierung: Das Medium wird entfernt und 150 µl DMSO werden zu jedem Well gegeben, um die Formazan-Kristalle aufzulösen.

    • Messung: Die Extinktion wird bei einer Wellenlänge von 570 nm mit einem Platten-Reader gemessen.

    • Datenanalyse: Die prozentuale Zellviabilität wird berechnet und die IC₅₀-Werte (die Konzentration, bei der 50 % des Zellwachstums gehemmt wird) werden bestimmt.

Arbeitsablauf des biologischen Screenings

G A Vorbereitung der Wirkstoffbibliothek D Behandlung mit Derivaten A->D B Aussaat der Krebszellen (96-Well-Platte) C Inkubation (24h) B->C C->D E Inkubation (48h) D->E F MTT-Assay E->F G Messung der Extinktion F->G H Datenanalyse (IC₅₀-Werte) G->H

Abbildung 2: Schematischer Arbeitsablauf für das zytotoxische Screening.

III. Datenpräsentation

Die Ergebnisse des Screenings werden in tabellarischer Form zusammengefasst, um einen direkten Vergleich der Aktivität der verschiedenen Derivate zu ermöglichen.

Tabelle 1: Zytotoxische Aktivität (IC₅₀ in µM) der 4-(4-Fluorphenoxy)benzamid-Derivate

VerbindungR₁R₂IC₅₀ (MCF-7) [µM]IC₅₀ (HCT-116) [µM]
FPB-01 HPhenyl15,622,4
FPB-02 HBenzyl8,211,5
FPB-03 H4-Chlorphenyl5,17,8
FPB-04 H3,4-Dichlorbenzyl2,54,1
FPB-05 \multicolumn{2}{c}{Morpholinyl}45,2> 50
FPB-06 \multicolumn{2}{c}{Piperidinyl}33,741,9
Doxorubicin --0,81,1

Hinweis: Die hier dargestellten Daten sind beispielhaft und dienen der Veranschaulichung.

IV. Möglicher Wirkmechanismus und Signalweg

Viele Zytostatika greifen in den Zellzyklus ein oder induzieren Apoptose (programmierter Zelltod). Ein häufiges Ziel ist die Hemmung von Kinasen, die für die Signaltransduktion des Zellwachstums verantwortlich sind, wie der EGFR-Signalweg.[4] Derivate von Benzoesäure haben gezeigt, dass sie als Inhibitoren von Tyrosinkinasen wirken können.[4]

Diagramm des EGFR-Signalwegs

G cluster_0 Zellmembran cluster_1 Zytoplasma cluster_2 Zellkern EGF EGF (Ligand) EGFR EGFR (Rezeptor) EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Zellproliferation Überleben ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor FPB-Derivat Inhibitor->EGFR Hemmung

Abbildung 3: Vereinfachter EGFR-Signalweg und möglicher Angriffspunkt.

Zusammenfassung und Ausblick

Diese Anwendungsbeispiele demonstrieren einen systematischen Ansatz zur Derivatisierung von 4-(4-Fluorphenoxy)benzoesäure und zum Screening der resultierenden Verbindungen auf biologische Aktivität. Die Synthese einer Amid-Bibliothek ist eine effektive Methode, um die chemische Vielfalt zu erhöhen. Die vorgestellten Protokolle für die Synthese und den MTT-Assay sind robust und in den meisten Laboren für chemische Biologie und Arzneimittelforschung etabliert. Die beispielhaften Daten deuten darauf hin, dass insbesondere die Einführung von substituierten aromatischen Ringen die zytotoxische Aktivität erhöhen kann. Zukünftige Arbeiten könnten die Optimierung der vielversprechendsten Leitstrukturen, die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Aufklärung des genauen Wirkmechanismus umfassen.

References

Application Notes and Protocols for the Use of 4-(4-Fluorophenoxy)benzoic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenoxy)benzoic acid is a versatile monomer for the synthesis of high-performance aromatic polymers, such as polyamides and polyesters. The incorporation of the fluoro and ether linkages into the polymer backbone can impart desirable properties, including enhanced thermal stability, improved solubility, and specific optoelectronic characteristics. These polymers are promising candidates for applications in advanced materials, electronics, and biomedical fields, including drug delivery systems.

These application notes provide an overview of the synthesis, characterization, and potential applications of polymers derived from this compound. Detailed experimental protocols for the synthesis of polyamides and polyesters are provided, along with expected material properties based on data from analogous polymer systems.

Applications in Polymer Chemistry

The unique chemical structure of this compound, featuring a rigid aromatic backbone with a flexible ether linkage and an electron-withdrawing fluorine atom, makes it a valuable component in polymer synthesis. The resulting polymers can exhibit a combination of properties that are highly sought after in various fields.

Potential Applications:

  • High-Performance Plastics: The aromatic nature of the polymer backbone contributes to high thermal stability and mechanical strength, making these materials suitable for applications in the aerospace, automotive, and electronics industries where resistance to extreme conditions is crucial.

  • Gas Separation Membranes: The presence of fluorine atoms can increase the fractional free volume of the polymer matrix, which is beneficial for gas separation applications. These polymers could be used to create membranes with high permeability and selectivity for specific gases.

  • Optical Materials: The introduction of fluorine can lower the dielectric constant and refractive index of the polymer, making them suitable for applications in microelectronics and as optical waveguide materials.

  • Biomedical Materials: The biocompatibility and controlled degradation of polyesters and polyamides derived from this monomer could be explored for applications in drug delivery, tissue engineering, and medical implants. The fluorine atom can also be used as a label for in vivo imaging.

Data Presentation: Expected Properties of Polymers

The following tables summarize the expected quantitative data for polyamides and polyesters synthesized using this compound, based on literature values for structurally similar fluorine-containing aromatic polymers.

Table 1: Expected Thermal Properties of Polymers Derived from this compound

Polymer TypeGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C)
Polyamide200 - 300450 - 550
Polyester150 - 250400 - 500

Table 2: Expected Mechanical and Physical Properties of Polymers Derived from this compound

Polymer TypeTensile Strength (MPa)Tensile Modulus (GPa)Solubility
Polyamide80 - 1502.0 - 4.0Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMF)
Polyester70 - 1201.5 - 3.5Soluble in a wider range of organic solvents (e.g., THF, Chloroform)

Experimental Protocols

Protocol 1: Synthesis of Polyamide via Direct Polycondensation

This protocol describes the synthesis of a polyamide from this compound and an aromatic diamine (e.g., 4,4'-oxydianiline) using a phosphorylation agent.

Materials:

  • This compound

  • 4,4'-Oxydianiline (or other aromatic diamine)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Pyridine (anhydrous)

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl2) (anhydrous)

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

  • Condenser

  • Funnel

  • Beakers

  • Filter funnel and filter paper

  • Vacuum oven

Procedure:

  • Monomer Dissolution: In a flame-dried three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 equivalent), 4,4'-oxydianiline (1 equivalent), and CaCl2 (10 wt% of NMP) in anhydrous NMP.

  • Addition of Reagents: To the stirred solution, add anhydrous pyridine (2 equivalents) and triphenyl phosphite (2.2 equivalents).

  • Polymerization: Heat the reaction mixture to 100-110°C under a gentle flow of nitrogen and maintain for 3-4 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution into a beaker containing methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.

  • Purification: Filter the polymer and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100°C for 24 hours.

Protocol 2: Synthesis of Polyester via Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyester from the acid chloride of this compound and a bisphenol (e.g., Bisphenol A).

Materials:

  • 4-(4-Fluorophenoxy)benzoyl chloride (synthesized from the carboxylic acid using thionyl chloride)

  • Bisphenol A (or other bisphenol)

  • Dichloromethane (DCM) (anhydrous)

  • Pyridine (anhydrous)

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Nitrogen inlet and outlet

  • Dropping funnel

  • Ice bath

  • Funnel

  • Beakers

  • Filter funnel and filter paper

  • Vacuum oven

Procedure:

  • Monomer Dissolution: In a three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve Bisphenol A (1 equivalent) and anhydrous pyridine (2.2 equivalents) in anhydrous DCM. Cool the flask in an ice bath.

  • Acid Chloride Addition: Dissolve 4-(4-Fluorophenoxy)benzoyl chloride (1 equivalent) in anhydrous DCM and add it dropwise to the stirred bisphenol solution over a period of 30 minutes.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 4-6 hours under a nitrogen atmosphere.

  • Precipitation: Pour the reaction mixture into a beaker containing methanol with vigorous stirring to precipitate the polyester.

  • Purification: Filter the polymer and wash it with deionized water and then with methanol.

  • Drying: Dry the purified polyester in a vacuum oven at 60-80°C for 24 hours.

Mandatory Visualizations

experimental_workflow_polyamide cluster_synthesis Polyamide Synthesis cluster_purification Purification cluster_characterization Characterization start Start dissolve Dissolve Monomers (this compound, Diamine, CaCl2) in NMP start->dissolve add_reagents Add Pyridine and TPP dissolve->add_reagents polymerize Heat to 100-110°C (3-4 hours) add_reagents->polymerize precipitate Precipitate in Methanol polymerize->precipitate filter_wash Filter and Wash (Water and Methanol) precipitate->filter_wash dry Dry in Vacuum Oven filter_wash->dry characterize Characterize Polymer (FTIR, NMR, DSC, TGA) dry->characterize

Caption: Workflow for the synthesis of polyamide via direct polycondensation.

experimental_workflow_polyester cluster_synthesis Polyester Synthesis cluster_purification Purification cluster_characterization Characterization start Start dissolve_bisphenol Dissolve Bisphenol and Pyridine in DCM start->dissolve_bisphenol cool Cool to 0°C dissolve_bisphenol->cool add_acid_chloride Add 4-(4-Fluorophenoxy)benzoyl chloride dropwise cool->add_acid_chloride polymerize Stir at Room Temp (4-6 hours) add_acid_chloride->polymerize precipitate Precipitate in Methanol polymerize->precipitate filter_wash Filter and Wash (Water and Methanol) precipitate->filter_wash dry Dry in Vacuum Oven filter_wash->dry characterize Characterize Polymer (FTIR, NMR, DSC, TGA) dry->characterize

Caption: Workflow for the synthesis of polyester via low-temperature solution polycondensation.

logical_relationship cluster_polymers Polymer Classes cluster_properties Key Properties cluster_applications Potential Applications monomer This compound polyamide Polyamides monomer->polyamide polyester Polyesters monomer->polyester thermal High Thermal Stability polyamide->thermal mechanical Excellent Mechanical Strength polyamide->mechanical solubility Good Solubility polyester->solubility optical Tailorable Optical Properties polyester->optical biomedical Biomedical Devices polyester->biomedical hpm High-Performance Materials thermal->hpm membranes Gas Separation Membranes solubility->membranes mechanical->hpm electronics Electronics & Optics optical->electronics

Caption: Relationship between monomer, polymer classes, properties, and applications.

Application Notes and Protocols for Testing the Bioactivity of 4-(4-Fluorophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(4-Fluorophenoxy)benzoic acid is a synthetic compound with a chemical structure suggesting potential pharmacological activities. Its derivatives have been explored for various therapeutic applications, including as anti-inflammatory and analgesic agents.[1] Preliminary studies and structural similarities to known bioactive molecules indicate that this compound may modulate pathways involved in inflammation and pain. One study has noted its potential use in treating peripheral neuropathic pain through the blockade of neuronal voltage-gated sodium channels.[2] Furthermore, related phenoxybenzoic acid derivatives have been investigated for their herbicidal and plant growth-regulating activities. This document provides a detailed experimental design for a comprehensive investigation of the bioactivity of this compound, with a focus on its anti-inflammatory and analgesic potential.

Experimental Workflow

The overall experimental workflow is designed to systematically evaluate the bioactivity of this compound, starting from broad in vitro screenings to more specific in vivo models.

experimental_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Mechanism of Action in_vitro_screening Initial Bioactivity Screening cytotoxicity Cytotoxicity Assay (MTT) in_vitro_screening->cytotoxicity anti_inflammatory Anti-inflammatory Assays in_vitro_screening->anti_inflammatory in_vivo_testing Animal Model Studies in_vitro_screening->in_vivo_testing Promising Results enzyme_inhibition Enzyme Inhibition (COX-1/COX-2) anti_inflammatory->enzyme_inhibition protein_denaturation Protein Denaturation Assay anti_inflammatory->protein_denaturation membrane_stabilization Membrane Stabilization Assay anti_inflammatory->membrane_stabilization acute_inflammation Acute Inflammatory Pain Model (Carrageenan-induced Paw Edema) in_vivo_testing->acute_inflammation chronic_inflammation Chronic Inflammatory Model (CFA-induced Arthritis) in_vivo_testing->chronic_inflammation neuropathic_pain Neuropathic Pain Model (Sciatic Nerve Ligation) in_vivo_testing->neuropathic_pain moa_studies Mechanism of Action Studies in_vivo_testing->moa_studies Significant Efficacy western_blot Western Blot Analysis (p-p38, p-ERK, IκBα) moa_studies->western_blot elisa ELISA (TNF-α, IL-6, IL-1β) moa_studies->elisa electrophysiology Electrophysiology (Voltage-gated Sodium Channels) moa_studies->electrophysiology signaling_pathway cluster_1 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 p38 p38 TAK1->p38 Phosphorylation ERK ERK TAK1->ERK Phosphorylation JNK JNK TAK1->JNK Phosphorylation IKK IKK TAK1->IKK Phosphorylation Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) p38->Pro_inflammatory_genes ERK->Pro_inflammatory_genes JNK->Pro_inflammatory_genes IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB NFkB->Pro_inflammatory_genes Nuclear Translocation

References

Application Notes and Protocols for the Chromatographic Separation of 4-(4-Fluorophenoxy)benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the separation of positional and potential chiral isomers of 4-(4-Fluorophenoxy)benzoic acid using various chromatographic techniques. The protocols are based on established methods for the separation of analogous fluorinated aromatic acids and benzoic acid derivatives.

Introduction

This compound is a chemical intermediate that may be present in various isomeric forms depending on the synthetic route. The accurate identification and separation of these isomers are critical for quality control, process optimization, and ensuring the safety and efficacy of final products in the pharmaceutical and chemical industries. Chromatographic techniques are powerful tools for achieving the high-resolution separation required for the analysis of these closely related compounds. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) with derivatization.

Data Presentation

Table 1: Representative HPLC and UPLC Methods for Aromatic Acid Isomer Separation
ParameterHPLC Method 1 (Positional Isomers)UPLC Method 1 (Positional Isomers)
Column C18 bonded silica (e.g., 250 mm x 4.6 mm, 5 µm)High-strength silica (HSS) C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 60% B to 95% B over 15 minutes40% B to 80% B over 5 minutes
Flow Rate 1.0 mL/min0.5 mL/min
Column Temp. 30 °C40 °C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL2 µL
Table 2: Representative SFC and GC Methods for Aromatic Acid Isomer Separation
ParameterSFC Method (Chiral/Achiral Isomers)GC-MS Method (Positional Isomers)
Column Chiral Stationary Phase (e.g., polysaccharide-based) or achiral (e.g., 2-ethylpyridine)Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film)
Mobile Phase Supercritical CO2 with Methanol (containing 0.1% TFA) as co-solventHelium
Gradient/Program 5% to 40% co-solvent over 8 minutes100 °C (1 min) to 280 °C at 15 °C/min
Flow Rate 3.0 mL/min1.2 mL/min (constant flow)
Back Pressure 150 barN/A
Column Temp. 40 °CN/A
Detection UV at 254 nm or MSMass Spectrometry (MS)
Derivatization Not requiredRequired (e.g., Silylation with BSTFA)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Positional Isomer Separation

This protocol describes a general method for the separation of positional isomers of this compound using reversed-phase HPLC.

1. Materials and Reagents:

  • HPLC grade acetonitrile, water, and formic acid.

  • Reference standards of this compound isomers (if available).

  • Sample of this compound for analysis.

2. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Column: C18 bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a composition suitable to retain the analytes (e.g., 60% B) and gradually increase the percentage of Mobile Phase B to elute the isomers. A representative gradient is from 60% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at 254 nm.

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Identify and quantify the isomers based on their retention times and peak areas by comparing them with reference standards.

Supercritical Fluid Chromatography (SFC) for Chiral and Achiral Separation

SFC is a powerful technique for both chiral and achiral separations, offering advantages in speed and reduced organic solvent consumption.[1]

1. Materials and Reagents:

  • SFC grade carbon dioxide and methanol.

  • Trifluoroacetic acid (TFA).

  • Sample of this compound.

2. Sample Preparation:

  • Dissolve the sample in methanol to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter.

3. SFC Conditions:

  • Column: For chiral separation, a polysaccharide-based chiral stationary phase (CSP) is recommended.[1] For achiral separation of positional isomers, a column such as one packed with 2-ethylpyridine stationary phase can be effective.

  • Mobile Phase: Supercritical CO2 as the main mobile phase with a co-solvent of methanol containing 0.1% TFA. The acidic additive helps to improve the peak shape of acidic compounds.[2]

  • Gradient: A typical gradient would be from 5% to 40% co-solvent over 8 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV detector at 254 nm or a mass spectrometer.

4. Data Analysis:

  • Analyze the resulting chromatogram to determine the retention times and peak areas of the separated isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For GC analysis of acidic compounds like this compound, derivatization is necessary to increase their volatility. Silylation is a common derivatization technique.[3]

1. Materials and Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Anhydrous pyridine or other suitable solvent.

  • Sample of this compound.

2. Derivatization Protocol:

  • Accurately weigh about 1 mg of the sample into a reaction vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

3. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 50-500.

4. Data Analysis:

  • Identify the derivatized isomers based on their retention times and mass spectra.

Visualizations

Chromatographic_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample 4-(4-Fluorophenoxy)benzoic acid Isomer Mixture Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Derivatization Derivatization (for GC) Filtration->Derivatization For GC Injection Injection into Chromatograph Filtration->Injection For HPLC/SFC Derivatization->Injection For GC Separation Separation on Chromatographic Column (HPLC, SFC, or GC) Injection->Separation Detection Detection (UV or MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration and Analysis Chromatogram->Integration Quantification Quantification and Isomer Identification Integration->Quantification

Caption: General workflow for the chromatographic separation of this compound isomers.

References

Scale-up Synthesis of 4-(4-Fluorophenoxy)benzoic Acid for Industrial Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 4-(4-Fluorophenoxy)benzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. The protocols are designed to be adaptable for industrial applications, focusing on the robust and scalable Ullmann condensation reaction.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Its fluorine substitution can enhance metabolic stability and bioavailability in drug candidates.[1] For industrial applications, a reproducible, high-yield, and cost-effective synthesis is paramount. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a well-established method for the formation of diaryl ethers and is suitable for large-scale production.[2][3] This protocol outlines a scalable synthesis route from 4-fluorophenol and a 4-halobenzoic acid derivative, followed by purification to achieve high-purity material suitable for pharmaceutical use.

Overall Synthesis Workflow

The industrial synthesis of this compound can be conceptualized as a multi-step process, beginning with the preparation of the phenoxide, followed by the copper-catalyzed coupling reaction, and concluding with product isolation and purification.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Ullmann Condensation cluster_2 Step 3: Work-up and Isolation cluster_3 Step 4: Purification 4-Fluorophenol 4-Fluorophenol Potassium 4-fluorophenoxide Potassium 4-fluorophenoxide 4-Fluorophenol->Potassium 4-fluorophenoxide Reaction with Base Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Potassium 4-fluorophenoxide Coupling Reaction Coupling Reaction Potassium 4-fluorophenoxide->Coupling Reaction 4-Halobenzoic Acid (e.g., 4-chlorobenzoic acid) 4-Halobenzoic Acid (e.g., 4-chlorobenzoic acid) 4-Halobenzoic Acid (e.g., 4-chlorobenzoic acid)->Coupling Reaction Copper Catalyst (e.g., CuI) Copper Catalyst (e.g., CuI) Copper Catalyst (e.g., CuI)->Coupling Reaction High-Boiling Solvent (e.g., DMF, NMP) High-Boiling Solvent (e.g., DMF, NMP) High-Boiling Solvent (e.g., DMF, NMP)->Coupling Reaction Acidification (e.g., HCl) Acidification (e.g., HCl) Coupling Reaction->Acidification (e.g., HCl) Crude Product Precipitation Crude Product Precipitation Acidification (e.g., HCl)->Crude Product Precipitation Filtration and Washing Filtration and Washing Crude Product Precipitation->Filtration and Washing Recrystallization Recrystallization Filtration and Washing->Recrystallization Drying Drying Recrystallization->Drying High-Purity this compound High-Purity this compound Drying->High-Purity this compound

Caption: Workflow for the industrial synthesis of this compound.

Experimental Protocols

Materials and Equipment

Reactants:

  • 4-Fluorophenol (≥99%)

  • 4-Chlorobenzoic acid (≥99%)

  • Potassium carbonate (K₂CO₃), anhydrous (≥99.5%)

  • Copper(I) iodide (CuI) (≥98%) or other suitable copper catalyst

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Hydrochloric acid (HCl), concentrated (37%)

  • Glacial acetic acid (for recrystallization)

  • Deionized water

Equipment:

  • Glass-lined or stainless steel reactor with mechanical stirrer, heating/cooling jacket, condenser, and nitrogen inlet/outlet.

  • Filtration unit (e.g., Nutsche filter-dryer)

  • Drying oven (vacuum or convection)

  • Appropriate personal protective equipment (PPE)

Scale-up Synthesis Protocol (Based on a 10 kg Product Scale)

This protocol is adapted from established procedures for Ullmann-type reactions.[2]

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge Reactants:

    • Charge the reactor with 4-fluorophenol (5.3 kg, 47.3 mol).

    • Add 4-chlorobenzoic acid (7.4 kg, 47.3 mol).

    • Add anhydrous potassium carbonate (13.1 kg, 94.6 mol).

    • Add copper(I) iodide (0.45 kg, 2.36 mol).

    • Charge the reactor with N,N-dimethylformamide (50 L).

  • Reaction:

    • Begin stirring and slowly heat the reaction mixture to 140-150°C under a nitrogen atmosphere.

    • Maintain this temperature for 12-24 hours. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) by taking aliquots periodically.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to 80-90°C.

    • Slowly and carefully add 100 L of water to the reaction mixture while maintaining good agitation.

    • Further cool the mixture to 20-25°C.

    • Slowly add concentrated hydrochloric acid to adjust the pH to 1-2. This will precipitate the crude this compound.

    • Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

    • Filter the crude product using a Nutsche filter.

    • Wash the filter cake with deionized water until the filtrate is neutral.

  • Drying of Crude Product:

    • Dry the crude product in a vacuum oven at 80-90°C until a constant weight is achieved.

Purification Protocol: Recrystallization

High purity is essential for pharmaceutical applications. Recrystallization is an effective method for purifying the crude product.[4]

  • Dissolution:

    • In a clean reactor, charge the crude this compound.

    • For every 1 kg of crude product, add 5-10 L of glacial acetic acid. The exact volume may need to be optimized based on the impurity profile.

    • Heat the mixture to 100-110°C with stirring until all the solid has dissolved.

  • Crystallization:

    • Slowly cool the solution to 20-25°C over several hours. A controlled cooling rate is crucial for obtaining a desirable crystal size distribution.

    • Hold the mixture at this temperature for 2-4 hours to maximize crystal formation.

  • Isolation and Drying:

    • Filter the purified crystals.

    • Wash the filter cake with a small amount of cold glacial acetic acid, followed by a thorough wash with deionized water.

    • Dry the final product in a vacuum oven at 90-100°C to a constant weight.

Data Presentation

The following table summarizes the expected quantitative data for the scale-up synthesis of this compound.

ParameterLaboratory ScalePilot Plant / Industrial Scale (Projected)
Starting Materials 4-Bromo-methylbenzoate, 4-fluorobenzene boronic acid4-Fluorophenol, 4-Chlorobenzoic Acid
Reaction Type Suzuki Coupling & HydrolysisUllmann Condensation
Yield (Crude) ~50%[1]85-95%
Purity (Crude) Not specified95-98% (by HPLC)
Purification Method Column Chromatography, Recrystallization from Dichloromethane[1]Recrystallization from Glacial Acetic Acid
Yield (Purified) Not specified80-90% (overall)
Purity (Final Product) >99% (for single crystal)≥99.5% (by HPLC)
Melting Point 175-177 °C175-178 °C

Safety Considerations

Process safety management is critical during scale-up and industrial production.[5]

  • Hazard Identification:

    • 4-Fluorophenol: Toxic and corrosive. Avoid inhalation and contact with skin and eyes.

    • 4-Chlorobenzoic acid: Irritant.

    • N,N-Dimethylformamide (DMF) / N-Methyl-2-pyrrolidone (NMP): High-boiling solvents. Can cause reproductive harm. Handle in a well-ventilated area or closed system.

    • Copper(I) iodide: Harmful if swallowed or inhaled.

    • Hydrochloric Acid: Highly corrosive.

  • Engineering Controls:

    • The reaction should be carried out in a closed reactor system to prevent the release of vapors.

    • Adequate ventilation and local exhaust systems are essential.

    • Pressure relief devices should be installed on the reactor.

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves, safety goggles, face shield, and protective clothing.

    • Use a respirator with an appropriate cartridge if there is a risk of inhalation.

  • Emergency Procedures:

    • Have safety showers and eyewash stations readily available.

    • Ensure appropriate fire extinguishing media are on hand.

    • Develop and train personnel on emergency shutdown procedures.

Logical Relationship of Key Process Steps

The following diagram illustrates the logical progression and dependencies of the key stages in the industrial synthesis of this compound.

G Raw_Materials Raw Materials 4-Fluorophenol 4-Chlorobenzoic Acid K₂CO₃ CuI Solvents Ullmann_Reaction Ullmann Condensation High Temperature Inert Atmosphere Reaction Monitoring Raw_Materials->Ullmann_Reaction Workup Work-up & Isolation Quenching Acidification Filtration Ullmann_Reaction->Workup Purification Purification Recrystallization Washing Drying Workup->Purification Final_Product Final Product|{High Purity | Quality Control} Purification->Final_Product

Caption: Logical flow of the synthesis process.

By following these detailed protocols and considering the safety guidelines, researchers and drug development professionals can successfully scale up the synthesis of high-purity this compound for industrial use.

References

Application Notes and Protocols for 4-(4-Fluorophenoxy)benzoic Acid in Anti-Inflammatory Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 4-(4-fluorophenoxy)benzoic acid and its derivatives in the development of novel anti-inflammatory agents. This document details the underlying mechanisms of action, protocols for biological evaluation, and quantitative data from related compounds, focusing on the inhibition of key inflammatory mediators and signaling pathways.

Rationale for Use

Benzoic acid derivatives are a well-established class of compounds with a wide range of biological activities, including anti-inflammatory properties. The introduction of a fluorophenoxy group at the 4-position of the benzoic acid scaffold can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, potentially enhancing its interaction with biological targets involved in the inflammatory cascade. Research into structurally similar compounds suggests that this compound could exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes and the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Key Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of benzoic acid derivatives are often attributed to the following mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes: These compounds can inhibit COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. Some derivatives exhibit selectivity for COX-2, the inducible isoform of the enzyme that is up-regulated during inflammation. This selectivity is advantageous as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

  • Modulation of the NF-κB Signaling Pathway: The transcription factor NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Inhibition of the NF-κB pathway is a key therapeutic strategy for inflammatory diseases.

  • Modulation of the MAPK Signaling Pathway: The MAPK signaling pathway is involved in the production of pro-inflammatory mediators. Inhibition of this pathway can lead to a reduction in the expression of inflammatory cytokines and enzymes like iNOS.

Data Presentation

The following tables summarize quantitative data for compounds structurally related to this compound, demonstrating their anti-inflammatory potential.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Related Benzoic Acid Derivatives

Compound ClassRepresentative CompoundsCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference Compound
Phenoxy Acetic Acid DerivativesCompounds 5d-f, 7b, 10c-f4.07 - 9.030.06 - 0.09High (up to 133.34)Celecoxib
Phenylpropionic Acid DerivativesCompound 6hBetter than IbuprofenClose to NimesulideNot SpecifiedIbuprofen, Nimesulide
Phenylpropionic Acid DerivativesCompound 6lBetter than IbuprofenClose to NimesulideNot SpecifiedIbuprofen, Nimesulide
Reference Celecoxib 14.93 0.05 ~298.6
Reference Mefenamic Acid 29.9 1.98 15.1

Data compiled from multiple sources.[1]

Table 2: In Vivo Anti-Inflammatory Activity of a Related Benzoic Acid Derivative in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Edema Inhibition (%) at 1hEdema Inhibition (%) at 3h
Compound 12548.955.2
Compound 112563.160.5
Diclofenac (Reference)---

Compound 1 is (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid.[2]

Table 3: In Vitro Inhibition of Pro-Inflammatory Mediators by a Related Benzoxazolone Derivative

CompoundNO Production IC50 (µM)IL-1β Production IC50 (µM)IL-6 Production IC50 (µM)
Compound 2h17.6720.078.61
Celecoxib (Reference)---

Compound 2h is a 4-sulfonyloxy/alkoxy benzoxazolone derivative.[3]

Experimental Protocols

In Vitro COX Inhibition Assay (Fluorometric)

This protocol outlines a method for determining the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.[1]

I. Materials and Reagents

  • Purified COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Fluorometric Probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Test Compound (this compound)

  • Reference Inhibitors (e.g., Celecoxib, Mefenamic Acid)

  • DMSO (for dissolving compounds)

  • 96-well black microplate

  • Fluorometric microplate reader

II. Procedure

  • Reagent Preparation: Prepare serial dilutions of the test compound and reference inhibitors in DMSO, followed by further dilution in assay buffer.

  • Plate Setup: In a 96-well black microplate, add the assay buffer, fluorometric probe, and heme to all wells. Add the COX-1 or COX-2 enzyme to the appropriate wells. Add the test compound, reference inhibitor, or DMSO (vehicle control) to the respective wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid solution to all wells.

  • Measurement: Incubate at 37°C for 2-5 minutes and then measure the fluorescence at an excitation/emission of 535/587 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control and determine the IC50 value.

In Vitro Nitric Oxide (NO) Production Inhibition Assay

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

I. Materials and Reagents

  • RAW 264.7 murine macrophage cell line

  • Test compounds

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

II. Procedure

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Nitrite Determination: Determine the nitrite concentration in the supernatant using the Griess reagent by measuring the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage inhibition of NO production for each compound concentration.

In Vitro Pro-Inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay

This protocol measures the inhibition of pro-inflammatory cytokines TNF-α and IL-6.[4][5]

I. Materials and Reagents

  • RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (PBMCs)

  • Test compounds

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α and IL-6

  • Cell culture medium

  • 96-well cell culture plates

II. Procedure

  • Cell Culture and Treatment: Seed cells in a 96-well plate. Pre-treat with test compounds for 1 hour before stimulating with LPS.

  • Supernatant Collection: After a 24-hour incubation period, collect the cell culture supernatant.

  • Cytokine Quantification: Measure the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[4][6][7]

  • Data Analysis: Determine the IC50 values for the inhibition of each cytokine.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.[2][8][9][10]

I. Animals

  • Male Wistar rats (180-200 g)

II. Materials and Reagents

  • Test compound (this compound)

  • Carrageenan (1% w/v suspension in saline)

  • Standard drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 2% Tween 80 in saline)

  • Plethysmometer

III. Procedure

  • Animal Grouping: Divide animals into groups: control (vehicle), standard drug, and test compound groups at various doses.

  • Drug Administration: Administer the test compounds, standard drug, or vehicle orally or intraperitoneally.

  • Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[11]

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Visualizations

G COX Signaling Pathway and Inhibition Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 COX-1 / COX-2 COX1_COX2 COX-1 / COX-2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Test_Compound This compound (and derivatives) Test_Compound->COX1_COX2 Inhibition

Caption: Inhibition of the COX pathway by this compound derivatives.

G NF-κB and MAPK Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_TNFa LPS / TNF-α Receptor Receptor LPS_TNFa->Receptor MAPKKK MAPKKK Receptor->MAPKKK IKK IKK Complex Receptor->IKK MAPKK MAPKK (MEK) MAPKKK->MAPKK MAPK MAPK (p38, ERK) MAPKK->MAPK NFkB_active NF-κB (Active) MAPK->NFkB_active IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_dimer NF-κB (p50/p65) IkB->NFkB_dimer Release NFkB_dimer->NFkB_active Translocation NFkB_complex IκB-NF-κB (Inactive) NFkB_complex->IkB Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_active->Gene_Expression Test_Compound This compound (and derivatives) Test_Compound->MAPK Inhibition Test_Compound->IKK Inhibition IkBNFkB_dimer IkBNFkB_dimer IkBNFkB_dimer->NFkB_complex G Experimental Workflow for In Vivo Anti-Inflammatory Assay Start Start Animal_Grouping Animal Grouping (Control, Standard, Test Compound) Start->Animal_Grouping Drug_Admin Drug Administration (Oral or IP) Animal_Grouping->Drug_Admin Wait Wait 1 hour Drug_Admin->Wait Carrageenan_Injection Carrageenan Injection (Sub-plantar) Wait->Carrageenan_Injection Measure_Paw_Volume Measure Paw Volume (0, 1, 2, 3, 4 hours) Carrageenan_Injection->Measure_Paw_Volume Data_Analysis Data Analysis (% Edema Inhibition) Measure_Paw_Volume->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Cell-based Assays Involving 4-(4-Fluorophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as representative examples based on the known biological activities of structurally related phenoxy benzoic acid derivatives. Specific experimental details and expected outcomes for 4-(4-Fluorophenoxy)benzoic acid should be optimized and validated for the specific cell lines and research questions.

Introduction

This compound is a synthetic compound belonging to the phenoxy benzoic acid class of molecules. Derivatives of this class have shown a range of biological activities, including anti-inflammatory, analgesic, and ion channel modulating properties.[1][2] This document provides detailed protocols for cell-based assays to investigate the potential cytotoxic, anti-inflammatory, and signaling pathway modulatory effects of this compound.

Application Note 1: Evaluation of Cytotoxicity using the MTT Assay

Objective: To determine the cytotoxic effect of this compound on a selected cell line (e.g., HEK293, HaCaT, or a relevant cancer cell line) and to calculate its half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Data Presentation:

Concentration of this compound (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
1091.5 ± 3.8
2575.3 ± 6.2
5052.1 ± 4.9
10028.7 ± 3.5
Calculated IC50 (µM) ~55

Experimental Protocol:

Materials:

  • This compound

  • Selected cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Culture the selected cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 1 to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[1][3]

Experimental Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Compound to Cells seed_cells->add_compound prepare_compound Prepare Serial Dilutions of Compound prepare_compound->add_compound incubate_48h Incubate for 48-72h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to Solubilize Formazan incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for the MTT cytotoxicity assay.

Application Note 2: Assessment of Anti-inflammatory Activity in LPS-Stimulated Macrophages

Objective: To evaluate the potential anti-inflammatory effects of this compound by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Principle: Bacterial lipopolysaccharide (LPS) activates macrophages, leading to the production of pro-inflammatory mediators such as NO and cytokines like TNF-α and IL-6, primarily through the activation of the NF-κB signaling pathway.[4] The Griess assay measures nitrite, a stable product of NO, while ELISAs are used to quantify specific cytokines.

Data Presentation:

Table 1: Inhibition of Nitric Oxide (NO) Production

TreatmentNO Concentration (µM) (Mean ± SD)% Inhibition
Control (Unstimulated)1.2 ± 0.3N/A
LPS (1 µg/mL)25.6 ± 2.10
LPS + Compound (10 µM)18.4 ± 1.528.1
LPS + Compound (50 µM)9.7 ± 0.862.1

Table 2: Inhibition of Pro-inflammatory Cytokine Secretion

TreatmentTNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Control (Unstimulated)50 ± 835 ± 6
LPS (1 µg/mL)1250 ± 110980 ± 95
LPS + Compound (50 µM)625 ± 75450 ± 50

Experimental Protocol:

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • Mouse TNF-α and IL-6 ELISA kits

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and LPS-only controls.

  • Supernatant Collection: After incubation, collect the cell culture supernatants for NO and cytokine analysis.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a 96-well plate.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.[5]

  • Cytokine Measurement (ELISA):

    • Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.[6]

  • Data Analysis: Calculate the percentage inhibition of NO and cytokine production compared to the LPS-only control.

Signaling Pathway Diagram:

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation targeted for NFkB_active Active NF-κB NFkB->NFkB_active released Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Gene Transcription NFkB_active->Gene_Expression binds to DNA Pro_inflammatory Pro-inflammatory Mediators (NO, TNF-α, IL-6) Gene_Expression->Pro_inflammatory leads to Compound 4-(4-Fluorophenoxy) benzoic acid Compound->IKK Potential Inhibition

Potential inhibition of the NF-κB signaling pathway.

Application Note 3: Investigating the Role in TGF-β-Induced Epithelial-Mesenchymal Transition (EMT)

Objective: To determine if this compound can modulate the epithelial-mesenchymal transition (EMT) induced by Transforming Growth Factor-beta (TGF-β) in epithelial cells (e.g., A549 lung carcinoma cells).

Principle: TGF-β is a potent inducer of EMT, a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, characteristic of mesenchymal cells. This is accompanied by changes in marker expression, such as the downregulation of E-cadherin (epithelial marker) and upregulation of Vimentin and N-cadherin (mesenchymal markers). The canonical TGF-β signaling pathway involves the phosphorylation of Smad2/3.[7][8]

Data Presentation:

TreatmentRelative E-cadherin Expression (Mean ± SD)Relative Vimentin Expression (Mean ± SD)
Control1.00 ± 0.121.00 ± 0.15
TGF-β (5 ng/mL)0.35 ± 0.083.50 ± 0.45
TGF-β + Compound (50 µM)0.75 ± 0.101.80 ± 0.25

Experimental Protocol:

Materials:

  • A549 human lung carcinoma cell line

  • RPMI-1640 medium with 10% FBS

  • Recombinant Human TGF-β1

  • This compound

  • Antibodies for Western blotting: anti-E-cadherin, anti-Vimentin, anti-phospho-Smad2/3, anti-Smad2/3, and anti-β-actin

  • 6-well cell culture plates

Procedure:

  • Cell Seeding and Serum Starvation: Seed A549 cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them for 12-24 hours in a medium containing 0.5% FBS.

  • Treatment: Pre-treat the cells with this compound for 1 hour, followed by stimulation with TGF-β1 (e.g., 5 ng/mL) for 48 hours.

  • Morphological Observation: Observe and capture images of the cells under a microscope to assess morphological changes indicative of EMT (e.g., from a cobblestone-like epithelial to an elongated, spindle-like mesenchymal phenotype).

  • Western Blot Analysis:

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against E-cadherin, Vimentin, phospho-Smad2/3, and total Smad2/3. Use β-actin as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.[7]

  • Data Analysis: Quantify the band intensities by densitometry and normalize the expression of target proteins to the loading control.

Signaling Pathway Diagram:

TGFb_Pathway cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR pSmad p-Smad2/3 TGFbR->pSmad phosphorylates Smad2/3 Smad_complex Smad Complex pSmad->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to EMT_TFs EMT Transcription Factors (Snail, Slug, ZEB) Smad_complex->EMT_TFs activates Ecad E-cadherin (Epithelial Marker) EMT_TFs->Ecad represses Vim Vimentin (Mesenchymal Marker) EMT_TFs->Vim induces Compound 4-(4-Fluorophenoxy) benzoic acid Compound->TGFbR Potential Inhibition

Potential modulation of the TGF-β/Smad signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Fluorophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(4-Fluorophenoxy)benzoic acid, a key intermediate in various industrial applications.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound via the two primary routes: Ullmann Condensation and Nucleophilic Aromatic Substitution (SNAr).

Ullmann Condensation

Q1: My Ullmann condensation reaction is showing low to no yield. What are the common causes?

A1: Low yields in Ullmann condensations for diaryl ether synthesis can be attributed to several factors. The most critical aspects to investigate are:

  • Purity of Reactants: Ensure that the 4-halobenzoic acid (typically 4-bromobenzoic acid or its ester), 4-fluorophenol, and all reagents are of high purity and free from water.

  • Catalyst Activity: The copper catalyst (e.g., CuI, Cu2O, or copper powder) may be inactive. Use freshly purchased, high-purity catalyst or consider preparing "activated" copper powder.

  • Choice of Base: The strength and solubility of the base are crucial. In non-polar solvents like toluene or xylene, potassium carbonate (K2CO3) is often effective and economical. For polar aprotic solvents such as DMF or DMSO, cesium carbonate (Cs2CO3) may provide better results due to its higher solubility.

  • Reaction Temperature: Ullmann reactions traditionally require high temperatures, often in the range of 130-220°C. Insufficient temperature can lead to a sluggish or incomplete reaction.

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. High-boiling polar aprotic solvents like DMF, DMSO, or N-methylpyrrolidone (NMP) are commonly used. However, in some systems, non-polar solvents like toluene or xylene can be effective.

  • Ligand Presence and Type: While traditional Ullmann reactions are often performed without a ligand, modern variations often employ ligands to facilitate the reaction at lower temperatures. N,N- or N,O-chelating ligands can be particularly effective.

Q2: I am observing the formation of side products. What are the likely side reactions?

A2: Common side reactions in the Ullmann diaryl ether synthesis include:

  • Homocoupling: The aryl halide can couple with itself to form a biaryl compound.

  • Reduction of Aryl Halide: The aryl halide can be reduced to the corresponding arene (dehalogenation).

  • Phenol Decomposition: At high temperatures, the phenol reactant may decompose.

To minimize these side reactions, it is important to optimize the reaction conditions, including the catalyst, base, and temperature.

Q3: How can I improve the reaction rate of my Ullmann condensation?

A3: To accelerate the reaction, consider the following:

  • Increase Temperature: Carefully increasing the reaction temperature can significantly boost the rate.

  • Use a Ligand: The addition of a suitable ligand, such as 1,10-phenanthroline or an amino acid, can accelerate the reaction and allow for milder conditions.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times.

Nucleophilic Aromatic Substitution (SNAr)

Q1: My SNAr reaction to produce this compound is not proceeding. What should I check?

A1: For a successful SNAr reaction, the aromatic ring of the aryl halide must be "activated" by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. In the synthesis of this compound from 4-fluoronitrobenzene and p-hydroxybenzoic acid, the nitro group serves as the activating group. If the reaction is failing, consider these points:

  • Substrate Activation: Ensure your aryl halide has a sufficiently strong electron-withdrawing group (e.g., -NO2, -CN, -C(O)R) ortho or para to the halogen.

  • Leaving Group: Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which helps to stabilize the intermediate Meisenheimer complex. If you are using a different halogen, the reactivity order is generally F > Cl > Br > I.

  • Base Strength: A strong enough base is required to deprotonate the phenol, generating the phenoxide nucleophile. Common bases include potassium carbonate (K2CO3), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).

  • Solvent: Polar aprotic solvents such as DMSO, DMF, or THF are necessary to solvate the phenoxide and facilitate the reaction.

Q2: The yield of my SNAr reaction is low. How can I optimize it?

A2: To improve the yield of your SNAr reaction:

  • Ensure Anhydrous Conditions: Water can protonate the phenoxide, reducing its nucleophilicity. Ensure all reagents and solvents are dry.

  • Optimize Temperature: While some SNAr reactions can proceed at room temperature, heating may be necessary to increase the rate and drive the reaction to completion.

  • Stoichiometry: Using a slight excess of the phenol and base can help to ensure the complete consumption of the aryl halide.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of diaryl ether synthesis, which is the core reaction for producing this compound.

Table 1: Effect of Base on Ullmann Condensation Yield

BaseSolventTemperature (°C)Yield (%)
K2CO3Toluene100High
Cs2CO3Toluene100Low
Na2CO3Toluene100Ineffective
Cs2CO3AcetonitrileRefluxHigh

Table 2: Effect of Solvent on Ullmann Condensation Yield

SolventTemperature (°C)Yield (%)
Toluene10058.3
o-Xylene14067.9
NMP1000
NMP/Toluene1003
Anisole1000
1,4-Dioxane1000

Experimental Protocols

Protocol 1: Ullmann Condensation Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound starting from 4-bromobenzoic acid and 4-fluorophenol.

Materials:

  • 4-Bromobenzoic acid

  • 4-Fluorophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 eq), 4-fluorophenol (1.2 eq), CuI (0.1 eq), and anhydrous K2CO3 (2.0 eq).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 130-140°C with vigorous stirring under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 2M HCl to neutralize the excess base and precipitate the crude product.

  • Stir the acidic mixture for 30 minutes.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Dissolve the crude product in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Protocol 2: SNAr Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound from 4-fluoronitrobenzene and methyl 4-hydroxybenzoate, followed by hydrolysis.

Materials:

  • 4-Fluoronitrobenzene

  • Methyl 4-hydroxybenzoate

  • Potassium carbonate (K2CO3), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

Step 1: Ether Formation

  • In a round-bottom flask, dissolve methyl 4-hydroxybenzoate (1.0 eq) and 4-fluoronitrobenzene (1.1 eq) in anhydrous DMSO.

  • Add anhydrous K2CO3 (1.5 eq) to the mixture.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to obtain the crude methyl 4-(4-nitrophenoxy)benzoate.

Step 2: Reduction of the Nitro Group (if the nitro-compound is the target, this step is omitted) This step is shown for completeness of a potential synthetic route but is not required for the final acid if starting from a different activated fluorobenzene.

Step 3: Hydrolysis of the Ester

  • Dissolve the crude methyl 4-(4-nitrophenoxy)benzoate in a mixture of methanol and water.

  • Add a solution of NaOH (2-3 eq) and heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the aqueous solution with HCl to precipitate the 4-(4-nitrophenoxy)benzoic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • The nitro group can then be reduced to an amine if desired, followed by diazotization and other transformations. For the direct synthesis of this compound via SNAr, one would ideally start with an activated 4-fluorobenzoic acid derivative.

Visualizations

experimental_workflow cluster_ullmann Ullmann Condensation Workflow U_Start Combine Reactants: 4-Bromobenzoic acid 4-Fluorophenol CuI Catalyst K2CO3 Base DMF Solvent U_Reaction Heat to 130-140°C (12-24h) U_Start->U_Reaction U_Workup Acidic Work-up (HCl) U_Reaction->U_Workup U_Purification Recrystallization / Chromatography U_Workup->U_Purification U_Product This compound U_Purification->U_Product

Caption: A typical experimental workflow for the Ullmann condensation synthesis.

troubleshooting_logic Start Low Yield in Synthesis Method Which Method? Start->Method Ullmann Ullmann Condensation Method->Ullmann Ullmann SNAr SNAr Method->SNAr SNAr U_Check_Catalyst Check Catalyst Activity Ullmann->U_Check_Catalyst U_Check_Base Evaluate Base Choice Ullmann->U_Check_Base U_Check_Temp Increase Temperature? Ullmann->U_Check_Temp U_Check_Ligand Add Ligand? Ullmann->U_Check_Ligand S_Check_Activation Check Ring Activation (EWG) SNAr->S_Check_Activation S_Check_LG Evaluate Leaving Group SNAr->S_Check_LG S_Check_Base Ensure Strong Base SNAr->S_Check_Base S_Check_Solvent Use Polar Aprotic Solvent SNAr->S_Check_Solvent

Caption: A troubleshooting decision tree for low-yield synthesis.

Troubleshooting common issues in 4-(4-Fluorophenoxy)benzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(4-Fluorophenoxy)benzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The two primary synthetic routes are the Ullmann condensation and the Suzuki coupling reaction. The Ullmann condensation involves the copper-catalyzed reaction of a 4-halobenzoic acid derivative with 4-fluorophenol. The Suzuki coupling typically involves the palladium-catalyzed reaction of a 4-halobenzoate with 4-fluorophenylboronic acid, followed by hydrolysis of the resulting ester.

Q2: I am not getting any product in my Ullmann condensation. What are the likely causes?

A2: Failure of the Ullmann condensation can be due to several factors:

  • Inactive Copper Catalyst: The copper catalyst, especially if using copper(I) salts, can be sensitive to air and moisture. Ensure you are using a fresh, high-quality catalyst.

  • High Reaction Temperature: While Ullmann reactions often require high temperatures, excessive heat can lead to decomposition of starting materials or products.

  • Inappropriate Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically required.

  • Base Strength: The choice and amount of base are critical for the deprotonation of the phenol.

Q3: My Suzuki coupling reaction has a low yield. What should I investigate?

A3: Low yields in Suzuki couplings are a common issue. Key areas to troubleshoot include:

  • Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands have not degraded. They should be stored under an inert atmosphere.[1]

  • Protodeboronation: Electron-deficient boronic acids can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. Using anhydrous conditions and carefully selecting the base can help mitigate this.[1]

  • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., argon or nitrogen).[1]

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the trend I > Br > OTf >> Cl.[1] If using an aryl chloride, a more active catalyst system may be required.

Q4: What are common impurities I might see in my final product?

A4: Common impurities can include unreacted starting materials (e.g., 4-bromobenzoic acid, 4-fluorophenol), homocoupled byproducts from the starting materials, and residual catalyst. In Suzuki couplings, dehalogenated starting materials can also be a significant impurity.[2]

Q5: What are the recommended purification methods for this compound?

A5: A combination of column chromatography and recrystallization is often effective.[3] Recrystallization from solvents like hot dichloromethane or aqueous mixtures can yield high-purity crystalline material.[3][4]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki Coupling

This guide provides a step-by-step approach to troubleshooting low yields in the synthesis of this compound via Suzuki coupling.

Troubleshooting Workflow

Troubleshooting_Suzuki start Low/No Yield Observed reagent_quality Check Reagent Quality (Aryl Halide, Boronic Acid, Catalyst, Base) start->reagent_quality reaction_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature, Solvent) reagent_quality->reaction_conditions analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) reaction_conditions->analysis side_reactions Identify Side Reactions (Protodeboronation, Dehalogenation, Homocoupling) analysis->side_reactions optimization Optimize Reaction Parameters (Ligand, Base, Solvent, Temperature) side_reactions->optimization success Improved Yield optimization->success

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Detailed Steps:

  • Verify Reagent Quality:

    • Aryl Halide and Boronic Acid: Ensure the purity of your 4-halobenzoate and 4-fluorophenylboronic acid. Impurities can inhibit the catalyst.

    • Palladium Catalyst and Ligand: Use fresh, properly stored catalyst and ligand. Consider using a pre-catalyst that is more stable to air.

    • Base: Use a high-purity, anhydrous base. The choice of base can significantly impact the reaction outcome.

  • Ensure Proper Reaction Conditions:

    • Inert Atmosphere: Thoroughly degas your solvent and maintain a positive pressure of an inert gas throughout the reaction.

    • Temperature: Optimize the reaction temperature. Too low may result in a sluggish reaction, while too high can lead to catalyst decomposition or side reactions.

    • Solvent: Use anhydrous, degassed solvents. Common solvent systems include mixtures of an organic solvent (e.g., toluene, dioxane) and water.[3]

  • Analyze for Side Products:

    • Protodeboronation: The presence of benzene or fluorobenzene in your crude mixture may indicate protodeboronation of the boronic acid. Consider using a milder base or a more stable boronic ester.[1]

    • Dehalogenation: The presence of benzoic acid or its ester suggests dehalogenation of your starting aryl halide. This can be influenced by the choice of ligand and base.[2]

    • Homocoupling: Biphenyl or 4,4'-difluorobiphenyl are potential homocoupling products.

Issue 2: Difficulties in Product Purification

This section addresses challenges in obtaining pure this compound.

Purification Troubleshooting

Purification_Troubleshooting start Impure Product after Initial Workup unreacted_sm Presence of Unreacted Starting Materials start->unreacted_sm byproducts Presence of Reaction Byproducts start->byproducts acid_base_extraction Acid-Base Extraction unreacted_sm->acid_base_extraction column_chromatography Column Chromatography byproducts->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization pure_product Pure Product Obtained recrystallization->pure_product acid_base_extraction->column_chromatography

Caption: Logical steps for troubleshooting product purification.

Detailed Strategies:

  • Acid-Base Extraction: To remove unreacted 4-bromobenzoic acid, an acid-base extraction can be employed. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The desired product and the acidic starting material will partition into the aqueous layer. Acidifying the aqueous layer will precipitate both, which can then be separated by other means. To remove unreacted 4-fluorophenol, wash the organic solution of the crude product with a mild aqueous base. The phenolic starting material will be deprotonated and move to the aqueous phase.

  • Column Chromatography: Silica gel column chromatography is effective for separating the desired product from nonpolar impurities and some byproducts.[3] A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used.

  • Recrystallization: This is a powerful technique for obtaining highly pure crystalline material.[3] Experiment with different solvents or solvent mixtures to find the optimal conditions. Dichloromethane and mixtures of ethanol and water have been reported to be effective.[3]

Experimental Protocols

Synthesis of this compound via Suzuki Coupling

This protocol is adapted from a literature procedure.[3]

Reaction Scheme:

Methyl 4-bromobenzoate + 4-Fluorophenylboronic acid --(Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O)--> Methyl 4-(4-fluorophenoxy)benzoate --(NaOH, H₂O/THF)--> this compound

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
Methyl 4-bromobenzoate215.043.570.760 g
4-Fluorophenylboronic acid139.923.570.500 g
Tetrakis(triphenylphosphine)palladium(0)1155.560.3500.400 g
Sodium Carbonate (Na₂CO₃)105.997.000.750 g
Toluene--10 mL
Water--10 mL
Sodium Hydroxide (NaOH)40.007.000.284 g

Procedure:

  • To a stirred solution of 4-fluorophenylboronic acid (0.500 g, 3.57 mmol) in a 1:1 mixture of toluene and water (20 mL), add methyl 4-bromobenzoate (0.760 g, 3.57 mmol), sodium carbonate (0.750 g, 7.00 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.400 g, 0.350 mmol).[3]

  • Heat the reaction mixture at reflux for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add sodium hydroxide (0.284 g, 7.00 mmol) and continue stirring for an additional 1 hour to hydrolyze the ester.[3]

  • Acidify the reaction mixture to pH 3 with a suitable acid (e.g., 1M HCl).[3]

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.[3]

  • Purify the crude residue by column chromatography to yield the pure product.

  • Further purification can be achieved by recrystallization from hot dichloromethane to obtain single crystals.[3]

Expected Yield: ~50%[3]

Synthesis of a 4-Phenoxybenzoic Acid Derivative via Ullmann Condensation

This is a general protocol for a related Ullmann condensation that can be adapted.

Reaction Scheme:

4-Halobenzoic acid + 4-Fluorophenol --(Copper catalyst, Base, Solvent)--> this compound

General Conditions:

ParameterTypical Value/Reagent
Aryl Halide 4-Iodobenzoic acid or 4-Bromobenzoic acid
Phenol 4-Fluorophenol
Copper Catalyst Copper powder, CuI, or other Cu(I) salts
Base K₂CO₃, Cs₂CO₃
Solvent N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF)
Temperature 150-210 °C

General Procedure:

  • Combine the 4-halobenzoic acid, 4-fluorophenol, base, and a high-boiling polar aprotic solvent in a reaction vessel.

  • Add the copper catalyst.

  • Heat the reaction mixture to the desired temperature under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and perform an acidic workup to protonate the carboxylic acid.

  • Extract the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Note: The specific conditions (catalyst, base, solvent, temperature, and reaction time) will need to be optimized for the specific substrates.

References

Optimization of reaction conditions for 4-(4-Fluorophenoxy)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-(4-Fluorophenoxy)benzoic acid, a key intermediate in pharmaceutical and materials science research.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Ullmann condensation reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The copper catalyst may be oxidized or of poor quality. 2. Inappropriate Base: The base may not be strong enough to deprotonate the phenol, or it may be hydrated. 3. Low Reaction Temperature: The temperature may be insufficient to drive the reaction to completion. 4. Poor Solvent Choice: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or catalyst.1. Use freshly purchased, high-purity copper iodide (CuI) or activate copper powder. Consider using a ligand to stabilize the copper catalyst. 2. Use a strong, anhydrous base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). Ensure the base is thoroughly dried before use.[1] 3. Increase the reaction temperature. Ullmann reactions often require high temperatures (100-220 °C).[2][3] 4. Use a high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), or nitrobenzene.[3][4]
Formation of Side Products 1. Homocoupling of Aryl Halide: The aryl halide may react with itself to form a biaryl compound. 2. Protodehalogenation: The aryl halide can be reduced, removing the halogen atom. 3. Reaction with Ligand: If the ligand has reactive groups (e.g., free amino or hydroxy groups), it can react with the aryl halide.[1]1. Use a ligand to promote the desired cross-coupling reaction over homocoupling. 2. Ensure anhydrous reaction conditions to minimize sources of protons. 3. Choose a ligand without reactive functional groups, such as N,N-dimethylglycine.[1]
Difficult Product Purification 1. Removal of Copper Catalyst: Residual copper salts can be difficult to remove from the final product. 2. Separation from Starting Materials: Unreacted starting materials may co-crystallize with the product.1. After the reaction, perform an acidic workup to dissolve the copper salts. Filtration through a pad of Celite can also help remove insoluble copper species. 2. Utilize column chromatography for purification. Recrystallization from a suitable solvent system can also be effective.[5]
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst may deactivate over the course of the reaction. 2. Insufficient Base: The amount of base may be stoichiometric but not in sufficient excess to drive the reaction to completion.1. Consider using a more robust ligand to stabilize the catalyst. In some cases, adding a second portion of the catalyst may help. 2. Use a larger excess of the base (e.g., 2 equivalents or more).[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Ullmann condensation, which involves the copper-catalyzed reaction between a 4-halobenzoic acid (or its ester) and 4-fluorophenol.[3]

Q2: Which copper source is most effective for the Ullmann condensation?

A2: Copper(I) salts, particularly copper(I) iodide (CuI), are commonly used and often more effective than copper(0) or copper(II) salts.[1] The use of "activated" copper powder is also reported in traditional methods.[3]

Q3: What is the role of a ligand in the Ullmann reaction?

A3: Ligands, such as N,N-dimethylglycine or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD), can accelerate the reaction, allowing for milder reaction conditions (lower temperatures) and improving yields by stabilizing the copper catalyst and facilitating the reductive elimination step.[1][6]

Q4: Which base is recommended for the synthesis?

A4: Strong, non-nucleophilic bases are preferred. Anhydrous potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are commonly used and have been shown to be effective.[1][7]

Q5: What are suitable solvents for this reaction?

A5: High-boiling polar aprotic solvents are typically used to ensure the reactants remain in solution at the required high temperatures. Examples include N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and nitrobenzene.[3][4] Non-polar solvents like toluene or xylene have also been used successfully in some protocols.[7]

Q6: How can I monitor the progress of the reaction?

A6: Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of the product.[5][8]

Experimental Protocols

Protocol 1: Ullmann Condensation using Potassium Carbonate

This protocol is adapted from procedures for similar diaryl ether syntheses.

Materials:

  • 4-Bromobenzoic acid

  • 4-Fluorophenol

  • Potassium Carbonate (K2CO3), anhydrous

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 4-bromobenzoic acid (1.0 equiv), 4-fluorophenol (1.2 equiv), potassium carbonate (2.0 equiv), and copper(I) iodide (0.1 equiv).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 140-160 °C with stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with 1M HCl to pH 2-3.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Reactants: - 4-Halobenzoic Acid - 4-Fluorophenol - Base (e.g., K2CO3) - Catalyst (e.g., CuI) solvent Add Solvent (e.g., DMF) reactants->solvent heat Heat to 140-160 °C solvent->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool acidify Acidify with HCl cool->acidify extract Extract with Ethyl Acetate acidify->extract purify Purify (Chromatography/ Recrystallization) extract->purify product 4-(4-Fluorophenoxy) benzoic acid purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low/No Product Yield? check_catalyst Is the catalyst fresh/active? start->check_catalyst check_base Is the base strong and anhydrous? check_catalyst->check_base Yes solution_catalyst Use fresh CuI or add a ligand. check_catalyst->solution_catalyst No check_temp Is the reaction temperature high enough? check_base->check_temp Yes solution_base Use anhydrous K2CO3 or Cs2CO3. check_base->solution_base No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes solution_temp Increase temperature (100-220 °C). check_temp->solution_temp No solution_solvent Use a high-boiling polar aprotic solvent. check_solvent->solution_solvent No success Improved Yield check_solvent->success Yes solution_catalyst->success solution_base->success solution_temp->success solution_solvent->success

Caption: Troubleshooting decision tree for low product yield in the synthesis.

References

Technical Support Center: Synthesis of 4-(4-Fluorophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Fluorophenoxy)benzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when following a Suzuki coupling-based protocol.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), has been stored under inert conditions and is not expired. Consider using a freshly opened vial or a different batch of catalyst.
Incomplete Reaction Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reflux period. Ensure the reaction temperature is maintained at the appropriate level.
Base Inefficiency Sodium carbonate is a crucial component for the reaction. Ensure it is anhydrous and of high purity. The amount of base used should be in molar excess as specified in the protocol.
Poor Quality Reagents The purity of starting materials like 4-Bromo-methylbenzoate and 4-fluorobenzene boronic acid is critical. Use reagents from a reputable supplier and consider purifying them if quality is uncertain.
Issues with Biphasic System In a toluene/water system, efficient stirring is essential to maximize the interfacial area where the reaction occurs. Ensure vigorous and constant agitation throughout the reaction.

Issue 2: Presence of Significant Impurities in the Crude Product

Potential Cause Troubleshooting Step
Homo-coupling of Boronic Acid Formation of 4,4'-difluorobiphenyl can occur. This side reaction can be minimized by ensuring the stoichiometry of the reactants is accurate and by maintaining a consistent reaction temperature.
Unreacted Starting Materials If TLC indicates the presence of unreacted 4-Bromo-methylbenzoate or 4-fluorobenzene boronic acid, this points to an incomplete reaction (see Issue 1).
Hydrolysis of Methyl Ester before Reaction If the 4-Bromo-methylbenzoate hydrolyzes to 4-bromobenzoic acid prematurely, it may not participate effectively in the Suzuki coupling. Ensure the reaction medium is not overly acidic before the addition of the palladium catalyst.
Formation of Triphenylphosphine Oxide This is a common byproduct from the palladium catalyst. Most of it can be removed during aqueous workup and subsequent purification steps like column chromatography.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Step
Co-elution of Impurities during Column Chromatography Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve better separation of the desired product from closely related impurities. Monitor fractions carefully by TLC.
Product Precipitation during Extraction After acidification, the product precipitates. Ensure the pH is adjusted correctly to fully precipitate the product. Use a suitable solvent for extraction, such as ethyl acetate, and perform multiple extractions to maximize recovery.
Oily Product Instead of Solid If the final product is an oil instead of a solid, it may indicate the presence of impurities. Attempt recrystallization from a different solvent system. Hot dichloromethane has been reported to yield single crystals.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is a Suzuki coupling reaction between 4-Bromo-methylbenzoate and 4-fluorobenzene boronic acid, followed by the hydrolysis of the resulting methyl ester to the carboxylic acid.[1] An alternative approach is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol with an aryl halide.

Q2: What are the expected major side-products in the Suzuki coupling synthesis?

Potential side-products include homo-coupled products such as 4,4'-difluorobiphenyl (from the boronic acid) and dimethyl 4,4'-biphenyldicarboxylate (from the bromo-ester). Unreacted starting materials may also be present as impurities.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a straightforward and effective technique to monitor the disappearance of starting materials and the appearance of the product.[1]

Q4: What is the role of sodium carbonate in the reaction?

Sodium carbonate acts as a base to activate the boronic acid and facilitate the transmetalation step in the Suzuki catalytic cycle.

Q5: The final product has a low melting point and appears impure. What are the recommended purification techniques?

Purification can typically be achieved by column chromatography followed by recrystallization.[1] For column chromatography, a silica gel stationary phase with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is recommended. Recrystallization from hot dichloromethane has been shown to be effective for obtaining pure crystalline product.[1]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the synthesis of this compound via Suzuki coupling, illustrating the impact of reaction conditions on yield and purity.

Run Reaction Time (h) Temperature (°C) Yield (%) Purity (by HPLC, %) Major Impurity (Structure) Impurity (%)
18100 (Reflux)5098.54,4'-Difluorobiphenyl1.0
24100 (Reflux)3595.24-Bromo-methylbenzoate3.5
38802596.14-fluorobenzene boronic acid2.8
412100 (Reflux)5298.34,4'-Difluorobiphenyl1.2

Experimental Protocols

Key Experiment: Synthesis of this compound via Suzuki Coupling [1]

  • Reaction Setup: To a stirred solution of 4-fluorobenzene boronic acid (0.500 g, 3.57 mmol) in a 1:1 mixture of toluene and water (20 ml), add 4-Bromo-methylbenzoate (0.760 g, 3.57 mmol), sodium carbonate (0.750 g, 7.00 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.400 g, 0.350 mmol).

  • Reaction Execution: Heat the reaction mixture at reflux for 8 hours. Monitor the completion of the reaction by TLC.

  • Hydrolysis: After the coupling reaction is complete, add sodium hydroxide (0.284 g, 7.00 mmol) and continue stirring for an additional 1 hour to hydrolyze the methyl ester.

  • Work-up: Acidify the reaction mixture to pH 3 with an appropriate acid. Extract the aqueous layer with ethyl acetate. Dry the combined organic extracts.

  • Purification: Concentrate the dried organic extract and purify the residue by column chromatography to obtain the pure product. Further recrystallization from hot dichloromethane can be performed to obtain single crystals. A yield of approximately 50% can be expected.[1]

Visualizations

Troubleshooting_Workflow start Low Yield or Impurities Detected check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_catalyst Verify Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions (Temp, Time, Stirring) start->check_conditions incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction check_workup Analyze Work-up and Purification Steps purification_issue Purification Ineffective? check_workup->purification_issue side_reactions Significant Side Reactions? incomplete_reaction->side_reactions No optimize_conditions Optimize Reaction Time/Temp incomplete_reaction->optimize_conditions Yes side_reactions->check_workup Yes end_consult Consult Senior Chemist side_reactions->end_consult No optimize_purification Optimize Chromatography/Recrystallization purification_issue->optimize_purification Yes purification_issue->end_consult No end_ok Problem Resolved optimize_conditions->end_ok optimize_purification->end_ok

Caption: Troubleshooting workflow for synthesis issues.

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side-Product Formations 4-Bromo-methylbenzoate 4-Bromo-methylbenzoate Intermediate Ester Intermediate Ester 4-Bromo-methylbenzoate->Intermediate Ester Unreacted Starting Materials Unreacted Starting Materials 4-Bromo-methylbenzoate->Unreacted Starting Materials 4-fluorobenzene boronic acid 4-fluorobenzene boronic acid 4-fluorobenzene boronic acid->Intermediate Ester Pd(PPh3)4, Na2CO3 Toluene/Water, Reflux 4,4'-Difluorobiphenyl 4,4'-Difluorobiphenyl 4-fluorobenzene boronic acid->4,4'-Difluorobiphenyl Homo-coupling This compound This compound Intermediate Ester->this compound NaOH, H2O

Caption: Synthesis pathway and potential side-products.

References

Technical Support Center: 4-(4-Fluorophenoxy)benzoic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 4-(4-Fluorophenoxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The nature of impurities largely depends on the synthetic route employed. The two primary synthesis methods are the Ullmann Condensation and the Suzuki Coupling.

  • Ullmann Condensation Route: This method involves the copper-catalyzed coupling of a 4-halobenzoic acid derivative with 4-fluorophenol. Common impurities include:

    • Unreacted starting materials: 4-halobenzoic acid (e.g., 4-bromobenzoic acid or 4-iodobenzoic acid) and 4-fluorophenol.

    • Homocoupled byproducts: Biphenyl-4,4'-dicarboxylic acid.

    • Phenol oxidation products.

    • Residual copper catalyst, which can complicate downstream processing and analysis.

  • Suzuki Coupling Route: This pathway utilizes a palladium-catalyzed cross-coupling of 4-carboxyphenylboronic acid with 4-fluoro-1-halobenzene. Potential impurities include:

    • Unreacted starting materials: 4-carboxyphenylboronic acid and 4-fluoro-1-halobenzene.

    • The intermediate methyl ester, methyl 4-(4-fluorophenoxy)benzoate, if the synthesis starts from a methyl ester of the benzoic acid.

    • Homocoupled byproduct of the boronic acid: Biphenyl-4,4'-dicarboxylic acid.

    • Residual palladium catalyst.

Q2: My purified this compound has a low melting point and a broad melting range. What could be the cause?

A2: A low and broad melting point is a strong indicator of the presence of impurities. The melting point of pure this compound is typically in the range of 171-175 °C. The presence of residual solvents or any of the impurities mentioned in Q1 can lead to a depression and broadening of the melting point. It is recommended to perform further purification steps, such as recrystallization or column chromatography.

Q3: I am struggling to remove a persistent impurity that co-elutes with my product during column chromatography. What are my options?

A3: If an impurity co-elutes with your product, consider the following strategies:

  • Optimize the mobile phase: A slight change in the polarity of the solvent system can sometimes be sufficient to achieve separation. Experiment with different solvent ratios or introduce a third solvent to the mobile phase.

  • Change the stationary phase: If you are using silica gel, consider switching to a different stationary phase, such as alumina or a reverse-phase C18 silica.

  • Recrystallization: This is often a very effective method for removing impurities with different solubility profiles. The choice of solvent is critical for successful recrystallization.

Q4: What is the best solvent for recrystallizing this compound?

A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, several solvents and solvent systems can be effective:

  • Dichloromethane: Hot dichloromethane has been reported as an effective solvent for obtaining single crystals of this compound.

  • Ethanol-Water Mixture: A mixture of ethanol and water can be a good choice. The compound is typically dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. Upon cooling, pure crystals should form.

  • Toluene: Toluene can also be a suitable solvent for the recrystallization of similar aromatic carboxylic acids.

It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude product.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield after recrystallization The compound is too soluble in the chosen solvent at low temperature.Choose a solvent in which the compound has lower solubility at room temperature. Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize crystal formation.
Too much solvent was used for recrystallization.Concentrate the filtrate and attempt a second crystallization.
Oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent.
The crude material contains a significant amount of impurities that are depressing the melting point.Perform a preliminary purification step, such as a wash or a quick filtration through a silica plug, before recrystallization.
Colored impurities in the final product Presence of colored byproducts from the synthesis.Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
Product fails to crystallize from the solution The solution is not supersaturated.Evaporate some of the solvent to increase the concentration of the compound.
The solution is cooling too rapidly, preventing crystal nucleation.Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
Lack of nucleation sites.Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.
Inconsistent results from HPLC analysis Improper sample preparation.Ensure the sample is fully dissolved in the mobile phase or a suitable solvent before injection. Filter the sample to remove any particulate matter.
Unstable mobile phase.Use freshly prepared and degassed mobile phase. Ensure the mobile phase components are miscible and the pH is controlled if necessary.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., dichloromethane, ethanol, or toluene) at room temperature. If the solid does not dissolve, heat the test tube gently. The ideal solvent will dissolve the compound when hot but not at room temperature. If a single solvent is not suitable, a solvent pair (e.g., ethanol-water) can be tested.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general method that may require optimization for your specific system and impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes. A typical gradient might be 95:5 (A:B) to 5:95 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the this compound in the initial mobile phase composition or a suitable solvent like acetonitrile.

Visualizations

Purification_Workflow cluster_optional cluster_cooling Crude Crude this compound Dissolution Dissolve in Minimal Hot Solvent Crude->Dissolution Charcoal Add Activated Charcoal (if colored) Dissolution->Charcoal Optional Cooling Slow Cooling & Crystallization Hot_Filtration Hot Filtration Charcoal->Hot_Filtration Hot_Filtration->Cooling Vacuum_Filtration Vacuum Filtration Cooling->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: Recrystallization workflow for this compound.

Troubleshooting_Logic Start Problem: Low Purity Check_Melting_Point Check Melting Point Start->Check_Melting_Point Broad_MP Low & Broad MP? Check_Melting_Point->Broad_MP Recrystallize Recrystallize Broad_MP->Recrystallize Yes Check_Purity_Again Re-check Purity (HPLC, MP) Broad_MP->Check_Purity_Again No Recrystallize->Check_Purity_Again Column_Chromatography Column Chromatography Column_Chromatography->Check_Purity_Again Failure Further Characterization Needed (NMR, MS) Column_Chromatography->Failure If impurity persists Check_Purity_Again->Column_Chromatography Purity Not OK Success Pure Product Check_Purity_Again->Success Purity OK

Caption: Troubleshooting logic for low purity of this compound.

Enhancing the purity of 4-(4-Fluorophenoxy)benzoic acid post-synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(4-Fluorophenoxy)benzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in enhancing the purity of this compound post-synthesis. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered in the laboratory.

Troubleshooting Guide

This guide provides solutions to common issues that may arise during the purification of this compound.

Question: My final product has a low melting point and appears oily. What are the likely impurities and how can I remove them?

Answer: A low or broad melting point, along with an oily appearance, typically indicates the presence of unreacted starting materials or low molecular weight byproducts. Common impurities, depending on the synthetic route, could include 4-fluorophenol, 4-halobenzoic acid derivatives, or residual solvents.

Recommended Actions:

  • Acid-Base Extraction: This technique is effective for separating the acidic product from neutral or basic impurities. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The desired product will move to the aqueous layer as its carboxylate salt. The layers can then be separated, and the aqueous layer acidified (e.g., with 1M HCl) to precipitate the pure this compound, which can be collected by filtration.

  • Recrystallization: If acid-base extraction is insufficient, recrystallization is a powerful technique for purification. The choice of solvent is critical. A solvent system in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

Question: After recrystallization, the yield of my purified product is very low. What could be the cause and how can I improve it?

Answer: Low recovery after recrystallization can be due to several factors:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even after cooling.

  • Inappropriate Solvent System: The chosen solvent may be too good at dissolving the product, even at low temperatures.

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration, product can be lost.

  • Incomplete Precipitation: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

To improve your yield:

  • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Consider a co-solvent system (e.g., ethanol/water, dichloromethane/hexane) to fine-tune the solubility.

  • Ensure your filtration apparatus is pre-heated before filtering the hot solution to prevent premature crystallization.

  • After allowing the solution to cool to room temperature slowly, place it in an ice bath for at least 30 minutes to maximize crystal formation.

Question: Thin Layer Chromatography (TLC) analysis of my product shows multiple spots. How do I choose the best purification method?

Answer: Multiple spots on a TLC plate confirm the presence of impurities. The polarity difference between your product and the impurities, as indicated by the separation of the spots, will guide your choice of purification method.

  • Significant Polarity Difference: If the impurities have very different Rf values from your product, column chromatography is the most effective method for separation.[1]

  • Similar Polarity: If the spots are close together, a careful recrystallization with an optimal solvent system may be sufficient. You might need to screen several solvents to find one that selectively crystallizes your desired compound. In some cases, multiple recrystallizations may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound? A1: The melting point of pure this compound is reported to be in the range of 175-177 °C (448-450 K).[1]

Q2: What analytical techniques are recommended for assessing the purity of this compound? A2: High-Performance Liquid Chromatography (HPLC) is a highly recommended quantitative method for determining the purity of non-volatile and polar compounds like this compound.[2] Other useful techniques include Thin Layer Chromatography (TLC) for qualitative assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify impurities.

Q3: How should I store purified this compound? A3: The compound should be stored in a tightly sealed container in a dry, cool place away from light.

Experimental Protocols

Protocol 1: Recrystallization

This protocol describes the general procedure for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Dichloromethane, Ethanol/Water)

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent.

  • Gently heat the mixture to the boiling point of the solvent while stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.

  • If charcoal was added, perform a hot gravity filtration to remove it.

  • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, cool it further in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography

This protocol provides a method for purifying this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Add a thin layer of sand on top of the silica gel.

  • Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.

  • Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Gently add the eluent to the column and begin elution, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Data Presentation

Table 1: Solvent Selection for Recrystallization

SolventSolubility of this compound at 25°CSolubility of this compound at Boiling PointPotential Impurities Removed
DichloromethaneLowHighNon-polar impurities
Ethanol/WaterSparingly SolubleSolublePolar impurities
Acetic AcidLowHighStarting materials from certain syntheses
TolueneVery LowModerateNon-polar byproducts

Note: This data is qualitative and serves as a general guide. Experimental optimization is recommended.

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Purity Assessment cluster_purification Purification cluster_end Finish Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Column Chromatography Column Chromatography TLC Analysis->Column Chromatography Impurities with different polarity Recrystallization Recrystallization TLC Analysis->Recrystallization Impurities with similar polarity Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product

Caption: Purification workflow for this compound.

Troubleshooting_Guide Start Low Purity Issue Impurity_Type What is the nature of the impurity? Start->Impurity_Type Unreacted_SM Unreacted Starting Material Impurity_Type->Unreacted_SM Neutral/Basic Side_Product Side Product Impurity_Type->Side_Product Different Polarity Solvent_Residue Residual Solvent Impurity_Type->Solvent_Residue Volatile Action_Extraction Perform Acid-Base Extraction Unreacted_SM->Action_Extraction Action_Recrystallization Recrystallize from appropriate solvent Side_Product->Action_Recrystallization Action_Column Perform Column Chromatography Side_Product->Action_Column Action_Vacuum Dry under high vacuum Solvent_Residue->Action_Vacuum

Caption: Troubleshooting decision tree for purity enhancement.

References

Overcoming solubility issues with 4-(4-Fluorophenoxy)benzoic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(4-Fluorophenoxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a crystalline solid that is slightly soluble in water but shows good solubility in many organic solvents.[1] Its solubility is largely dictated by the solvent's polarity, temperature, and the pH of the medium.

Q2: What are the best recommended solvents for dissolving this compound?

A2: For organic applications, polar aprotic solvents like DMSO (dimethyl sulfoxide) and DMF (dimethylformamide) are highly effective. Alcohols such as ethanol and methanol are also good choices.[2] For aqueous solutions, it is necessary to adjust the pH to deprotonate the carboxylic acid, significantly increasing its solubility.

Q3: How does pH affect the solubility of this compound in aqueous solutions?

A3: As a carboxylic acid, this compound is poorly soluble in neutral or acidic aqueous solutions. By increasing the pH to a basic level (typically > 8) with a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the carboxylic acid group is deprotonated to form a highly soluble carboxylate salt.[3]

Q4: Can heating be used to improve the solubility?

A4: Yes, for most organic solvents, increasing the temperature will increase the solubility of the compound.[2] For example, it can be recrystallized from hot dichloromethane or a hot ethanol/water mixture, which indicates higher solubility at elevated temperatures.[4] However, it is crucial to ensure the compound is stable at the temperatures used.

Troubleshooting Guide for Solubility Issues

Q1: I've added the compound to my solvent, but it's not dissolving. What should I do?

A1:

  • Verify Solvent Choice: Ensure you are using an appropriate solvent. For non-polar solvents, solubility will be very low. Switch to a recommended polar organic solvent like DMSO, DMF, or ethanol.

  • Increase Energy Input: Gently heat the mixture while stirring. Sonication can also be used to break up solid particles and accelerate dissolution.

  • Increase Solvent Volume: You may be attempting to create a solution that is above the saturation point. Try adding more solvent to decrease the concentration.

Q2: My compound dissolved initially in an organic solvent, but then it precipitated out. What happened?

A2:

  • Temperature Fluctuation: This is common if you heated the solvent to dissolve the compound and then allowed it to cool to room temperature. The solubility is lower at cooler temperatures, causing the compound to crash out of the solution. You may need to work with a more dilute solution or maintain a higher temperature.

  • Solvent Evaporation: If the solvent is volatile, its evaporation could have increased the concentration of your compound beyond its solubility limit. Ensure your container is properly sealed.

  • Change in Solvent Composition: If you added another solvent (e.g., an anti-solvent like water) to your mixture, it may have reduced the overall solvating power for your compound, causing precipitation.

Q3: I need to make an aqueous stock solution, but the compound is insoluble in my buffer (e.g., PBS at pH 7.4). How can I dissolve it?

A3: Direct dissolution in neutral aqueous buffers will be challenging.

  • pH Adjustment Method: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol. Then, slowly add this concentrated stock solution to your aqueous buffer with vigorous stirring. Alternatively, for a purely aqueous solution, prepare a stock solution by dissolving the compound in a dilute basic solution (e.g., 1N NaOH) and then carefully adjusting the pH downwards by adding it to your buffer. Be aware that if the final pH of the solution is acidic or neutral, the compound may precipitate.

  • Use of Co-solvents: Adding a certain percentage of a water-miscible organic solvent (like DMSO or ethanol) to the aqueous buffer can increase the solubility.[5] However, ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., cell culture).

Quantitative Solubility Data

Reference Solubility Data: Benzoic Acid

SolventTemperature (°C)Solubility (g / 100g Solvent)
Water250.34
Water1005.9
Ethanol2545.5
Acetone2555.6
Dichloromethane2513.7
Toluene2511.1

Data is for the parent compound benzoic acid and should be used as an estimate of relative solubility.[2][6][7]

For a structurally similar compound, 4-(2,4-Difluorophenoxy)benzoic acid , the solubility in DMSO is reported to be ≥ 250 mg/mL , indicating it is a highly effective solvent.[1]

Experimental Protocols

Protocol 1: Dissolving in an Organic Solvent (e.g., DMSO)
  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable container (e.g., a glass vial).

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration.

  • Mixing: Vortex or stir the mixture vigorously at room temperature.

  • Heating (Optional): If the compound does not fully dissolve, warm the solution in a water bath at 40-50°C for 5-10 minutes.

  • Sonication (Optional): Alternatively, place the vial in a sonicator bath for 5-10 minutes to aid dissolution.

  • Inspection: Visually inspect the solution to ensure all solid has dissolved and the solution is clear before use.

Protocol 2: Preparing an Aqueous Solution via pH Adjustment
  • Initial Dissolution: Weigh the compound and dissolve it in a small amount of 1N NaOH. Use just enough to fully dissolve the solid, creating a concentrated sodium salt solution.

  • Buffering: In a separate container, prepare the desired aqueous buffer (e.g., PBS).

  • Titration: While stirring the buffer vigorously, slowly add the concentrated basic stock solution dropwise.

  • Monitor pH: Monitor the pH of the final solution. The goal is to keep the pH high enough to maintain solubility while being compatible with the experiment.

  • Final Volume: Add more buffer to reach the final desired volume and concentration.

  • Filtration: Filter the final solution through a 0.22 µm filter to remove any micro-precipitates before use.

Visualizations

cluster_start Solubility Troubleshooting Workflow start Compound does not dissolve check_solvent Is the solvent appropriate? (e.g., DMSO, EtOH) start->check_solvent change_solvent Switch to a recommended polar organic solvent check_solvent->change_solvent No add_energy Apply heat (40-50°C) or sonicate check_solvent->add_energy Yes change_solvent->start check_dissolved Is the compound dissolved? add_energy->check_dissolved increase_solvent Increase solvent volume to lower concentration check_dissolved->increase_solvent No solution_ready Solution Ready check_dissolved->solution_ready Yes increase_solvent->add_energy

Caption: A workflow for troubleshooting solubility issues.

cluster_factors Key Influencing Factors center Solubility of This compound temp Temperature (Higher T generally increases solubility) center->temp ph pH (Aqueous) (Basic pH increases solubility) center->ph solvent Solvent Polarity ('Like dissolves like') center->solvent particle Particle Size (Smaller size dissolves faster) center->particle

Caption: Factors influencing the compound's solubility.

References

Preventing degradation of 4-(4-Fluorophenoxy)benzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-(4-Fluorophenoxy)benzoic acid during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to protect the compound from moisture, light, and air. For extended storage, maintaining a temperature between 2-8°C is recommended.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound should be prepared fresh whenever possible. If storage is necessary, they should be kept in tightly capped amber vials to protect from light, at a low temperature (2-8°C for short-term and -20°C for long-term storage).[4] The choice of solvent can impact stability; using anhydrous solvents is recommended to minimize hydrolysis.

Q3: What are the primary factors that can cause the degradation of this compound?

A3: The main factors that can lead to the degradation of this compound are exposure to:

  • Moisture: Can lead to hydrolysis of the ether linkage.

  • High Temperatures: Can cause decarboxylation and other thermal decomposition reactions.[3][5]

  • Light: Photodegradation can occur, especially in solution.

  • Incompatible Substances: Contact with strong oxidizing agents and bases should be avoided.[1][2]

Q4: What are the likely degradation products of this compound?

A4: Based on its chemical structure, the most probable degradation products include those resulting from the cleavage of the ether bond, such as 4-fluorophenol and 4-hydroxybenzoic acid. Decarboxylation of the benzoic acid moiety could also occur, leading to the formation of 4-fluorophenoxybenzene. Under oxidative conditions, various hydroxylated and ring-opened products may be formed.

Q5: My experimental results are inconsistent. Could degradation of this compound be the cause?

A5: Yes, degradation of the compound can be a significant reason for inconsistent experimental outcomes. A decrease in the concentration of the active compound and the presence of degradation products can interfere with assays. It is advisable to perform a purity check of your stock solution and samples if you suspect degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance of the solid (e.g., discoloration, clumping) Exposure to moisture, air, or light.Discard the reagent and obtain a fresh batch. Review storage procedures to ensure the container is tightly sealed and protected from light.
Precipitation of the compound from a solution Poor solubility in the chosen solvent or change in temperature.Ensure the solvent is appropriate for the desired concentration. Gentle warming or sonication may help redissolve the compound. Prepare fresh solutions before use.
Loss of compound potency or inconsistent assay results Degradation of the compound in solid form or in solution.Prepare fresh solutions for each experiment. Verify the purity of the solid compound using a suitable analytical method like HPLC. Review storage conditions of both solid and solution forms.
Appearance of unexpected peaks in chromatograms Presence of degradation products.Conduct a forced degradation study to identify potential degradation products and confirm if the unexpected peaks correspond to them. Ensure the analytical method is stability-indicating.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for developing a stability-indicating HPLC method to separate this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or phosphoric acid

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution to a suitable concentration (e.g., 10-100 µg/mL).

  • Chromatographic Conditions (starting point):

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile:Water (with 0.1% formic acid) gradient

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm

    • Column Temperature: 25-30°C

  • Method Optimization: Analyze the standard solution and samples from forced degradation studies (see Protocol 2). Adjust the mobile phase composition, gradient, and other chromatographic parameters to achieve baseline separation between the parent compound and all degradation products.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of an analytical method.[6][7][8]

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature or slightly elevated temperature (e.g., 40-60°C) for a set time. Neutralize before analysis.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) for an extended period (e.g., 24-72 hours).

  • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined duration. A control sample should be kept in the dark under the same temperature conditions.

Data Presentation

The following table provides a hypothetical summary of a stability study for this compound under different conditions.

Condition Time (hours) Assay (%) of Initial Appearance of Degradation Products (Peak Area %)
0.1 M HCl (60°C) 0100.00.0
895.24.8
2488.511.5
0.1 M NaOH (40°C) 0100.00.0
492.17.9
1281.318.7
3% H₂O₂ (RT) 0100.00.0
2498.51.5
Dry Heat (80°C) 0100.00.0
7299.10.9
Photostability (ICH Q1B) 0100.00.0
2496.83.2

Visualizations

Degradation_Pathway main This compound hydrolysis Hydrolysis (Acid/Base) main->hydrolysis H₂O oxidation Oxidation main->oxidation [O] photolysis Photolysis main->photolysis thermal Thermal Stress main->thermal Δ prod1 4-Fluorophenol hydrolysis->prod1 prod2 4-Hydroxybenzoic acid hydrolysis->prod2 prod3 Hydroxylated derivatives oxidation->prod3 photolysis->prod3 prod4 4-Fluorophenoxybenzene (Decarboxylation) thermal->prod4

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results check_solution Is the solution freshly prepared? start->check_solution check_solid Check storage of solid compound (cool, dry, dark, sealed) check_solution->check_solid Yes prepare_fresh Prepare fresh solution check_solution->prepare_fresh No purity_check Perform purity check (e.g., HPLC) check_solid->purity_check prepare_fresh->start Re-run experiment degraded Compound degraded? purity_check->degraded ok Compound is pure degraded->ok No discard Discard and use new batch degraded->discard Yes investigate_other Investigate other experimental variables ok->investigate_other

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Optimizing Catalyst Selection for 4-(4-Fluorophenoxy)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of 4-(4-Fluorophenoxy)benzoic acid. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing catalyst selection and reaction conditions.

Frequently Asked questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The two most prominent methods for the synthesis of this compound, a diaryl ether, are the Ullmann Condensation and the Buchwald-Hartwig C-O Coupling reaction. The Ullmann reaction typically employs a copper catalyst, while the Buchwald-Hartwig reaction utilizes a palladium catalyst.[1]

Q2: How do I choose between the Ullmann Condensation and the Buchwald-Hartwig reaction?

A2: The choice depends on several factors, including cost, desired reaction conditions, and substrate scope. The Ullmann condensation is generally more cost-effective due to the higher abundance and lower cost of copper catalysts.[1] However, traditional Ullmann conditions can be harsh, often requiring high temperatures. Modern ligand-accelerated Ullmann reactions can proceed under milder conditions. The Buchwald-Hartwig reaction is known for its broad substrate scope and milder reaction conditions but involves more expensive palladium catalysts and specialized phosphine ligands.[1][2]

Q3: What is the role of a ligand in these coupling reactions?

A3: Ligands are crucial for the efficacy of both Ullmann and Buchwald-Hartwig reactions. They bind to the metal center (copper or palladium), stabilizing the catalyst, increasing its solubility, and facilitating the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.[3][4] This often leads to higher yields, faster reaction rates, and milder reaction conditions.

Q4: Can I perform the Ullmann reaction without a ligand?

A4: While traditional Ullmann reactions were often performed without ligands, they typically required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper.[1] Modern, more efficient Ullmann reactions almost always employ a ligand to achieve good yields under milder conditions.

Q5: My reaction with an aryl chloride substrate is not working. What should I do?

A5: Aryl chlorides are generally less reactive than aryl bromides and iodides in both Ullmann and Buchwald-Hartwig couplings. For Ullmann reactions, using a ligand such as N-methylglycine or increasing the reaction temperature may be necessary. For Buchwald-Hartwig reactions, employing bulky, electron-rich phosphine ligands is often required to achieve successful coupling with aryl chlorides.[3][5]

Troubleshooting Guides

Ullmann Condensation
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive catalyst (oxidized Cu(I) source).Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).[3]
Inappropriate ligand for the substrates.Screen different ligands such as N,N-dimethylglycine, 1,10-phenanthroline, or L-proline.[6]
Suboptimal base.The choice of base is critical. Screen inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. The solubility and strength of the base can significantly impact the reaction.[6]
Reaction temperature is too low.While modern protocols allow for milder conditions, some substrate combinations may require higher temperatures. Incrementally increase the temperature.[3]
Formation of Side Products (e.g., debromination) Presence of protic impurities (e.g., water).Use anhydrous solvents and reagents, and ensure all glassware is thoroughly dried.[3]
Nucleophile instability.The phenol may be degrading under the reaction conditions. Consider lowering the reaction temperature or using a milder base.
Reaction Stalls Before Completion Catalyst deactivation.Ensure an inert atmosphere is maintained throughout the reaction. Consider adding a fresh portion of the catalyst.
Buchwald-Hartwig C-O Coupling
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive catalyst.Use a high-purity palladium source and ensure proper handling to avoid exposure to air and moisture.
Inappropriate ligand.The choice of phosphine ligand is critical. For C-O coupling, bulky, electron-rich ligands are generally preferred. Screen different ligands if the initial choice is ineffective.[4]
Incorrect base.Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are typically used. The base must be strong enough to deprotonate the phenol but not so strong as to cause substrate degradation.[1]
Solvent effects.The reaction is sensitive to the solvent. Toluene and dioxane are commonly used. Ensure the solvent is anhydrous and degassed.[1]
Formation of Hydrodehalogenation Side Product Presence of water or other proton sources.Rigorously exclude water from the reaction mixture.
Beta-hydride elimination from the palladium-alkoxide intermediate.This is an inherent potential side reaction. Optimizing the ligand and reaction temperature can help to minimize it.
Poor Reproducibility Inconsistent quality of reagents or catalyst.Use reagents from a reliable source and of high purity. Ensure the palladium catalyst is accurately weighed and handled under an inert atmosphere.

Data Presentation: Catalyst System Comparison

The following tables provide a summary of representative reaction conditions and yields for the synthesis of diaryl ethers, which can be used as a starting point for optimizing the synthesis of this compound.

Table 1: Ullmann Condensation - Catalyst and Ligand Effects

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
CuI (10)NoneK₂CO₃DMF15024Low
CuI (10)L-Proline (20)K₂CO₃DMSO12018Moderate-High
CuI (5)N,N-Dimethylglycine (10)Cs₂CO₃Dioxane10024High
Cu₂O (10)1,10-Phenanthroline (20)K₃PO₄Toluene11024Moderate-High

Table 2: Buchwald-Hartwig C-O Coupling - Ligand and Base Effects

Pd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10018High
Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane10016High
Pd(OAc)₂ (2)RuPhos (4)NaOtBuToluene8024Moderate-High
Pd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄Toluene11012High

Note: Yields are qualitative (Low, Moderate-High, High) and can vary significantly based on the specific substrates and reaction scale.

Experimental Protocols

Protocol 1: Ullmann Condensation for this compound

This protocol is a representative procedure for the copper-catalyzed synthesis.

Materials:

  • 4-Bromobenzoic acid

  • 4-Fluorophenol

  • Copper(I) iodide (CuI)

  • N,N-Dimethylglycine

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 eq), 4-fluorophenol (1.2 eq), CuI (10 mol%), N,N-dimethylglycine (20 mol%), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100°C and stir vigorously for 24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Protocol 2: Buchwald-Hartwig C-O Coupling for this compound

This protocol provides a general procedure for the palladium-catalyzed synthesis.

Materials:

  • 4-Bromobenzoic acid

  • 4-Fluorophenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox, to a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (1.5 eq).

  • Add 4-bromobenzoic acid (1.0 eq) and 4-fluorophenol (1.2 eq).

  • Remove the Schlenk tube from the glovebox and add anhydrous, degassed toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100°C with vigorous stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with 1 M HCl and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Mandatory Visualizations

Ullmann_Catalytic_Cycle CuI Cu(I) Catalyst Cu_Phenoxide Cu(I)-Phenoxide CuI->Cu_Phenoxide + 4-Fluorophenoxide Oxidative_Addition Oxidative Addition Cu_Phenoxide->Oxidative_Addition CuIII_Intermediate Cu(III) Intermediate Oxidative_Addition->CuIII_Intermediate Reductive_Elimination Reductive Elimination CuIII_Intermediate->Reductive_Elimination Reductive_Elimination->CuI Catalyst Regeneration Product 4-(4-Fluorophenoxy) -benzoic acid Reductive_Elimination->Product Aryl_Halide 4-Bromobenzoic acid Aryl_Halide->Oxidative_Addition Phenol 4-Fluorophenol + Base Phenol->Cu_Phenoxide

Caption: Catalytic cycle of the Ullmann Condensation.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition PdII_Intermediate Ar-Pd(II)-X(L_n) Oxidative_Addition->PdII_Intermediate Ligand_Exchange Ligand Exchange PdII_Intermediate->Ligand_Exchange PdII_Phenoxide Ar-Pd(II)-OAr'(L_n) Ligand_Exchange->PdII_Phenoxide Reductive_Elimination Reductive Elimination PdII_Phenoxide->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product 4-(4-Fluorophenoxy) -benzoic acid Reductive_Elimination->Product Aryl_Halide 4-Bromobenzoic acid Aryl_Halide->Oxidative_Addition Phenoxide 4-Fluorophenoxide Phenoxide->Ligand_Exchange

Caption: Catalytic cycle of the Buchwald-Hartwig C-O Coupling.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Check Reagent Purity (Aryl Halide, Phenol, Solvent) Start->Check_Reagents Check_Reagents->Start Impure Check_Catalyst Verify Catalyst Activity (Fresh Catalyst, Inert Atmosphere) Check_Reagents->Check_Catalyst Reagents OK Check_Catalyst->Start Inactive Optimize_Base Screen Different Bases (K2CO3, Cs2CO3, K3PO4, NaOtBu) Check_Catalyst->Optimize_Base Catalyst OK Optimize_Ligand Screen Different Ligands (e.g., Amino acids, Phosphines) Optimize_Base->Optimize_Ligand No Improvement Success Successful Synthesis Optimize_Base->Success Improvement Optimize_Temp Adjust Reaction Temperature Optimize_Ligand->Optimize_Temp No Improvement Optimize_Ligand->Success Improvement Optimize_Temp->Success Improvement

Caption: General troubleshooting workflow for low yield.

References

Technical Support Center: Accelerating the Synthesis of 4-(4-Fluorophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(4-Fluorophenoxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to expedite your reaction times and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly focusing on factors that can lead to prolonged reaction times.

Q1: My Ullmann condensation reaction to synthesize this compound is sluggish, taking over 24 hours. How can I reduce the reaction time?

A1: A slow Ullmann condensation can be attributed to several factors. Here is a systematic approach to troubleshoot and accelerate your reaction:

  • Catalyst Activity: The choice and state of the copper catalyst are critical. Copper(I) salts like CuI are generally more active than Copper(II) salts or copper metal.[1][2] Ensure you are using a fresh, high-purity copper(I) source, as older catalysts can be oxidized and less effective.[1]

  • Ligand Selection: The addition of a suitable ligand can dramatically decrease reaction times and lower the required temperature.[3][4] For diaryl ether synthesis, N,N- and N,O-chelating ligands are particularly effective.[2][5] Consider screening ligands such as 1,10-phenanthroline or N,N-dimethylglycine.[3][5]

  • Solvent Choice: The reaction medium significantly impacts the reaction rate. Polar aprotic solvents like DMF, DMSO, or dioxane are generally preferred for Ullmann condensations as they can help to solubilize the reactants and intermediates.[6][7]

  • Base Selection: The strength and nature of the base are crucial. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃) in promoting the reaction.[8]

  • Temperature Optimization: While higher temperatures generally increase reaction rates, excessive heat can lead to side product formation. For modern ligand-accelerated Ullmann reactions, a temperature range of 80-120 °C is often optimal.

Q2: I am observing significant byproduct formation, which is complicating purification and potentially slowing down the main reaction. What are the likely side products and how can I minimize them?

A2: Common side reactions in the Ullmann synthesis of diaryl ethers include homocoupling of the aryl halide and dehalogenation of the starting material.

  • Homocoupling: The formation of biphenyl derivatives from the aryl halide can compete with the desired diaryl ether synthesis. This is often more prevalent at higher temperatures and with highly reactive aryl halides. Using a ligand can often suppress this side reaction by promoting the desired cross-coupling pathway.

  • Dehalogenation: The reduction of the aryl halide to the corresponding arene can occur, especially in the presence of protic impurities. Ensure that all your reagents and solvents are anhydrous and that the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon).[1]

Q3: My reaction appears to stall before reaching completion. What could be the cause?

A3: Reaction stalling can be due to catalyst deactivation or reagent degradation.

  • Catalyst Deactivation: The copper catalyst can be sensitive to oxygen and certain functional groups.[1] Ensuring an inert atmosphere and using pure, degassed solvents can help maintain catalyst activity.

  • Reagent Instability: One or both of your starting materials, 4-fluorophenol or the 4-halobenzoic acid derivative, might be degrading under the reaction conditions. This can be more of an issue at very high temperatures. Consider lowering the reaction temperature and using a more efficient ligand to compensate for the slower rate.

Frequently Asked Questions (FAQs)

Q1: What is the most effective catalyst for the synthesis of this compound via Ullmann condensation?

A1: Copper(I) iodide (CuI) is a commonly used and highly effective catalyst for Ullmann diaryl ether synthesis.[1][2] Its performance can be significantly enhanced by the use of a suitable ligand.

Q2: Can I use a solvent other than DMF or DMSO to simplify the workup?

A2: While DMF and DMSO are excellent solvents for this reaction, other polar aprotic solvents like dioxane or acetonitrile can also be effective.[5][6] For some Ullmann O-arylation reactions, non-polar solvents such as toluene or xylene have been shown to be effective, which may simplify the aqueous workup.[9]

Q3: What is the optimal base for this reaction?

A3: The choice of base can be substrate-dependent, but generally, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices for Ullmann diaryl ether synthesis due to their high basicity and good solubility in polar aprotic solvents.[8]

Q4: How can I effectively monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10][11] This will allow you to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

Data Presentation

Table 1: Effect of Reaction Parameters on Ullmann Condensation Time for Diaryl Ether Synthesis

ParameterCondition ACondition BEffect on Reaction TimeReference(s)
Catalyst Cu(II) saltCu(I) saltCondition B is generally faster.[1]
Ligand None1,10-phenanthrolineCondition B is significantly faster.[3]
Solvent TolueneDMFCondition B is generally faster.[6]
Base K₂CO₃K₃PO₄Condition B is generally faster.
Temperature 80 °C110 °CCondition B is faster, but may increase side products.

Experimental Protocols

General Protocol for the Ullmann Condensation Synthesis of this compound:

  • Reagents and Materials:

    • 4-Halobenzoic acid (e.g., 4-iodobenzoic acid or 4-bromobenzoic acid) (1.0 equiv)

    • 4-Fluorophenol (1.2 equiv)

    • Copper(I) Iodide (CuI) (5-10 mol%)

    • Ligand (e.g., 1,10-phenanthroline or N,N-dimethylglycine) (10-20 mol%)

    • Base (e.g., K₃PO₄) (2.0 equiv)

    • Anhydrous polar aprotic solvent (e.g., DMF or dioxane)

  • Reaction Setup:

    • To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add the 4-halobenzoic acid, 4-fluorophenol, CuI, ligand, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous solvent via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or HPLC.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Acidify the aqueous layer with HCl (e.g., 1M) to a pH of approximately 2-3 to precipitate the product.

    • Collect the solid by vacuum filtration and wash with water.

    • The crude product can be further purified by recrystallization or column chromatography.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Combine Reactants: - 4-Halobenzoic acid - 4-Fluorophenol - CuI Catalyst - Ligand - Base add_solvent Add Anhydrous Solvent (e.g., DMF, Dioxane) prep_reagents->add_solvent inert_atm Establish Inert Atmosphere (Argon or Nitrogen) add_solvent->inert_atm heating Heat to 100-110 °C with Vigorous Stirring inert_atm->heating monitoring Monitor Progress (TLC or HPLC) heating->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete extraction Dilute with Ethyl Acetate & Acidify with HCl cooling->extraction filtration Filter to Collect Crude Product extraction->filtration purification Purify by Recrystallization or Column Chromatography filtration->purification final_product final_product purification->final_product Obtain Pure Product troubleshooting_workflow cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_impurities Reagent Purity start Slow Reaction? check_catalyst Check Catalyst Activity (Use fresh Cu(I) salt) start->check_catalyst check_solvent Optimize Solvent (e.g., DMF, Dioxane) start->check_solvent check_anhydrous Ensure Anhydrous Conditions start->check_anhydrous check_ligand Screen Ligands (e.g., 1,10-phenanthroline) check_catalyst->check_ligand end Reaction Time Reduced check_ligand->end check_base Optimize Base (e.g., K₃PO₄, Cs₂CO₃) check_solvent->check_base check_temp Adjust Temperature (80-120 °C) check_base->check_temp check_temp->end check_anhydrous->end

References

Troubleshooting peak tailing in HPLC analysis of 4-(4-Fluorophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the HPLC analysis of 4-(4-Fluorophenoxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" that extends from the peak maximum.[1] In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape. Peak tailing is problematic because it can obscure smaller, neighboring peaks, leading to inaccurate peak integration and reduced resolution.[2][3] This, in turn, compromises the quantitative accuracy and reproducibility of the analysis. For acidic compounds like this compound, peak tailing is a common issue.

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A2: The primary causes of peak tailing for acidic analytes can be broadly categorized into chemical and physical factors:

  • Chemical Causes:

    • Secondary Silanol Interactions: The most common cause is the interaction between the acidic analyte and residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[4] At a mobile phase pH above approximately 3.5, these silanol groups can become ionized (Si-O⁻) and interact with the analyte, causing some molecules to lag behind and create a tailing peak.[1][4]

    • Mobile Phase pH Near Analyte's pKa: If the pH of the mobile phase is close to the pKa of this compound (estimated to be around 4.14, similar to 4-fluorobenzoic acid), the analyte will exist in both its ionized and non-ionized forms.[5] This dual state leads to inconsistent interactions with the stationary phase, resulting in broadened or tailing peaks.[5][6]

  • Physical and Instrumental Causes:

    • Column Voids or Contamination: A void at the column inlet or contamination of the column frit can distort the sample band, leading to tailing for all peaks in the chromatogram.

    • Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.[4]

    • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.[2]

    • Sample Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause poor peak shape.

Q3: How can I prevent peak tailing when analyzing this compound?

A3: To prevent peak tailing, it is crucial to control the chemical interactions and optimize the physical parameters of your HPLC system:

  • Mobile Phase pH Adjustment: The most effective way to minimize peak tailing for acidic compounds is to adjust the mobile phase pH to be at least 1.5 to 2 pH units below the analyte's pKa. For this compound (estimated pKa ~4.14), a mobile phase pH of 2.5 to 3.0 is recommended. This ensures the analyte is in its non-ionized form, reducing interactions with silanol groups.[7]

  • Use of Buffers: Employing a buffer in the mobile phase (e.g., phosphate or formate buffer) at a concentration of 10-50 mM helps to maintain a stable pH and improve peak symmetry.[2]

  • Appropriate Column Selection:

    • Use a high-purity, end-capped silica column to minimize the number of accessible silanol groups.

    • Consider using a column with a different stationary phase, such as a polymer-based or hybrid silica column, which can offer better performance for acidic compounds.[8]

  • System Maintenance: Regularly inspect and maintain your HPLC system to avoid issues like column voids and contamination. Use guard columns to protect the analytical column.

  • Sample Preparation: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase and is not overloaded on the column.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing issues.

Diagram: Troubleshooting Workflow for Peak Tailing

TroubleshootingWorkflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for This compound check_all_peaks Does the tailing affect all peaks in the chromatogram? start->check_all_peaks physical_issue Likely a Physical/Instrumental Issue check_all_peaks->physical_issue Yes chemical_issue Likely a Chemical Interaction Issue check_all_peaks->chemical_issue No, primarily the analyte peak troubleshoot_physical Troubleshoot Physical Issues: - Check for column voids/blockages - Inspect for leaks - Minimize extra-column volume - Check for sample overload/solvent mismatch physical_issue->troubleshoot_physical resolved Peak Shape Improved troubleshoot_physical->resolved troubleshoot_chemical Troubleshoot Chemical Issues: - Adjust mobile phase pH (2.5-3.0) - Use a buffer (10-50 mM) - Increase buffer concentration - Change organic modifier - Select a different column chemical_issue->troubleshoot_chemical troubleshoot_chemical->resolved

Caption: A logical workflow to diagnose and resolve peak tailing in HPLC analysis.

Data Presentation

The following table illustrates the expected impact of mobile phase pH on the peak asymmetry factor for a typical aromatic carboxylic acid like this compound on a C18 column. An ideal asymmetry factor is 1.0, with values between 0.9 and 1.2 generally being acceptable.

Mobile Phase pHAnalyte StateExpected Peak Asymmetry FactorPeak Shape
5.0Partially Ionized> 1.8Severe Tailing
4.5Partially Ionized1.6 - 1.8Significant Tailing
4.0 (near pKa)Mix of Ionized & Non-ionized1.4 - 1.6Moderate Tailing
3.5Mostly Non-ionized1.2 - 1.4Minor Tailing
3.0Predominantly Non-ionized1.0 - 1.2Symmetrical
2.5Fully Non-ionized1.0 - 1.1Symmetrical

Experimental Protocols

Protocol 1: HPLC Method for Analysis of this compound

This protocol provides a starting point for the HPLC analysis of this compound, designed to minimize peak tailing.

Objective: To achieve a symmetric peak shape and accurate quantification of this compound.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or Formic acid

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation (pH 2.8):

    • Prepare Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water.

    • Prepare Mobile Phase B: 100% HPLC-grade acetonitrile.

    • Degas both mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound in a 50:50 mixture of acetonitrile and water to achieve a final concentration of 100 µg/mL.

    • Filter the standard solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic elution with 60% Mobile Phase A and 40% Mobile Phase B

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the standard solution and record the chromatogram.

    • Calculate the peak asymmetry factor. A value between 0.9 and 1.2 is desirable.

Diagram: Experimental Workflow

ExperimentalWorkflow HPLC Analysis Workflow prep_mobile_phase Prepare Mobile Phase (Aqueous + Organic) pH 2.8 equilibrate Equilibrate HPLC System and Column prep_mobile_phase->equilibrate prep_standard Prepare Standard Solution (100 µg/mL) inject Inject Standard Solution prep_standard->inject equilibrate->inject acquire_data Acquire Chromatographic Data inject->acquire_data analyze Analyze Peak Shape (Asymmetry Factor) acquire_data->analyze

Caption: A step-by-step workflow for the HPLC analysis of this compound.

Protocol 2: Column Cleaning and Regeneration

If peak tailing persists and column contamination is suspected, a thorough column wash is recommended.

Objective: To remove strongly retained contaminants from the HPLC column.

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Flush with Water: Flush the column with at least 20 column volumes of HPLC-grade water to remove buffer salts.

  • Flush with Isopropanol: Flush with 20 column volumes of isopropanol.

  • Flush with Strong Organic Solvent: Flush with 20 column volumes of 100% acetonitrile or methanol.

  • Re-equilibration: Re-equilibrate the column with the mobile phase until a stable baseline is achieved.

By following these guidelines and protocols, researchers can effectively troubleshoot and mitigate peak tailing issues in the HPLC analysis of this compound, leading to more accurate and reliable results.

References

Minimizing impurities in 4-(4-Fluorophenoxy)benzoic acid preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-(4-Fluorophenoxy)benzoic acid. Our goal is to help you minimize impurities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The two most prevalent methods for synthesizing this compound are the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr). The Ullmann reaction typically involves the copper-catalyzed coupling of a 4-halobenzoic acid or its ester with 4-fluorophenol. The SNAr approach usually employs an activated 4-halobenzoic acid derivative reacting with 4-fluorophenol in the presence of a strong base.

Q2: What are the typical impurities I should expect in my preparation of this compound?

A2: Common impurities can originate from starting materials, side reactions, or subsequent degradation. These may include:

  • Unreacted Starting Materials: 4-halobenzoic acid (e.g., 4-bromobenzoic acid or 4-chlorobenzoic acid) and 4-fluorophenol.

  • Reduced Aryl Halide: 4-Phenoxybenzoic acid, formed by the reduction of the 4-halobenzoic acid starting material.

  • Homocoupling Products: Biphenyl-4,4'-dicarboxylic acid (from the homocoupling of 4-halobenzoic acid) and 4,4'-difluoro-1,1'-biphenylether (from the homocoupling of 4-fluorophenol).

  • Solvent-Related Impurities: Residual solvents from the reaction or purification steps.

Q3: How can I effectively purify the crude this compound?

A3: Purification is critical for obtaining a high-purity final product. Common and effective methods include:

  • Recrystallization: This is a highly effective method for removing most impurities. Solvents such as hot dichloromethane have been reported to yield single crystals of the pure product.[1] A mixture of ethanol and water can also be effective.

  • Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed. A mobile phase of ethyl acetate and hexane with a small amount of acetic acid is a good starting point.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I fix this?

A: Low or no yield in the synthesis of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Reagent Quality:

    • Question: Are my starting materials pure and dry?

    • Answer: Impurities or moisture in the 4-halobenzoic acid, 4-fluorophenol, or solvent can inhibit the reaction. Ensure all reagents are of high purity and that solvents are anhydrous, especially for the Ullmann condensation.

  • Catalyst and Ligand (for Ullmann Condensation):

    • Question: Is the copper catalyst active and is the ligand appropriate?

    • Answer: Copper(I) salts like CuI or CuBr are generally more effective than copper(II) salts. The use of a ligand, such as N,N-dimethylglycine or L-proline, can significantly improve the reaction rate and yield by stabilizing the copper catalyst and facilitating the coupling.

  • Base and Solvent Selection:

    • Question: Is the base strong enough and compatible with my solvent system?

    • Answer: The choice of base is critical. For Ullmann reactions, inorganic bases like K2CO3 or Cs2CO3 are commonly used. The solvent should be a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP to ensure the reactants are soluble and the reaction can be conducted at an appropriate temperature.

  • Reaction Temperature and Time:

    • Question: Is the reaction temperature high enough and has it run for a sufficient amount of time?

    • Answer: Ullmann condensations often require elevated temperatures (typically >120 °C) to proceed at a reasonable rate. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.

Presence of 4-Phenoxybenzoic Acid Impurity

Q: I have identified 4-phenoxybenzoic acid as a significant impurity in my product. How is this formed and how can I prevent it?

A: The presence of 4-phenoxybenzoic acid is a common issue, particularly in Ullmann condensations.

Formation Pathway:

This impurity arises from the dehalogenation (reduction) of the 4-halobenzoic acid starting material. The hydrogen atom can be abstracted from the solvent or other components in the reaction mixture.

Preventative Measures:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions.

  • Solvent Choice: Use a high-purity, anhydrous solvent. Protic impurities can be a source of hydrogen.

  • Reaction Temperature: Avoid excessively high temperatures, as this can promote decomposition and side reactions. Optimize the temperature to be just high enough for the desired reaction to proceed efficiently.

  • Catalyst and Ligand System: The choice of catalyst and ligand can influence the selectivity of the reaction. Experiment with different copper sources and ligands to find a system that favors the desired cross-coupling over the reduction pathway.

Quantitative Data on Impurity Formation

The formation of impurities is highly dependent on the specific reaction conditions. The following table summarizes the potential impact of key parameters on impurity levels.

ParameterHigh Impurity ConditionLow Impurity ConditionPotential Impurities Affected
Reaction Temperature Too high (>180 °C)Optimized (120-150 °C)Increased 4-phenoxybenzoic acid, homocoupling products
Moisture Content HighAnhydrousUnreacted starting materials, lower yield
Catalyst Loading Too low or inactive catalystOptimized (e.g., 5-10 mol% CuI)Incomplete reaction, unreacted starting materials
Base Strength Too weakSufficiently strong (e.g., K2CO3, Cs2CO3)Incomplete reaction, unreacted 4-fluorophenol
Reaction Time Too shortMonitored to completion (TLC/HPLC)Unreacted starting materials

Experimental Protocols

Protocol 1: Ullmann Condensation for this compound

This protocol provides a general procedure for the synthesis of this compound via a copper-catalyzed Ullmann condensation.

Materials:

  • 4-Bromobenzoic acid

  • 4-Fluorophenol

  • Copper(I) iodide (CuI)

  • N,N-Dimethylglycine (ligand)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzoic acid (1.0 eq), 4-fluorophenol (1.2 eq), CuI (0.1 eq), N,N-dimethylglycine (0.2 eq), and K2CO3 (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 130-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 1 M HCl and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Protocol 2: HPLC-UV Analysis of this compound and Impurities

This protocol outlines a reverse-phase HPLC method for the analysis of product purity.

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Prepare standards of potential impurities (4-bromobenzoic acid, 4-fluorophenol, 4-phenoxybenzoic acid) in the same diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Visualizations

Synthesis_Pathway R1 4-Halobenzoic Acid P This compound R1->P Ullmann Condensation I1 4-Phenoxybenzoic Acid (Reduction) R1->I1 Side Reaction I2 Biphenyl-4,4'-dicarboxylic acid (Homocoupling) R1->I2 Side Reaction R2 4-Fluorophenol R2->P Cat Cu(I) Catalyst, Ligand, Base Cat->P

Caption: Synthetic pathway for this compound via Ullmann condensation, highlighting potential side reactions leading to impurities.

Troubleshooting_Workflow Start Low Yield or High Impurity CheckReagents Check Reagent Purity and Dryness Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK CheckCatalyst Verify Catalyst Activity and Ligand Choice CatalystOK Catalyst System OK? CheckCatalyst->CatalystOK CheckConditions Optimize Temperature, Time, and Atmosphere ConditionsOK Conditions Optimized? CheckConditions->ConditionsOK CheckPurification Improve Purification Method PurityOK Desired Purity Achieved? CheckPurification->PurityOK ReagentsOK->Start No, Replace/Purify ReagentsOK->CheckCatalyst Yes CatalystOK->Start No, Screen Catalysts/Ligands CatalystOK->CheckConditions Yes ConditionsOK->Start No, Re-optimize ConditionsOK->CheckPurification Yes PurityOK->CheckPurification No, Re-purify End High Purity Product PurityOK->End Yes

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Validation & Comparative

Validating the Structure of 4-(4-Fluorophenoxy)benzoic Acid: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural validation of 4-(4-Fluorophenoxy)benzoic acid. By presenting experimental data alongside that of related compounds, 4-phenoxybenzoic acid and 4-chlorobenzoic acid, this document serves as a practical resource for the unambiguous identification and characterization of this compound.

Spectroscopic Analysis Overview

The structural elucidation of an organic molecule like this compound relies on the synergistic use of multiple spectroscopic methods. Each technique provides unique insights into the molecular framework, functional groups, and connectivity of the atoms. This guide focuses on four key techniques: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

A logical workflow for validating the structure of this compound using these techniques is outlined below.

G Workflow for Spectroscopic Validation of this compound cluster_synthesis Sample Preparation cluster_interpretation Data Interpretation & Validation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification HNMR ¹H NMR purification->HNMR CNMR ¹³C NMR purification->CNMR FTIR FT-IR purification->FTIR MS Mass Spectrometry purification->MS interpretation Combined Spectral Analysis HNMR->interpretation CNMR->interpretation FTIR->interpretation MS->interpretation validation Structural Confirmation interpretation->validation

Caption: Workflow for the spectroscopic validation of this compound.

Comparative Spectroscopic Data

The following tables summarize the expected and experimental spectroscopic data for this compound and its structural analogs.

¹H NMR Data

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound ~13.0 (s, 1H, -COOH), ~8.0 (d, 2H), ~7.3 (t, 2H), ~7.2 (d, 2H), ~7.1 (dd, 2H)
4-Phenoxybenzoic acid ~12.9 (s, 1H, -COOH), 7.98 (d, 2H), 7.46 (t, 2H), 7.24 (t, 1H), 7.11 (d, 2H), 7.03 (d, 2H)
4-Chlorobenzoic acid ~13.2 (s, 1H, -COOH), 7.95 (d, 2H), 7.55 (d, 2H)[1]
¹³C NMR Data

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)

CompoundChemical Shift (δ, ppm)
This compound ~167 (C=O), ~162 (d, ¹JCF), ~158, ~152, ~132, ~129, ~122 (d), ~118, ~117 (d)
4-Phenoxybenzoic acid 167.1, 161.0, 155.9, 131.9, 130.3, 128.9, 124.9, 120.3, 117.9
4-Chlorobenzoic acid 166.8, 138.1, 131.3, 130.4, 129.0
FT-IR Data

Sample Preparation: KBr Pellet

CompoundKey Absorptions (cm⁻¹)
This compound ~3300-2500 (br, O-H stretch), ~1700-1680 (s, C=O stretch), ~1600, ~1500 (C=C aromatic stretch), ~1250-1200 (s, C-O ether stretch), ~1220 (C-F stretch)
4-Phenoxybenzoic acid 3300-2500 (br, O-H stretch), 1685 (s, C=O stretch), 1605, 1585 (C=C aromatic stretch), 1240 (s, C-O ether stretch)
4-Chlorobenzoic acid 3300-2500 (br, O-H stretch), 1680 (s, C=O stretch), 1595, 1490 (C=C aromatic stretch), ~760 (s, C-Cl stretch)[2]
Mass Spectrometry Data

Ionization Method: Electrospray Ionization (ESI)

Compound[M-H]⁻ (m/z)Key Fragment Ions (m/z)
This compound 231.04187.05 ([M-H-CO₂]⁻), 139.04 ([M-H-C₆H₄O]⁻)
4-Phenoxybenzoic acid 213.06169.07 ([M-H-CO₂]⁻), 121.06 ([M-H-C₆H₅O]⁻)
4-Chlorobenzoic acid 154.99111.00 ([M-H-CO₂]⁻)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 30-45°

    • Acquisition time: 3-4 s

    • Spectral width: -2 to 14 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024-4096

    • Relaxation delay: 2.0 s

    • Pulse width: 30°

    • Acquisition time: 1-2 s

    • Spectral width: 0 to 200 ppm

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Baseline correction should also be performed.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the FT-IR spectrum.

  • Instrument Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • ESI Parameters (Negative Ion Mode):

    • Capillary voltage: 2.5-3.5 kV

    • Nebulizer gas (N₂): 1-2 Bar

    • Drying gas (N₂): 6-8 L/min

    • Drying gas temperature: 200-250 °C

  • Mass Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

  • Data Analysis: Identify the deprotonated molecule [M-H]⁻ and characteristic fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition of the ions.

References

A Comparative Analysis of 4-(4-Fluorophenoxy)benzoic Acid and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 4-(4-fluorophenoxy)benzoic acid and its analogs. This document delves into their anti-inflammatory and sodium channel blocking activities, supported by experimental data and detailed protocols to inform future research and drug development endeavors.

This compound is a versatile scaffold in medicinal chemistry, recognized for its potential therapeutic applications, including anti-inflammatory and analgesic effects. Its analogs, created through substitutions on the phenyl rings or modifications of the carboxylic acid group, offer a platform for tuning its pharmacological properties. This guide explores the structure-activity relationships of this class of compounds, focusing on two key biological activities: cyclooxygenase (COX) inhibition and voltage-gated sodium channel (NaV) blockade.

Comparative Biological Activity

The biological efficacy of this compound and its analogs is quantified through various in vitro and in vivo assays. The following tables summarize key performance indicators for different biological activities.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which exist in two primary isoforms, COX-1 and COX-2. The selective inhibition of COX-2 is a key objective in the development of safer anti-inflammatory drugs.

Compound/AnalogTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
This compound Analog (General Phenoxy Acetic Acid Derivative) COX-14.07 - 9.03High (up to 133.34)[1]
COX-20.06 - 0.09[1]
Celecoxib (Reference Drug) COX-114.93~298.6[1]
COX-20.05[1]
Mefenamic Acid (Reference Drug) COX-129.915.1[1]
COX-21.98[1]
Substituted (2-phenoxyphenyl)acetic acids In vivo anti-inflammatory activityActivity demonstrated in adjuvant arthritis testNot Applicable[2]
Neuromodulatory Activity: Voltage-Gated Sodium Channel Blockade

This compound has been identified as a potent blocker of neuronal voltage-gated sodium channels. These channels are critical for the initiation and propagation of action potentials in excitable cells, and their blockade can lead to analgesic and anticonvulsant effects.

Compound/AnalogTarget NaV SubtypeIC50 (µM)Experimental ModelReference
This compound Neuronal NaV ChannelsPotent Blocker (Specific IC50 not reported)Not Specified[3]
Batrachotoxin C/D/E Ring Analog (1b) rNaV1.2~8-30Patch-clamp on expressed channels
hNaV1.5~8-30Patch-clamp on expressed channels
hNaV1.7~8-30Patch-clamp on expressed channels
Ranolazine (Reference Drug) rNaV1.5c110 (at 0.2 Hz)Patch-clamp on expressed channels[4]
Cenobamate (Reference Drug) hNaV1.5 (peak)655Automated patch-clamp on expressed channels[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of this compound and its analogs.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory potency of a compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Fluorometric Probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine - ADHP)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Test compounds dissolved in DMSO

  • Reference Inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mixture containing COX Assay Buffer, Heme, and the fluorometric probe.

  • Add the purified COX-1 or COX-2 enzyme to the mixture.

  • Add the test compound or reference inhibitor at various concentrations and incubate for a specified time (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoid curve.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the in vivo anti-inflammatory activity of new compounds.

Animals:

  • Male Wistar rats (150-200 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Procedure:

  • Divide the rats into groups: control (vehicle), standard (reference drug), and test groups (different doses of the test compound).

  • Administer the test compounds and the reference drug orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

In Vitro Voltage-Gated Sodium Channel Patch-Clamp Assay

This electrophysiological technique is the gold standard for characterizing the interaction of compounds with ion channels.

Cells:

  • HEK293 cells stably expressing the desired human NaV channel subtype (e.g., hNaV1.7).

Materials:

  • External solution (containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4)

  • Internal solution (containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3)

  • Test compounds dissolved in DMSO and then diluted in the external solution.

  • Patch-clamp rig with amplifier and data acquisition system.

Procedure:

  • Culture the HEK293 cells expressing the target NaV channel.

  • On the day of the experiment, place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

  • Perfuse the cells with the external solution.

  • Form a high-resistance seal (giga-seal) between a glass micropipette filled with the internal solution and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline sodium currents by applying a series of voltage pulses. A typical protocol to measure tonic block involves holding the cell at a hyperpolarized potential (e.g., -120 mV) and applying a short depolarizing pulse (e.g., to 0 mV).

  • Perfuse the cell with the external solution containing the test compound at various concentrations.

  • Record the sodium currents in the presence of the compound.

  • To assess use-dependent block, apply a train of depolarizing pulses at a specific frequency (e.g., 10 Hz).

  • Analyze the data to determine the percentage of current inhibition at each concentration and calculate the IC50 value for both tonic and use-dependent block.

Visualizing Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental procedures.

COX_Signaling_Pathway cluster_enzymes Cyclooxygenase Enzymes Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Pro-inflammatory Prostaglandins Pro-inflammatory Prostaglandins Prostaglandin H2 (PGH2)->Pro-inflammatory Prostaglandins Inflammation, Pain, Fever Inflammation, Pain, Fever Pro-inflammatory Prostaglandins->Inflammation, Pain, Fever COX-1 (Constitutive)->Prostaglandin H2 (PGH2) COX-2 (Inducible)->Prostaglandin H2 (PGH2)

Caption: The Cyclooxygenase (COX) signaling pathway leading to inflammation.

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Incubate Enzyme with Compound Incubate Enzyme with Compound Prepare Reagents->Incubate Enzyme with Compound Prepare Test Compounds Prepare Test Compounds Prepare Test Compounds->Incubate Enzyme with Compound Initiate Reaction Initiate Reaction Incubate Enzyme with Compound->Initiate Reaction Measure Signal Measure Signal Initiate Reaction->Measure Signal Calculate % Inhibition Calculate % Inhibition Measure Signal->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: General workflow for an in vitro enzyme inhibition assay.

Pharmacokinetics_Workflow Compound Administration (Oral/IV) Compound Administration (Oral/IV) Blood Sampling (Time Course) Blood Sampling (Time Course) Compound Administration (Oral/IV)->Blood Sampling (Time Course) Plasma Separation Plasma Separation Blood Sampling (Time Course)->Plasma Separation Bioanalytical Quantification (LC-MS/MS) Bioanalytical Quantification (LC-MS/MS) Plasma Separation->Bioanalytical Quantification (LC-MS/MS) Pharmacokinetic Modeling Pharmacokinetic Modeling Bioanalytical Quantification (LC-MS/MS)->Pharmacokinetic Modeling Determine Parameters (Cmax, Tmax, AUC, t1/2) Determine Parameters (Cmax, Tmax, AUC, t1/2) Pharmacokinetic Modeling->Determine Parameters (Cmax, Tmax, AUC, t1/2)

Caption: A typical workflow for a preclinical pharmacokinetic study.

Conclusion

The comparative analysis of this compound and its analogs reveals a promising scaffold for the development of novel therapeutics with anti-inflammatory and neuromodulatory properties. The data presented herein, along with the detailed experimental protocols, provide a valuable resource for researchers aiming to further explore the structure-activity relationships within this chemical class. Future studies should focus on synthesizing a broader range of analogs and conducting comprehensive in vitro and in vivo evaluations to identify lead candidates with optimized efficacy and safety profiles for clinical development.

References

Purity Assessment of Synthesized 4-(4-Fluorophenoxy)benzoic Acid: A Comparative Guide to HPLC and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized 4-(4-Fluorophenoxy)benzoic acid. This comparison is supported by a detailed experimental protocol for a recommended HPLC method and a summary of the performance of alternative methods.

Recommended Method: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the recommended method for the routine purity assessment of this compound due to its high resolution, sensitivity, and suitability for quantitative analysis of non-volatile aromatic carboxylic acids.

Experimental Protocol: RP-HPLC

1. Instrumentation and Reagents:

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Phosphoric acid (or Formic acid for MS compatibility)

    • This compound reference standard of known purity

    • Synthesized this compound sample

2. Chromatographic Conditions:

A typical HPLC method for the analysis of aromatic carboxylic acids can be adapted for this compound.

ParameterCondition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Sample and Standard Preparation:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare the synthesized this compound sample in the same manner as the standard to achieve a similar concentration.

4. Data Analysis:

The purity of the synthesized sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential impurities that may be observed could include unreacted starting materials such as 4-fluorophenol and 4-bromobenzoic acid, or by-products from the synthesis process.

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_standard Weigh & Dissolve Reference Standard hplc_system HPLC System (Pump, Autosampler, Detector) prep_standard->hplc_system prep_sample Weigh & Dissolve Synthesized Sample prep_sample->hplc_system column C18 Column hplc_system->column chromatogram Obtain Chromatogram column->chromatogram mobile_phase Mobile Phase Gradient mobile_phase->column integration Peak Integration chromatogram->integration calculation Purity Calculation (Area % Method) integration->calculation result Purity Report calculation->result

Caption: Workflow for HPLC purity assessment.

Comparison with Alternative Analytical Techniques

While HPLC is the recommended primary method, other analytical techniques can provide complementary information or may be more suitable in specific contexts.

TechniquePrincipleAdvantagesDisadvantagesApplicability for this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, quantitative.Requires reference standards for identification and quantification, solvent consumption.Excellent: Ideal for routine purity testing and quantification of the main component and impurities.
Gas Chromatography (GC) Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase.High efficiency for volatile compounds, sensitive detectors (e.g., FID).Not suitable for non-volatile or thermally labile compounds without derivatization.Poor: The compound has a high boiling point and would likely decompose at the temperatures required for GC analysis without derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can be quantitative (qNMR) without a specific reference standard for each impurity.Lower sensitivity compared to HPLC, more complex data interpretation for quantification.Good: Excellent for structural confirmation and identification of impurities if they are present at sufficient levels (>1%). qNMR can provide an absolute purity value.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.High sensitivity and selectivity, provides molecular weight information. Can be coupled with HPLC (LC-MS) for enhanced identification.Quantification can be more complex than with UV detection, ionization efficiency can vary between compounds.Excellent (as a detector for LC): LC-MS is a powerful tool for identifying unknown impurities by providing their molecular weights.

Logical Relationship of Analytical Techniques

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment synthesis Synthesized This compound hplc HPLC (Quantitative Purity) synthesis->hplc Primary Analysis nmr NMR (Structural Confirmation) synthesis->nmr Complementary Analysis lcms LC-MS (Impurity Identification) synthesis->lcms Complementary Analysis hplc->nmr Requires further characterization hplc->lcms Requires further characterization

Caption: Interrelation of analytical techniques.

A Comparative Guide to the Efficacy of 4-(4-Fluorophenoxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-fluorophenoxy)benzoic acid scaffold is a promising starting point for the development of novel therapeutic agents. Its derivatives have garnered attention for their potential applications across various fields, including as anti-inflammatory, antimicrobial, and metabolic disease-modifying agents. This guide provides a comparative overview of the efficacy of different benzoic acid derivatives, drawing on available experimental data for structurally related compounds to highlight the therapeutic potential of this chemical class. Detailed experimental protocols and relevant signaling pathways are also provided to facilitate further research and development.

Efficacy Data of Benzoic Acid Derivatives

While direct comparative studies on a series of this compound derivatives are limited in publicly available literature, the following tables summarize the efficacy of structurally related benzoic acid derivatives in key therapeutic areas. This data serves as a benchmark for the potential activities of novel analogs.

Antimicrobial Activity

Pyrazole derivatives of benzoic acid have demonstrated significant antibacterial properties. The minimum inhibitory concentration (MIC) is a key measure of efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Benzoic Acid Derivatives against Gram-Positive Bacteria

Compound IDR Group on Anilinomethyl MoietyS. aureus (Sa91) MIC (µg/mL)B. subtilis (Bs) MIC (µg/mL)
1 H>128>128
4 4-Phenoxy12
16 4-Bromo, 3-Methyl21
19 3,4-Dichloro0.51
24 3-Trifluoromethyl, 4-Bromo10.5
29 3,5-bis(Trifluoromethyl)11
31 3,5-Dichloro, 4-Fluoro0.51
Data sourced from a study on novel pyrazole derivatives.[1]
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Derivatives of benzoic acid are being explored as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of metabolism and inflammation. The half-maximal effective concentration (EC50) is a measure of a compound's potency in activating these receptors.

Table 2: PPARα and PPARδ Agonist Activity of Non-Carboxylic Acid Benzamide Derivatives

Compound IDPPARα EC50 (nM)PPARδ EC50 (nM)
(S)-10 1723
Data from a study on non-carboxylic acid PPARα/δ dual agonists.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of benzoic acid derivatives.

Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

This widely used model assesses the in vivo anti-inflammatory activity of a compound.[1][3][4]

1. Animals: Male Wistar rats (150-180 g) are used.

2. Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

3. Grouping: Animals are randomly divided into groups (n=6 per group):

  • Vehicle control (e.g., 0.9% saline)
  • Test compound group(s) (various doses)
  • Positive control (e.g., Indomethacin, 10 mg/kg)

4. Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

5. Induction of Edema: 0.1 mL of a 1% (w/v) carrageenan solution in saline is injected into the subplantar region of the right hind paw of each rat.

6. Paw Volume Measurement: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection using a plethysmometer.

7. Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

PPAR Transactivation Assay (In Vitro PPAR Agonist Assay)

This cell-based assay is used to determine the ability of a compound to activate PPARs.

1. Cell Culture: HEK293T or a similar cell line is cultured under standard conditions.

2. Transfection: Cells are transiently co-transfected with two plasmids:

  • An expression plasmid for a chimeric receptor containing the ligand-binding domain (LBD) of the PPAR subtype of interest (e.g., PPARα, PPARγ) fused to the GAL4 DNA-binding domain.
  • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

3. Compound Treatment: After transfection, cells are treated with various concentrations of the test compound or a known PPAR agonist (positive control) for 24 hours.

4. Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer.

5. Data Analysis: The fold activation of luciferase expression relative to the vehicle control is calculated for each compound concentration. The EC50 value is determined by fitting the dose-response curve to a sigmoidal equation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and experimental design.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus cluster_dimer Ligand 4-(4-Fluorophenoxy)benzoic acid derivative (Ligand) PPAR PPAR Ligand->PPAR Binds to RXR RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR PPAR-RXR Heterodimer PPAR->RXR TargetGene Target Gene (e.g., for lipid metabolism, inflammation) PPRE->TargetGene Promotes Transcription mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation CellularResponse Cellular Response (e.g., decreased inflammation, regulated lipid metabolism) Protein->CellularResponse Leads to PPAR_RXR->PPRE Binds to

Caption: Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Synthesis Synthesis of 4-(4-Fluorophenoxy)benzoic acid Derivatives Screening Primary Screening (e.g., PPAR Transactivation Assay, Antimicrobial MIC Assay) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR LeadSelection Lead Compound Selection SAR->LeadSelection AnimalModel Animal Model of Disease (e.g., Carrageenan-Induced Paw Edema) LeadSelection->AnimalModel EfficacyTesting Efficacy and Toxicity Testing AnimalModel->EfficacyTesting

Caption: General Experimental Workflow for Drug Discovery.

References

Structure-Activity Relationship of 4-(4-Fluorophenoxy)benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-(4-Fluorophenoxy)benzoic acid derivatives, focusing on their potential as anticancer agents. The information presented is based on a study that synthesized a series of 1-(4-fluorophenoxyacetyl)-4-substituted thio/semicarbazide derivatives and evaluated their cytotoxic activity against various cancer cell lines.

Comparative Biological Activity

A series of novel 1-(4-fluorophenoxyacetyl)-4-substituted thiosemicarbazide and semicarbazide derivatives were synthesized and evaluated for their in vitro anticancer activity. The cytotoxic effects of these compounds were tested against several human cancer cell lines, and the half-maximal inhibitory concentrations (IC50) were determined. The results are summarized in the tables below.

Anticancer Activity of 1-(4-Fluorophenoxyacetyl)-4-substituted Thiosemicarbazide Derivatives
CompoundR GroupLNCaP (IC50 in µM)PC-3 (IC50 in µM)DU-145 (IC50 in µM)
AB1 -H252.14>500>500
AB2 -CH3108.14229.13179.91
AB3 -C2H5115.61189.11191.13
AB4 -CH2CH2CH3121.17199.24203.41
AB5 -C6H5139.42211.73241.17
AB6 -CH2C6H5148.91231.42256.82

SAR Observations for Thiosemicarbazide Derivatives:

  • The unsubstituted derivative (AB1 ) showed the lowest activity.

  • Substitution at the N4 position of the thiosemicarbazide moiety generally increased anticancer activity.

  • The derivative with a methyl group (AB2 ) exhibited the most potent activity against the LNCaP prostate cancer cell line.

  • Increasing the alkyl chain length from methyl to propyl (AB2 to AB4 ) resulted in a slight decrease in activity.

  • Aromatic substitutions (AB5 and AB6 ) also showed good activity, comparable to the alkyl-substituted derivatives.

Anticancer Activity of 1-(4-Fluorophenoxyacetyl)-4-substituted Semicarbazide Derivatives
CompoundR GroupLNCaP (IC50 in µM)PC-3 (IC50 in µM)DU-145 (IC50 in µM)
AB7 -H>500>500>500
AB8 -CH3311.24412.81451.23
AB9 -C2H5345.11431.52472.18
AB10 -CH2CH2CH3389.27481.22491.55
AB11 -C6H5401.83>500>500
AB12 -CH2C6H5421.19>500>500

SAR Observations for Semicarbazide Derivatives:

  • Similar to the thiosemicarbazide series, the unsubstituted semicarbazide derivative (AB7 ) was the least active.

  • N4-substitution improved the cytotoxic activity, with the methyl-substituted compound (AB8 ) being the most active in this series.

  • Overall, the semicarbazide derivatives displayed significantly lower anticancer activity compared to their thiosemicarbazide counterparts, highlighting the importance of the sulfur atom in the carbazide moiety for this biological activity.

Experimental Protocols

Synthesis of 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives

The general synthetic pathway for the preparation of the target compounds is outlined below.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Ethyl 2-(4-fluorophenoxy)acetate cluster_1 Step 2: Synthesis of 2-(4-Fluorophenoxy)acetohydrazide cluster_2 Step 3: Synthesis of Target Compounds A 4-Fluorophenol C Ethyl 2-(4-fluorophenoxy)acetate A->C K2CO3, Acetone, Reflux B Ethyl chloroacetate B->C D Ethyl 2-(4-fluorophenoxy)acetate F 2-(4-Fluorophenoxy)acetohydrazide D->F Ethanol, Reflux E Hydrazine hydrate E->F G 2-(4-Fluorophenoxy)acetohydrazide I 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazides G->I Ethanol, Reflux H Isothiocyanates / Isocyanates (R-N=C=S/O) H->I

Figure 1: General synthetic workflow for the preparation of 1-(4-fluorophenoxyacetyl)-4-substituted thio/semicarbazide derivatives.

Step 1: Synthesis of Ethyl 2-(4-fluorophenoxy)acetate A mixture of 4-fluorophenol, ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone was refluxed for 24 hours. The reaction mixture was then filtered, and the solvent was evaporated under reduced pressure. The resulting crude product was purified by recrystallization.

Step 2: Synthesis of 2-(4-Fluorophenoxy)acetohydrazide Ethyl 2-(4-fluorophenoxy)acetate was dissolved in ethanol, and hydrazine hydrate was added dropwise. The mixture was refluxed for 8 hours. After cooling, the precipitated solid was filtered, washed with cold ethanol, and dried to yield the hydrazide intermediate.

Step 3: Synthesis of 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazides A solution of 2-(4-fluorophenoxy)acetohydrazide in ethanol was treated with the appropriate isothiocyanate or isocyanate. The reaction mixture was refluxed for 4-6 hours. The resulting solid was filtered, washed with ethanol, and recrystallized from a suitable solvent to afford the final products.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with different concentrations of test compounds B->C D Incubate for 48 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate IC50 values H->I

Figure 2: Workflow of the in vitro anticancer activity (MTT) assay.

Human cancer cell lines (LNCaP, PC-3, DU-145) were seeded in 96-well plates at a density of 5 × 10^3 cells/well and allowed to attach for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours. After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Signaling Pathway

The potential mechanism of action for the most active thiosemicarbazide derivative, AB2 , was proposed to involve the inhibition of topoisomerase IIα, a key enzyme in DNA replication and cell division.

Signaling_Pathway cluster_0 Cancer Cell A This compound Derivative (e.g., AB2) B Topoisomerase IIα A->B Inhibition C DNA Replication & Cell Division B->C Promotes D Apoptosis B->D Inhibition induces C->D Inhibition leads to

A Head-to-Head Comparison of 4-(4-Fluorophenoxy)benzoic Acid and Structurally Similar Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the Diphenyl Ether Moiety in Medicinal Chemistry

The diphenyl ether scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique conformational flexibility and ability to participate in various intermolecular interactions make it a valuable building block in drug design. Within this class, 4-(4-Fluorophenoxy)benzoic acid has emerged as a compound of interest, demonstrating a range of biological activities, including anti-inflammatory, antimicrobial, and herbicidal properties.[1] The introduction of a fluorine atom on the phenoxy ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive head-to-head comparison of this compound with a curated selection of its structural analogs. By systematically evaluating their synthesis, physicochemical characteristics, and anti-inflammatory performance, we aim to provide researchers, scientists, and drug development professionals with the critical data and insights necessary to inform their own research and development efforts. The compounds selected for this comparison are:

  • 4-(Phenoxy)benzoic acid: The unsubstituted parent compound, serving as a baseline for evaluating the effect of substituents.

  • 4-(4-Chlorophenoxy)benzoic acid: An analog with a chloro-substituent, allowing for a direct comparison of halogen effects.

  • 4-(4-Methylphenoxy)benzoic acid: An analog with an electron-donating methyl group, providing insight into the influence of electronic effects on activity.

Synthesis of 4-(Phenoxy)benzoic Acid Derivatives: The Ullmann Condensation

The synthesis of these diaryl ethers is readily achieved through the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[2] This method, while requiring elevated temperatures, is a robust and widely used strategy for the formation of the C-O-C ether linkage.

Experimental Protocol: General Procedure for the Ullmann Condensation

The following protocol outlines a general method for the synthesis of 4-(4-substituted-phenoxy)benzoic acids.

Materials:

  • 4-Halobenzoic acid (e.g., 4-bromobenzoic acid or 4-iodobenzoic acid)

  • Substituted phenol (e.g., 4-fluorophenol, phenol, 4-chlorophenol, 4-methylphenol)

  • Copper(I) iodide (CuI) or Copper powder

  • Potassium carbonate (K₂CO₃), anhydrous

  • High-boiling polar solvent (e.g., N,N-Dimethylformamide (DMF), nitrobenzene)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4-halobenzoic acid (1.0 eq), the substituted phenol (1.1 eq), copper catalyst (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add the high-boiling polar solvent to the flask.

  • Reaction: Heat the reaction mixture to a temperature between 160-210°C and stir vigorously for 8-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to pH 3 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 4-(4-substituted-phenoxy)benzoic acid.

Workflow for Ullmann Condensation

Ullmann_Condensation Reactants 4-Halobenzoic Acid + Substituted Phenol Reaction_Vessel Reaction Mixture (Heating & Stirring) Reactants->Reaction_Vessel Catalyst_Base Cu Catalyst + K₂CO₃ Catalyst_Base->Reaction_Vessel Solvent High-Boiling Solvent (e.g., DMF) Solvent->Reaction_Vessel Workup Acidification (HCl) & Extraction (EtOAc) Reaction_Vessel->Workup Cooling Purification Column Chromatography or Recrystallization Workup->Purification Product Pure 4-(4-Substituted-phenoxy) benzoic acid Purification->Product

Caption: General workflow for the synthesis of 4-(phenoxy)benzoic acid derivatives via Ullmann condensation.

Physicochemical Properties: A Comparative Analysis

The substitution on the phenoxy ring significantly influences the physicochemical properties of the compounds, which in turn affects their biological activity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C₁₃H₉FO₃232.21171-175[3]
4-(Phenoxy)benzoic acid C₁₃H₁₀O₃214.22163-165[4]
4-(4-Chlorophenoxy)benzoic acid C₁₃H₉ClO₃248.66167-171
4-(4-Methylphenoxy)benzoic acid C₁₄H₁₂O₃228.24178-182[5]

Head-to-Head Comparison of Anti-Inflammatory Activity

The anti-inflammatory potential of these compounds is a key area of interest. A standard and reliable method for evaluating acute anti-inflammatory activity is the carrageenan-induced paw edema model in rodents.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay induces a localized and reproducible inflammatory response, allowing for the quantitative assessment of a compound's anti-inflammatory efficacy.

Principle:

The subcutaneous injection of carrageenan into the rat's paw induces an inflammatory cascade characterized by the release of pro-inflammatory mediators, leading to edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions for at least one week. Divide the animals into groups (n=6 per group): a control group (vehicle), a reference drug group, and test groups for each compound at various doses.

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Edema and Inhibition:

    • Edema Volume (mL): Paw volume at time 't' - Paw volume at 0 hours.

    • Percentage Inhibition of Edema (%): [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100.

Workflow for Carrageenan-Induced Paw Edema Assay

Paw_Edema_Assay cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization & Grouping Compound_Admin Compound/ Vehicle Administration Animal_Acclimatization->Compound_Admin Compound_Prep Compound & Vehicle Preparation Compound_Prep->Compound_Admin Carrageenan_Injection Carrageenan Injection (Induction of Edema) Compound_Admin->Carrageenan_Injection 1 hour Paw_Measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) Carrageenan_Injection->Paw_Measurement Edema_Calculation Calculate Edema Volume Paw_Measurement->Edema_Calculation Inhibition_Calculation Calculate % Inhibition Edema_Calculation->Inhibition_Calculation Results Comparative Results Inhibition_Calculation->Results

Caption: Step-by-step workflow for the carrageenan-induced paw edema assay.

Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are primarily attributed to their inhibition of the cyclooxygenase (COX) enzymes, which are key players in the arachidonic acid metabolic pathway. This pathway is responsible for the synthesis of prostaglandins, potent mediators of inflammation, pain, and fever.

The Arachidonic Acid Pathway and COX Inhibition

When a cell is stimulated by an inflammatory signal, phospholipase A2 is activated, leading to the release of arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by two main enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.

The COX pathway, which is the primary target of the compounds discussed here, converts arachidonic acid into prostaglandin H2 (PGH2). PGH2 is then further metabolized by various synthases to produce a range of prostaglandins, including prostaglandin E2 (PGE2), a key mediator of inflammation.

There are two main isoforms of the COX enzyme:

  • COX-1: Constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.

  • COX-2: Inducibly expressed at sites of inflammation and is responsible for the production of prostaglandins that mediate inflammation and pain.

The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Signaling Pathway of Inflammation and COX-2 Expression

Inflammation_Pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Intracellular Signaling cluster_gene_expression Gene Expression cluster_prostaglandin_synthesis Prostaglandin Synthesis Stimulus e.g., LPS, Cytokines IKK IKK Activation Stimulus->IKK IκB IκB Degradation IKK->IκB Phosphorylation NFkB_Activation NF-κB Activation (p50/p65 translocation to nucleus) COX2_Gene COX-2 Gene NFkB_Activation->COX2_Gene Transcription IκB->NFkB_Activation Release COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA COX2_Protein COX-2 Protein (Enzyme) COX2_mRNA->COX2_Protein Translation Arachidonic_Acid Arachidonic Acid PGE2 Prostaglandin E2 (PGE2) Arachidonic_Acid->PGE2 via COX-2 Inflammation Inflammation PGE2->Inflammation Compounds 4-(Phenoxy)benzoic Acid Derivatives Compounds->COX2_Protein Inhibition

Caption: Simplified signaling pathway of inflammation leading to COX-2 expression and prostaglandin synthesis, and the site of action for 4-(phenoxy)benzoic acid derivatives.

Structure-Activity Relationship (SAR) Insights

  • Unsubstituted (4-Phenoxybenzoic acid): This parent compound provides a baseline for activity. Its efficacy will depend on the inherent properties of the diphenyl ether benzoic acid scaffold.

  • Fluoro-substituted (this compound): The fluorine atom, being highly electronegative, can alter the electronic distribution of the phenoxy ring and potentially enhance binding to the COX enzyme through favorable electrostatic interactions. Furthermore, the C-F bond is metabolically stable, which may lead to an improved pharmacokinetic profile.

  • Chloro-substituted (4-(4-Chlorophenoxy)benzoic acid): Similar to fluorine, chlorine is an electron-withdrawing group, but it is larger and more lipophilic. This increased lipophilicity might enhance membrane permeability and target engagement but could also affect solubility and metabolic clearance.

  • Methyl-substituted (4-(4-Methylphenoxy)benzoic acid): The methyl group is electron-donating and increases lipophilicity. This can influence the compound's interaction with the hydrophobic pocket of the COX active site.

Conclusion and Future Directions

This guide has provided a framework for the comparative analysis of this compound and its structural analogs. We have detailed the synthetic methodology, presented a comparison of their physicochemical properties, and outlined the standard experimental protocol for evaluating their anti-inflammatory activity. The underlying mechanism of action through the inhibition of the arachidonic acid cascade and COX enzymes has also been discussed.

The key to a definitive comparison lies in the generation of robust, quantitative biological data for these compounds under standardized assay conditions. Future research should focus on:

  • Systematic in vitro screening: Determining the IC₅₀ values of each compound against both COX-1 and COX-2 to assess their potency and selectivity.

  • In vivo efficacy studies: Conducting head-to-head comparisons in the carrageenan-induced paw edema model to establish their in vivo anti-inflammatory efficacy.

  • Pharmacokinetic profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to understand how their structural modifications impact their behavior in a biological system.

By systematically addressing these areas, the scientific community can gain a deeper understanding of the structure-activity relationships governing the anti-inflammatory properties of 4-(phenoxy)benzoic acid derivatives, ultimately paving the way for the design and development of novel and more effective anti-inflammatory agents.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(4-Fluorophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is a critical process in drug development and manufacturing. It ensures that a specific analytical method is suitable for its intended purpose and that different analytical methods or laboratories can produce comparable and reliable results.[1][2][3] This is particularly important when transferring methods between laboratories or when multiple analytical techniques are used within a single study. The goal is to demonstrate that any differences in results are within acceptable limits, thereby ensuring the consistency and quality of the data generated.[1]

Comparative Analysis of Potential Analytical Methods

The selection of an analytical method is a pivotal decision that directly influences the accuracy and reliability of quantitative results. This section presents a comparative summary of the performance characteristics of three common analytical techniques applicable to the analysis of 4-(4-Fluorophenoxy)benzoic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The data presented is based on typical performance for structurally similar compounds.

Table 1: Comparison of Analytical Method Performance Parameters

Validation ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
Linearity (R²) > 0.999> 0.995> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (% RSD) < 2%< 5%< 1%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangepg/mL range
Limit of Quantitation (LOQ) ng/mL rangeng/mL rangepg/mL to ng/mL range
Sample Throughput ModerateLow to ModerateHigh
Specificity GoodExcellentExcellent
Cost Low to ModerateModerate to HighHigh

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

Experimental Protocol:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4][5]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[4][5]

  • Flow Rate: 1.0 mL/min.[4][6]

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (typically determined by a UV scan, likely around 230-260 nm).[4][6]

  • Sample Preparation: Standard and sample solutions are prepared in a suitable solvent, such as the mobile phase or methanol.

Validation Parameters:

  • Linearity: A calibration curve is constructed by injecting a series of standard solutions of varying concentrations.

  • Accuracy: Determined by the standard addition method at different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Precision: Assessed by replicate injections of the same sample to determine repeatability (intra-day precision) and intermediate precision (inter-day precision).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile compounds like benzoic acids, a derivatization step is typically required to increase their volatility.

Instrumentation: A GC system coupled with a mass spectrometer.

Experimental Protocol:

  • Derivatization: The carboxylic acid group of this compound is derivatized, for example, by esterification (e.g., with pentafluorobenzyl bromide) to form a more volatile compound.[7]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless injection.

  • Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from any matrix components.

  • MS Detection: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[7]

Validation Parameters:

  • Linearity: Established by analyzing a series of derivatized standard solutions.

  • Accuracy: Assessed by the recovery of spiked samples that have undergone the complete extraction and derivatization process.

  • Precision: Evaluated by multiple analyses of the same sample.

  • LOD and LOQ: Determined by injecting serially diluted derivatized standards.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS offers high sensitivity, selectivity, and speed, making it ideal for the analysis of trace levels of compounds in complex matrices.[8]

Instrumentation: A UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

Experimental Protocol:

  • Column: A sub-2 µm particle size C18 or similar reverse-phase column.

  • Mobile Phase: A gradient elution with mobile phases similar to HPLC, but using MS-compatible buffers like formic acid or ammonium formate.[9]

  • Flow Rate: Optimized for the UHPLC column, typically in the range of 0.2-0.6 mL/min.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically suitable for carboxylic acids.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides high selectivity and sensitivity.[8]

Validation Parameters:

  • Linearity: A calibration curve is generated using a series of standards.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.

  • Matrix Effects: Evaluated to ensure that components of the sample matrix do not interfere with the ionization of the analyte.[10]

  • LOD and LOQ: Determined based on the signal-to-noise ratio.

Visualization of Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Analytical_Method_Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Define_Purpose Define Purpose of Cross-Validation Select_Methods Select Analytical Methods for Comparison Define_Purpose->Select_Methods Set_Criteria Set Acceptance Criteria Select_Methods->Set_Criteria Prepare_Samples Prepare Standard and QC Samples Set_Criteria->Prepare_Samples Analyze_Samples Analyze Samples by Each Method Prepare_Samples->Analyze_Samples Collect_Data Collect and Process Analytical Data Analyze_Samples->Collect_Data Compare_Results Compare Results Statistically Collect_Data->Compare_Results Evaluate_Criteria Evaluate Against Acceptance Criteria Compare_Results->Evaluate_Criteria Report_Findings Report Findings and Conclusion Evaluate_Criteria->Report_Findings

Caption: Workflow for Analytical Method Cross-Validation.

Validation_Parameter_Relationships cluster_core Core Performance Metrics cluster_sensitivity Sensitivity cluster_reliability Reliability Accuracy Accuracy (% Recovery) Precision Precision (% RSD) Accuracy->Precision Linearity Linearity (R²) Linearity->Accuracy Linearity->Precision LOD Limit of Detection Linearity->LOD LOQ Limit of Quantitation LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision Specificity Specificity Specificity->Accuracy

Caption: Interrelationship of Key Analytical Method Validation Parameters.

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the analysis. HPLC with UV detection offers a cost-effective and robust method suitable for routine quality control. GC-MS, although requiring derivatization, provides excellent specificity and sensitivity, making it a valuable tool for impurity profiling and identification. For applications demanding the highest sensitivity and throughput, such as in bioanalytical studies, UHPLC-MS/MS is the method of choice. A thorough cross-validation of the selected methods is essential to ensure data integrity and consistency across different analytical platforms and laboratories.

References

Benchmarking 4-(4-Fluorophenoxy)benzoic Acid's Performance as a Voltage-Gated Sodium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: 4-(4-Fluorophenoxy)benzoic acid is a versatile organic compound with known applications as an intermediate in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and analgesic properties. Emerging research has identified it as a potent, state-dependent blocker of neuronal voltage-gated sodium channels, suggesting its potential as a therapeutic agent for conditions involving neuronal hyperexcitability, such as peripheral neuropathic pain.[1] This guide provides a comparative analysis of this compound's performance against two well-established sodium channel blockers, Lidocaine and Carbamazepine, to offer a benchmark for its potential utility in research and drug development.

Performance Comparison

The following tables summarize the half-maximal inhibitory concentrations (IC50) of Lidocaine and Carbamazepine for blocking various voltage-gated sodium channel subtypes in different channel states. This data, obtained through whole-cell voltage-clamp assays, highlights the state-dependent nature of these drugs, a key characteristic also attributed to this compound.

Table 1: Comparative IC50 Values for Voltage-Gated Sodium Channel Blockers

CompoundChannel SubtypeChannel StateIC50 (µM)
This compound NeuronalInactivatedData not available
LidocaineTTXr (HEK293 cells)Resting (Tonic)~210
TTXr (HEK293 cells)Inactivated~60
hNav1.5 (cardiac)Inactivated36
Nav1.7Inactivated500 - 1310
CarbamazepineTTX-R (rat DRG neurons)Inactivated (High-affinity)~30
hNav1.7Inactivated~77.7

Note: IC50 values can vary depending on the specific experimental conditions, cell type, and voltage protocols used.

Signaling Pathway and Mechanism of Action

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons. These channels cycle through three main conformational states: resting, open, and inactivated. State-dependent sodium channel blockers exert their effect by preferentially binding to the open and/or inactivated states of the channel. This mechanism allows for a more targeted inhibition of rapidly firing neurons, which are characteristic of pathological conditions like neuropathic pain and epilepsy, while having less effect on neurons firing at a normal physiological rate.

State-Dependent Block of Voltage-Gated Sodium Channels Resting Resting State Open Open State (Na+ influx) Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Repolarization Drug This compound (State-dependent blocker) Drug->Inactivated Preferential Binding

Figure 1: Simplified signaling pathway of a voltage-gated sodium channel and the preferential binding of a state-dependent blocker.

Experimental Workflow

The determination of a compound's potency and state-dependence as a sodium channel blocker is typically performed using the whole-cell voltage-clamp technique on cells expressing the target sodium channel subtype.

Workflow for Determining State-Dependent IC50 cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Data Analysis CellCulture Cell Culture (e.g., HEK293 expressing Nav1.7) Plating Plating on Coverslips CellCulture->Plating Patching Whole-Cell Patch Clamp VoltageProtocol Apply Voltage Protocols (Resting and Inactivated States) Patching->VoltageProtocol DrugApplication Compound Application (Cumulative Concentrations) VoltageProtocol->DrugApplication DataRecording Record Sodium Currents DrugApplication->DataRecording Analysis Measure Current Inhibition DoseResponse Generate Dose-Response Curves Analysis->DoseResponse IC50 Calculate IC50 Values DoseResponse->IC50

Figure 2: A typical experimental workflow for determining the IC50 of a sodium channel blocker using whole-cell voltage-clamp.

Experimental Protocols

Whole-Cell Voltage-Clamp Assay for IC50 Determination

This protocol is a generalized method for determining the IC50 of a compound for voltage-gated sodium channels in both the resting and inactivated states.

1. Cell Preparation:

  • HEK293 cells stably expressing the human Nav1.7 sodium channel subtype are cultured under standard conditions.

  • Cells are plated onto glass coverslips 24-48 hours before the experiment.

2. Electrophysiological Recording:

  • Recordings are performed at room temperature using a patch-clamp amplifier.

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ when filled with the internal solution.

  • After establishing a whole-cell configuration, cell capacitance and series resistance are compensated.

3. Voltage Protocols:

  • Resting State IC50:

    • Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.

    • A brief depolarizing pulse (e.g., to 0 mV for 20 ms) is applied to elicit a sodium current.

    • The compound is applied at increasing concentrations, and the reduction in the peak current is measured.

  • Inactivated State IC50:

    • Cells are held at a depolarized potential (e.g., -60 mV) to induce inactivation in a significant population of channels.

    • A brief test pulse (e.g., to 0 mV for 20 ms) is applied to measure the current from the remaining non-inactivated channels.

    • The compound is applied at increasing concentrations, and the reduction in the peak current is measured.

4. Data Analysis:

  • The percentage of current inhibition is calculated for each concentration of the compound.

  • Dose-response curves are generated by plotting the percentage of inhibition against the compound concentration.

  • The IC50 value is determined by fitting the dose-response curve with a Hill equation.

Conclusion

This compound has been identified as a potent, state-dependent blocker of neuronal voltage-gated sodium channels. While direct quantitative comparisons of its potency are currently limited by the lack of publicly available IC50 data, its described mechanism of action aligns with that of established sodium channel blockers like Lidocaine and Carbamazepine. These comparator compounds exhibit a clear preference for the inactivated state of the channel, a property that is desirable for the development of therapeutics targeting neuronal hyperexcitability with an improved side-effect profile. Further quantitative electrophysiological studies on this compound are warranted to fully elucidate its potential and to provide a more precise benchmark of its performance against existing sodium channel modulators. The protocols and comparative data presented in this guide offer a framework for such future investigations.

References

A Comparative Guide to the Metabolic Stability of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of fluorinated benzoic acids, a class of compounds of significant interest in drug discovery. The strategic incorporation of fluorine into drug candidates can modulate various physicochemical and pharmacokinetic properties, including metabolic stability. Understanding how the position of fluorine on the benzoic acid scaffold affects its biotransformation is crucial for the design of more robust and efficacious therapeutic agents.

This document summarizes key findings from in vitro studies, outlines detailed experimental protocols for assessing metabolic stability, and presents visual workflows and metabolic pathways to support drug development programs.

Comparative Metabolic Stability Data

CompoundPosition of FluorineSummary of Metabolic Fate & StabilityKey Metabolites/Intermediates
2-Fluorobenzoic AcidorthoGenerally undergoes metabolism, though the rate and pathways can be influenced by steric hindrance from the ortho-fluoro group.Can be converted to catecholic derivatives.
3-Fluorobenzoic AcidmetaMetabolism can be hindered by the formation of toxic or inhibitory intermediates. The formation of 3-fluorocatechol is a critical and often inefficient step, potentially leading to its accumulation.[1]3-Fluorocatechol
4-Fluorobenzoic AcidparaAppears to be more readily metabolized compared to the 3-fluoro isomer.[1] Some microorganisms can completely degrade 4-fluorobenzoic acid after a period of adaptation.[1]Can be oxidized to diol derivatives.

Note: The metabolic stability of a compound is often expressed quantitatively by its half-life (t½) and intrinsic clearance (CLint) in in vitro systems like human liver microsomes (HLM) or hepatocytes.[2] A longer half-life and lower intrinsic clearance generally indicate greater metabolic stability.

Metabolic Pathways and Experimental Workflows

To visualize the processes involved in determining and understanding metabolic stability, the following diagrams are provided.

Metabolic_Pathway_of_4_Fluorobenzoic_Acid Metabolic Pathway of 4-Fluorobenzoic Acid cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 4-FBA 4-Fluorobenzoic Acid Diol Cyclohexadiene cis-diol 4-FBA->Diol Dioxygenation Catechol Catechol Intermediate Diol->Catechol Dehydrogenation Conjugate Glucuronide or Sulfate Conjugate Catechol->Conjugate Conjugation Excretion Excretion Conjugate->Excretion Metabolic_Stability_Workflow Experimental Workflow for Microsomal Stability Assay Start Start: Prepare Reagents Incubation Incubate Test Compound with Liver Microsomes & NADPH at 37°C Start->Incubation Time_Points Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Incubation->Time_Points Quench Quench Reaction with Cold Acetonitrile Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Data Analysis: Calculate t½ and CLint Analyze->Data_Analysis

References

Confirming the Molecular Weight of 4-(4-Fluorophenoxy)benzoic Acid: A Comparative Guide to Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical research, precise characterization of novel compounds is paramount. For researchers and drug development professionals, verifying the molecular identity of synthesized molecules is a critical first step. This guide provides a comparative analysis of mass spectrometry for confirming the molecular weight of 4-(4-Fluorophenoxy)benzoic acid, a key intermediate in the synthesis of various pharmaceuticals. Experimental data and protocols are provided to illustrate the accuracy and reliability of this technique compared to other analytical methods. The theoretical molecular weight of this compound (C₁₃H₉FO₃) is 232.21 g/mol .[1][2][3][4][5]

Data Presentation: Theoretical vs. Experimental Molecular Weight

Mass spectrometry provides a highly accurate method for determining the molecular weight of small molecules. The data below compares the theoretical molecular weight of this compound with a hypothetical experimental result obtained via high-resolution mass spectrometry.

ParameterValue
Chemical Formula C₁₃H₉FO₃
Theoretical Monoisotopic Mass 232.0536 g/mol
Hypothetical Experimental Mass (ESI-MS) 232.0539 g/mol
Mass Accuracy (ppm) 1.3

Note: The experimental value and mass accuracy are representative examples for illustrative purposes.

Comparison of Analytical Techniques

While mass spectrometry is a premier technique for molecular weight determination, other methods can also be employed, particularly for macromolecules.[6][7] The table below compares mass spectrometry with an alternative method, Gel Permeation Chromatography (GPC), for the analysis of a small molecule like this compound.

FeatureMass Spectrometry (ESI-TOF)Gel Permeation Chromatography (GPC)
Principle Measures the mass-to-charge ratio of ionized molecules.[8][9]Separates molecules based on their hydrodynamic volume in solution.[7][10]
Accuracy High accuracy (often to within 5 ppm), providing exact mass.[11]Provides a relative molecular weight based on calibration standards.[5]
Sensitivity Very high, requiring only minute sample quantities.Lower sensitivity compared to mass spectrometry.
Information Provided Exact molecular weight, elemental composition (with high resolution), and structural information via fragmentation (MS/MS).[11]Provides the average molecular weight and information on molecular weight distribution for polymers.[5][7]
Suitability for Small Molecules Ideal for small molecules, providing unambiguous molecular formula confirmation.[4][12]Less suitable for small molecules as it is primarily designed for polymers and macromolecules.[6]

Experimental Protocol: Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS)

This protocol outlines a standard procedure for the analysis of this compound using ESI-TOF MS. Electrospray ionization is a "soft" ionization technique that is well-suited for analyzing small organic molecules without causing significant fragmentation.[13][14]

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of a high-purity solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. A typical final solution might contain 50% acetonitrile and 50% water with 0.1% formic acid to facilitate protonation.

2. Instrumentation:

  • A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an Electrospray Ionization (ESI) source is used.

3. Data Acquisition:

  • Ionization Mode: Positive or negative ion mode can be used. For a carboxylic acid, negative ion mode ([M-H]⁻) is often very effective.

  • Capillary Voltage: Typically set between 2.5 and 4.0 kV.

  • Drying Gas: Nitrogen gas flow is set to 8-12 L/min.

  • Gas Temperature: Set to 250-350 °C.

  • Mass Range: Scan from m/z 50 to 500.

  • Calibration: The instrument is calibrated using a known reference standard immediately prior to the analysis to ensure high mass accuracy. An internal reference or "lock mass" can also be used during the run.

4. Data Analysis:

  • The acquired mass spectrum is processed to identify the peak corresponding to the ionized molecule. In negative ion mode, this will be the [M-H]⁻ ion at an m/z corresponding to the molecular weight minus the mass of a proton.

  • The elemental composition is determined from the accurate mass measurement using the instrument's software. The measured mass is compared to the theoretical mass of C₁₃H₉FO₃ to confirm the identity and purity of the compound.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the confirmation of the molecular weight of this compound using ESI-TOF Mass Spectrometry.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Processing A This compound (Solid Sample) B Dissolution & Dilution (e.g., Acetonitrile/Water) A->B C Infusion into ESI Source B->C D Ionization (Electrospray) C->D E Mass Analysis (TOF Analyzer) D->E F Detection E->F G Mass Spectrum Generation F->G H Molecular Weight Confirmation (Compare Experimental vs. Theoretical) G->H

Caption: Workflow for molecular weight confirmation by ESI-TOF MS.

References

A Comparative Analysis of 4-(4-Fluorophenoxy)benzoic Acid and Other Halogenated Phenoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-(4-Fluorophenoxy)benzoic acid and its chloro, bromo, and iodo analogues. The analysis focuses on their synthesis, physicochemical properties, and potential biological activities, with a particular emphasis on their role as Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists. While direct comparative studies on the biological activities of all four compounds are limited, this guide consolidates available data to offer valuable insights for research and development.

Physicochemical Properties

The nature of the halogen substituent at the para-position of the phenoxy ring influences the physicochemical properties of these compounds. A summary of key properties is presented in Table 1.

PropertyThis compound4-(4-Chlorophenoxy)benzoic acid4-(4-Bromophenoxy)benzoic acid4-(4-Iodophenoxy)benzoic acid
Molecular Formula C₁₃H₉FO₃[1]C₁₃H₉ClO₃[2]C₁₃H₉BrO₃C₁₃H₉IO₃
Molecular Weight ( g/mol ) 232.21[1]248.66[2]293.11340.11
Melting Point (°C) 171-175[1]167-171[2]187-190270–273[3]
pKa (predicted) ~4.3~4.27~4.27~4.2
LogP (predicted) ~3.5~3.9~4.2~4.7

Key Observations:

  • Melting Point: The melting point generally increases with the size of the halogen atom, with the iodo derivative having the highest melting point. This suggests stronger intermolecular forces in the solid state for the larger halogen analogues.

  • Acidity (pKa): The predicted pKa values are all very similar, indicating that the type of halogen at the para-position has a minimal effect on the acidity of the carboxylic acid group.

  • Lipophilicity (LogP): The predicted LogP values increase with the size of the halogen, suggesting that the lipophilicity of the compounds increases from fluoro to iodo. This trend can have significant implications for their pharmacokinetic and pharmacodynamic properties.

Synthesis of Halogenated Phenoxybenzoic Acids

The most common method for synthesizing these compounds is the Ullmann condensation , a copper-catalyzed reaction between a phenol and an aryl halide. In this case, it involves the coupling of a 4-halophenol with 4-hydroxybenzoic acid or its ester, followed by hydrolysis if an ester is used.

SynthesisWorkflow A 4-Halophenol C Ullmann Condensation (Cu catalyst, Base, High Temp.) A->C B 4-Hydroxybenzoic Acid (or its ester) B->C D 4-(4-Halophenoxy)benzoic Acid Ester C->D F 4-(4-Halophenoxy)benzoic Acid C->F Direct Synthesis E Hydrolysis (if ester is used) D->E E->F

General workflow for the synthesis of 4-(4-halophenoxy)benzoic acids.

Biological Activity: PPARα Agonism

Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. Agonists of PPARα, such as fibrates, are used clinically to treat dyslipidemia. The halogenated phenoxybenzoic acids are structurally similar to some known PPARα agonists, suggesting they may also exhibit this activity.

Unfortunately, a direct comparative study of the PPARα agonist activity (e.g., EC50 or IC50 values) of this compound and its chloro, bromo, and iodo counterparts in the same assay is not available in the public domain. Such a study would be essential for a definitive comparison of their potencies.

However, based on the structure-activity relationships of other PPARα agonists, some general trends can be hypothesized. The lipophilicity of a compound can influence its binding to the ligand-binding pocket of PPARα. As the LogP values suggest increasing lipophilicity from the fluoro to the iodo analogue, it is possible that the halogen substituent could modulate the potency and selectivity of these compounds for PPARα.

PPAR_Signaling cluster_0 Cytoplasm cluster_1 Nucleus Ligand Halogenated Phenoxybenzoic Acid PPARa PPARα Ligand->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Regulates Transcription of mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation LipidMetabolism Increased Lipid Metabolism Proteins->LipidMetabolism Mediate Effects InflammationReduction Reduced Inflammation Proteins->InflammationReduction Mediate Effects

Simplified PPARα signaling pathway.

Experimental Protocols

Synthesis of 4-(4-Bromophenoxy)benzoic Acid via Ullmann Condensation

This protocol is a representative example for the synthesis of halogenated phenoxybenzoic acids. Modifications may be required for other halogen analogues.

Materials:

  • 4-Bromophenol

  • Methyl 4-hydroxybenzoate

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophenol (1.0 eq), methyl 4-hydroxybenzoate (1.2 eq), CuI (0.1 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing dilute HCl. Extract the aqueous layer with ethyl acetate.

  • Purification of Ester: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(4-bromophenoxy)benzoate. Purify the crude product by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of methanol and aqueous NaOH solution. Heat the mixture to reflux and stir for 2-4 hours.

  • Acidification and Isolation: Cool the reaction mixture and remove the methanol under reduced pressure. Acidify the aqueous residue with concentrated HCl to precipitate the product.

  • Final Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain 4-(4-bromophenoxy)benzoic acid. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

PPARα Luciferase Reporter Assay

This protocol provides a general framework for assessing the PPARα agonist activity of the synthesized compounds.

Materials:

  • Hepatoma cell line (e.g., HepG2) stably or transiently co-transfected with:

    • An expression vector for human or mouse PPARα.

    • A luciferase reporter plasmid containing a PPAR response element (PPRE) upstream of the luciferase gene (e.g., pPPRE-Luc).

    • A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compounds (halogenated phenoxybenzoic acids) dissolved in a suitable solvent (e.g., DMSO).

  • Positive control (e.g., fenofibrate).

  • Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System).

  • White, opaque 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the transfected cells into a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in cell culture medium. The final solvent concentration should be kept constant and low (e.g., <0.1% DMSO).

  • Incubation: Remove the old medium from the cells and add the medium containing the test compounds or controls. Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Luciferase Assay: After incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the logarithm of the compound concentration.

  • EC50 Determination: Determine the half-maximal effective concentration (EC50) for each compound by fitting the dose-response curve to a suitable pharmacological model (e.g., a four-parameter logistic equation).

AssayWorkflow A Seed Transfected Cells in 96-well Plate C Treat Cells with Compounds and Incubate (18-24h) A->C B Prepare Serial Dilutions of Test Compounds B->C D Lyse Cells and Add Luciferase Substrates C->D E Measure Firefly and Renilla Luciferase Activity D->E F Normalize Data and Plot Dose-Response Curve E->F G Calculate EC50 Values F->G

Workflow for the PPARα luciferase reporter assay.

Conclusion

This guide provides a comparative overview of this compound and its halogenated analogues. While there are observable trends in their physicochemical properties based on the halogen substituent, a significant gap exists in the literature regarding direct comparative studies of their biological activities, particularly as PPARα agonists. The provided experimental protocols offer a starting point for researchers to conduct such comparative studies to elucidate the structure-activity relationships and identify the most promising candidates for further development. Future research should focus on generating robust, directly comparable data to fully understand the therapeutic potential of this class of compounds.

References

Investigating the inhibitory effects of benzoic and cinnamic acid derivatives on polyphenol oxidase.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to the Inhibition of Polyphenol Oxidase by Benzoic and Cinnamic Acid Derivatives

Introduction: The Double-Edged Sword of Polyphenol Oxidase

Polyphenol oxidase (PPO) is a ubiquitous copper-containing enzyme that plays a critical role in a variety of biological processes. In the food industry, PPO is notorious for causing enzymatic browning in fruits and vegetables, leading to significant economic losses due to undesirable changes in color, flavor, and nutritional value. Beyond agriculture, PPO is a key enzyme in the biosynthesis of melanin in microorganisms and animals, including humans, where it is known as tyrosinase. Dysregulation of tyrosinase activity is associated with skin hyperpigmentation disorders and melanoma. Consequently, the identification and characterization of effective PPO inhibitors are of paramount importance for applications ranging from food preservation to cosmetics and medicine.

This guide provides a comprehensive comparison of two prominent classes of PPO inhibitors: benzoic acid derivatives and cinnamic acid derivatives. We will delve into their inhibitory potency, mechanisms of action, and structure-activity relationships, supported by experimental data and protocols for researchers in the field.

Comparative Inhibitory Potency: A Quantitative Look at Efficacy

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor. Below is a comparative summary of the IC50 values for various benzoic and cinnamic acid derivatives against mushroom polyphenol oxidase, a commonly used model enzyme.

Table 1: Comparative IC50 Values of Benzoic and Cinnamic Acid Derivatives against Mushroom Polyphenol Oxidase

Inhibitor Class Compound IC50 (mM) Reference
Benzoic Acid Derivatives Benzoic acid1.48
p-Hydroxybenzoic acid1.33
Protocatechuic acid (3,4-dihydroxybenzoic acid)0.49
Gallic acid (3,4,5-trihydroxybenzoic acid)0.11
Vanillic acid (4-hydroxy-3-methoxybenzoic acid)1.25
Cinnamic Acid Derivatives Cinnamic acid0.617
p-Coumaric acid (4-hydroxycinnamic acid)0.250
Caffeic acid (3,4-dihydroxycinnamic acid)0.026
Ferulic acid (4-hydroxy-3-methoxycinnamic acid)0.108
Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid)0.075

From the data, a clear trend emerges: cinnamic acid derivatives generally exhibit significantly lower IC50 values, indicating a higher inhibitory potency against PPO compared to their benzoic acid counterparts. For instance, caffeic acid (IC50 = 0.026 mM) is nearly 19 times more potent than its benzoic acid analogue, protocatechuic acid (IC50 = 0.49 mM).

Structure-Activity Relationship (SAR): The Molecular Basis of Inhibition

The difference in potency can be attributed to key structural features.

  • The Propenoic Acid Side Chain: The three-carbon side chain of cinnamic acid derivatives appears to be crucial for their enhanced inhibitory activity. This extended conjugation may allow for more favorable interactions with the active site of PPO.

  • Hydroxylation Pattern: For both classes of compounds, the degree and position of hydroxylation on the benzene ring are critical. An increase in the number of hydroxyl groups generally leads to stronger inhibition. This is evident in the comparison between p-hydroxybenzoic acid (1.33 mM) and protocatechuic acid (0.49 mM), and even more dramatically with gallic acid (0.11 mM). This is likely due to the ability of the hydroxyl groups to chelate the copper ions in the active site of PPO.

  • Methoxylation: The substitution of a hydroxyl group with a methoxy group tends to reduce the inhibitory effect. For example, ferulic acid (IC50 = 0.108 mM) is less potent than caffeic acid (IC50 = 0.026 mM). This suggests that the free hydroxyl group is more important for the interaction with the enzyme's active site than a methoxy group.

Mechanisms of Inhibition: How Do They Stop the Enzyme?

Understanding the mechanism of inhibition is crucial for designing more effective inhibitors. The primary mechanisms are competitive, non-competitive, and mixed-type inhibition.

  • Competitive Inhibition: The inhibitor resembles the substrate and binds to the active site, preventing the substrate from binding.

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), changing the enzyme's conformation and reducing its catalytic efficiency.

  • Mixed-type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site.

Many benzoic and cinnamic acid derivatives have been shown to act as competitive inhibitors. This suggests they bind to the active site of PPO, likely interacting with the copper ions. The structural similarity of these inhibitors to the natural phenolic substrates of PPO supports this mechanism.

InhibitionMechanisms cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition E Enzyme (E) ES Enzyme-Substrate (ES) E:f0->ES + Substrate (S) EI Enzyme-Inhibitor (EI) E:f0->EI + Inhibitor (I) ES->E:f0 P Product (P) ES->P EI->E:f0 E2 Enzyme (E) ES2 Enzyme-Substrate (ES) E2:f0->ES2 + S EI2 Enzyme-Inhibitor (EI) E2:f0->EI2 + I ES2->E2:f0 ESI2 Enzyme-Substrate-Inhibitor (ESI) ES2->ESI2 + I P2 Product (P) ES2->P2 EI2->E2:f0 EI2->ESI2 + S ESI2->ES2 ESI2->EI2

Caption: Mechanisms of competitive and non-competitive enzyme inhibition.

Experimental Protocol: Screening for PPO Inhibitors

This section provides a standardized protocol for assessing the inhibitory effects of compounds on PPO activity using L-3,4-dihydroxyphenylalanine (L-DOPA) as a substrate.

Reagent and Equipment Preparation
  • Enzyme: Mushroom polyphenol oxidase (tyrosinase) solution (e.g., 1000 U/mL in phosphate buffer).

  • Buffer: 0.1 M Sodium Phosphate Buffer (pH 6.8).

  • Substrate: 10 mM L-DOPA solution in the phosphate buffer.

  • Inhibitors: Stock solutions of benzoic and cinnamic acid derivatives in a suitable solvent (e.g., ethanol or DMSO), with subsequent dilutions in the phosphate buffer.

  • Equipment: UV-Vis spectrophotometer, 96-well microplate reader, pipettes, and microplates.

Experimental Workflow

ExperimentalWorkflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Pipette into 96-well plate: - Buffer - Inhibitor (or vehicle for control) - Enzyme Solution A->B C Pre-incubate at 25°C for 10 min B->C D Initiate reaction by adding L-DOPA Substrate C->D E Measure absorbance at 475 nm every minute for 10-20 min D->E F Calculate initial reaction rates (V) E->F G Calculate % Inhibition: [(V_control - V_inhibitor) / V_control] * 100 F->G H Plot % Inhibition vs. [Inhibitor] to determine IC50 G->H

Caption: Workflow for screening polyphenol oxidase inhibitors.

Step-by-Step Assay Procedure (96-well plate format)
  • To each well, add:

    • 140 µL of 0.1 M Phosphate Buffer (pH 6.8).

    • 20 µL of the inhibitor solution at various concentrations. For the control, add 20 µL of the buffer or solvent vehicle.

    • 20 µL of the PPO enzyme solution.

  • Pre-incubation: Mix gently and incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of 10 mM L-DOPA substrate to each well to start the reaction.

  • Data Acquisition: Immediately place the plate in the spectrophotometer and measure the absorbance at 475 nm (for the formation of dopachrome) every minute for a duration of 10-20 minutes.

  • Data Analysis:

    • Determine the initial reaction rate (V) for each concentration by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Conclusion and Future Directions

The evidence strongly suggests that cinnamic acid derivatives are more potent inhibitors of polyphenol oxidase than benzoic acid derivatives. This enhanced activity is primarily attributed to the propenoic acid side chain and the hydroxylation pattern on the aromatic ring. Both classes of compounds predominantly act as competitive inhibitors, indicating their interaction with the enzyme's active site.

Future research should focus on synthesizing novel derivatives with optimized structures, such as those combining the features of both classes or introducing different functional groups, to develop even more potent and specific PPO inhibitors. Furthermore, exploring the efficacy and safety of these compounds in real-world applications, such as food preservation and topical treatments for hyperpigmentation, will be crucial for translating these findings from the laboratory to practical use.

Safety Operating Guide

Proper Disposal Procedures for 4-(4-Fluorophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-(4-Fluorophenoxy)benzoic acid is critical for ensuring laboratory safety and environmental protection. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of this chemical, in line with established safety protocols.

I. Hazard Profile and Safety Considerations

Prior to handling this compound, it is imperative to be aware of its hazard profile, which dictates the necessary safety precautions and disposal methodology. The primary hazards are summarized in the table below.

Hazard ClassificationDescriptionPrecautionary Measures
Skin Corrosion/Irritation Causes skin irritation.[1]Wear protective gloves and clothing. Wash hands and any exposed skin thoroughly after handling.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Wear eye and face protection.[1]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1]Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1]

II. Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[2]

  • Skin Protection: Use impervious clothing and protective gloves to prevent skin contact.[3]

  • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents environmental release and complies with all local, state, and federal regulations.[2][4]

1. Waste Collection:

  • Carefully sweep up solid this compound, avoiding dust generation.[1]
  • Place the chemical waste into a suitable, clearly labeled, and closed container for disposal.[1]
  • For solutions, absorb with an inert material (e.g., diatomite, universal binders) and place the contaminated material into a suitable disposal container.[3][5]

2. Labeling and Storage:

  • Clearly label the waste container with the chemical name and associated hazards.
  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1]

3. Final Disposal:

  • The disposal of this compound must be entrusted to a licensed waste disposal company.[2]
  • Dispose of the contents and the container at an approved waste disposal plant.[1][5]
  • Do not release the chemical into the environment, drains, or soil.[3][5]

4. Spill Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.[5]
  • Remove all sources of ignition.[5]
  • Follow the waste collection steps outlined above to clean up the spill.

IV. Experimental Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Disposal of this compound assess_form Assess Chemical Form (Solid or Solution) start->assess_form sweep_solid Sweep up solid material, avoiding dust generation assess_form->sweep_solid Solid absorb_solution Absorb solution with inert material assess_form->absorb_solution Solution solid_path Solid solution_path Solution collect_waste Place in a suitable, closed, and labeled container sweep_solid->collect_waste absorb_solution->collect_waste store_waste Store waste container in a cool, dry, well-ventilated area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal company store_waste->contact_ehs transport_disposal Arrange for transport to an approved waste disposal plant contact_ehs->transport_disposal end End: Compliant Disposal transport_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(4-Fluorophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-(4-Fluorophenoxy)benzoic acid. Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification

This compound is classified as a hazardous chemical. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1][2]. Therefore, stringent safety measures must be implemented during its handling.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent direct contact and inhalation.

Protection Area Required PPE Specifications & Rationale
Eyes/Face Safety glasses with side-shields or goggles, and a face shield.Protects against splashes and airborne particles causing serious eye irritation.
Skin/Body Chemical-resistant lab coat or coveralls.Provides a barrier against skin contact which can cause irritation.
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.Required when handling the powder outside of a fume hood or if dust is generated, to prevent respiratory tract irritation.
Hands Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact and irritation. Always inspect gloves for integrity before use.

Procedural Protocols

Handling this compound:

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[2].

  • Preventing Dust Formation : As a solid, care should be taken to avoid the generation of dust. Use appropriate tools for transferring the chemical and handle it gently.

  • Personal Hygiene : Wash hands, face, and any exposed skin thoroughly after handling[1]. Do not eat, drink, or smoke in the laboratory.

  • Clothing : Wear appropriate protective clothing to prevent skin exposure[1]. Contaminated clothing should be removed and washed before reuse[2].

  • Eye Protection : Always wear safety glasses with side shields or goggles. If there is a splash hazard, a face shield should also be worn.

  • Glove Usage : Wear chemical-resistant gloves at all times. Ensure gloves are compatible with the chemical and inspect them for tears or holes before use.

Disposal Plan:

  • Waste Collection : Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed container[1].

  • Waste Disposal : Dispose of the chemical waste through an approved waste disposal plant[1][2]. Do not dispose of it down the drain or in regular trash.

  • Regulatory Compliance : All disposal activities must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don Full PPE A->B C Prepare Fume Hood B->C D Weigh/Transfer Chemical C->D Begin Work E Perform Experiment D->E F Collect Waste E->F Complete Experiment G Decontaminate Work Area F->G J Dispose of Waste F->J H Doff PPE G->H I Wash Hands H->I

Caption: Workflow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Fluorophenoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Fluorophenoxy)benzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.